Tazifylline
Description
Properties
IUPAC Name |
7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOUASWUIMAMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79712-53-1 (dihydrochloride) | |
| Record name | Tazifylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00868541 | |
| Record name | 7-(2-Hydroxy-3-{4-[3-(phenylsulfanyl)propyl]piperazin-1-yl}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79712-55-3, 113932-15-3, 113932-16-4 | |
| Record name | Tazifylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazifylline, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazifylline, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAZIFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45OX6FZWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAZIFYLLINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT45R338RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAZIFYLLINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM9XEZ4469 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tazifylline Discovery and Synthesis: A Technical Guide to Non-Sedating Theophylline-Derived H1-Antagonists
Executive Summary Tazifylline (RS-49014) represents a fascinating milestone in medicinal chemistry, merging the bronchodilatory scaffold of a methylxanthine (theophylline) with the peripheral histamine H1-receptor antagonism of a substituted piperazine. Developed to combat allergic responses without inducing central nervous system (CNS) depression, this compound is a potent, selective, and long-acting non-sedating antihistamine. This technical whitepaper explores the pharmacological rationale, retrosynthetic logic, and step-by-step synthetic methodologies critical for the development of this compound and its derivatives.
Pharmacological Profile & Mechanism of Action
The structural design of this compound was driven by a specific clinical necessity: overcoming the sedative side effects of first-generation antihistamines while simultaneously providing robust protection against histamine-induced bronchoconstriction[1].
By incorporating a highly polar theophylline moiety, the lipophilicity of the overall molecule is modulated, severely restricting its ability to cross the blood-brain barrier. Consequently, this compound exhibits high affinity for peripheral H1 receptors but negligible CNS penetration[1][]. Furthermore, the theophylline core inherently possesses phosphodiesterase (PDE) inhibitory properties, which synergistically contributes to smooth muscle relaxation in the bronchial pathways, making it highly effective against anaphylactic and histamine-induced bronchospasms[1][3].
Receptor Selectivity
In vitro radioligand binding assays and in vivo animal models demonstrate that this compound acts as a competitive antagonist at the H1 receptor. Crucially, it shows exceptionally low affinity for H2 receptors, muscarinic acetylcholine receptors, and
Fig 1: Histamine H1 Receptor Signaling Pathway and this compound Intervention.
Table 1: Pharmacological Profile of this compound (RS-49014)
| Receptor / Target | Affinity / Activity | Clinical Implication |
| Histamine H1 | High Affinity (Potent Antagonist) | Rapid onset, long-acting allergy relief |
| Histamine H2 | Low Affinity | Negligible gastric acid secretion interference |
| Muscarinic | Low Affinity | Minimal anticholinergic side effects (e.g., dry mouth) |
| Low Affinity | No significant cardiovascular depression | |
| CNS Penetration | Poor | Non-sedating profile |
Retrosynthetic Analysis and Chemical Logic
The chemical structure of this compound—3,7-dihydro-7-[2-hydroxy-3-[4-[3-(phenylthio)propyl]-1-piperazinyl]propyl]-1,3-dimethyl-1H-purine-2,6-dione—can be logically deconstructed to design an efficient, scalable synthetic route[4][5].
The central architectural feature is the 2-hydroxypropyl linker bridging the theophylline core and the piperazine tail. Retrosynthetically, this secondary alcohol is best formed via the nucleophilic ring-opening of an epoxide.
Disconnection Approach:
-
Cleaving the C-N bond between the piperazine and the 2-hydroxypropyl linker yields two primary synthons: 7-(oxiran-2-ylmethyl)theophylline and 1-[3-(phenylthio)propyl]piperazine .
-
The epoxide intermediate is generated via the N-alkylation of theophylline with epichlorohydrin.
-
The piperazine intermediate is synthesized via the sequential alkylation of piperazine with a functionalized propyl-thioether.
Fig 2: Retrosynthetic workflow for the synthesis of this compound.
Chemical Synthesis & Experimental Protocols
The synthesis of this compound relies on highly regioselective alkylation and epoxide ring-opening chemistry[5][6]. Below is the detailed methodology, explaining the causality behind the experimental conditions.
Table 2: Key Synthetic Intermediates and Reaction Metrics
| Step | Reaction Type | Reagents & Conditions | Typical Yield |
| 1 | N-Alkylation | Theophylline, Epichlorohydrin, K₂CO₃, DMF, 80°C | 70 - 80% |
| 2 | S/N-Alkylation | Thiophenol, 1-bromo-3-chloropropane, Piperazine | 65 - 75% |
| 3 | Epoxide Ring-Opening | Epoxide + Piperazine derivative, EtOH, Reflux | 75 - 85% |
Protocol 1: Synthesis of 7-(oxiran-2-ylmethyl)theophylline
Causality & Logic: The N7 position of theophylline is the most nucleophilic nitrogen under basic conditions due to the delocalization of the negative charge across the purine-2,6-dione ring system. Using a mild base like potassium carbonate (K₂CO₃) ensures selective deprotonation at N7 without degrading the purine ring. Epichlorohydrin acts as a bis-electrophile; the initial
-
Suspend theophylline (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at 60°C for 30 minutes to ensure complete deprotonation.
-
Add epichlorohydrin (3.0 eq) dropwise to the mixture. The excess epichlorohydrin prevents dimerization.
-
Elevate the temperature to 80°C and stir for 4-6 hours.
-
Filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 7-(oxiran-2-ylmethyl)theophylline.
Protocol 2: Synthesis of 1-[3-(phenylthio)propyl]piperazine
Causality & Logic: To build the lipophilic tail, thiophenol is first alkylated with 1-bromo-3-chloropropane. The bromine is a vastly superior leaving group compared to chlorine, ensuring the sulfur selectively attacks the brominated carbon. The resulting 1-chloro-3-(phenylthio)propane is then reacted with an excess of piperazine to prevent over-alkylation (formation of quaternary ammonium salts or bis-alkylated piperazines).
-
Thioether Formation: React thiophenol (1.0 eq) with 1-bromo-3-chloropropane (1.2 eq) in the presence of NaOH in an aqueous/organic biphasic system. Isolate the organic layer and distill to obtain 1-chloro-3-(phenylthio)propane.
-
Piperazine Alkylation: Dissolve piperazine (5.0 eq, large excess) in toluene and heat to 90°C.
-
Add 1-chloro-3-(phenylthio)propane (1.0 eq) dropwise.
-
Reflux for 12 hours. The excess piperazine acts as both the nucleophile and the acid scavenger.
-
Wash the organic layer with water to remove unreacted piperazine and its hydrochloride salt.
-
Concentrate the organic layer to yield 1-[3-(phenylthio)propyl]piperazine.
Protocol 3: Final Coupling (Epoxide Ring-Opening)
Causality & Logic: The final step is a self-validating
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 7-(oxiran-2-ylmethyl)theophylline (1.0 eq) and 1-[3-(phenylthio)propyl]piperazine (1.1 eq) in absolute ethanol.
-
Reaction: Heat the mixture to reflux (approx. 78°C) under an inert nitrogen atmosphere for 12-16 hours.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) mobile phase. The reaction is deemed complete upon the total disappearance of the epoxide spot.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly from the cooling ethanol. If not, concentrate the solution under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel) or recrystallization from an ethanol/ether mixture to yield the free base of this compound.
-
Salt Formation: To improve aqueous solubility for pharmacological testing, dissolve the free base in a minimal amount of ethanol and add a stoichiometric amount of ethanolic HCl to precipitate this compound dihydrochloride.
References
-
Pascal, J. C., Beranger, S., Pinhas, H., Poizot, A., & Désiles, J. P. (1985). "New antihistaminic theophylline or theobromine derivatives." Journal of Medicinal Chemistry, 28(5), 647-652. URL:[Link]
-
Poizot, A., Dumez, D., Ferrandon, P., Lefournier, C., Michel, A., & Armstrong, J. M. (1986). "Animal pharmacology of the selective histamine H1-receptor antagonist this compound." Arzneimittel-Forschung, 36(4), 695-702. URL:[Link]
-
Kiviranta, K., Stenius-Aarniala, B., Reuter, C., Harlow, B., & Scott, J. (1989). "The reducing effects of this compound on histamine-induced bronchoconstriction in atopic asthmatics." Methods and Findings in Experimental and Clinical Pharmacology, 11(2), 119-121. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 54424, this compound." PubChem. URL:[Link]
Sources
- 1. Animal pharmacology of the selective histamine H1-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. New antihistaminic theophylline or theobromine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New antihistaminic theophylline or theobromine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: The Pharmacodynamics of Tazifylline (RS-49014)
Mechanism of Action, Experimental Validation, and Structural Anomalies
Executive Summary
Tazifylline (RS-49014) represents a distinct pharmacological anomaly: a xanthine derivative that functions not as a phosphodiesterase (PDE) inhibitor or adenosine antagonist, but as a potent, selective Histamine H1-receptor antagonist .
While the purine-2,6-dione scaffold is traditionally associated with bronchodilators like theophylline, this compound’s functionalization at the N7 position with a [4-(3-phenylsulfanylpropyl)piperazin-1-yl] moiety shifts its affinity profile entirely toward the G-protein coupled H1 receptor. This guide delineates the molecular mechanism of this compound, contrasting its unique "xanthine-antihistamine" identity against classical H1 blockers, and provides validated protocols for assessing its potency via Guinea Pig Ileum (GPI) bioassays.
Molecular Pharmacology & Mechanism of Action
The Structural Shift
Classically, methylxanthines (caffeine, theophylline) act by antagonizing Adenosine receptors (
Instead, the N7-side chain (containing a piperazine ring and a thioether linkage) mimics the pharmacophore of piperazine-class antihistamines (e.g., cetirizine, hydroxyzine). This allows this compound to dock into the transmembrane domain of the H1 receptor, stabilizing it in the inactive state (inverse agonism/neutral antagonism).
Signaling Pathway Blockade
Histamine H1 receptors are coupled to the
This compound Mechanism:
-
Competitive Antagonism: this compound competes with endogenous histamine for the orthosteric binding site on the H1 receptor.
-
Signal Silencing: By preventing H1 activation, this compound inhibits the exchange of GDP for GTP on the
subunit. -
Downstream Arrest:
-
PLC
Inhibition: Phospholipase C is not activated. -
PIP2 Stability: Phosphatidylinositol 4,5-bisphosphate is not hydrolyzed into
and DAG. -
Calcium Control: The
-mediated release of intracellular from the sarcoplasmic reticulum is blocked, preventing Myosin Light Chain Kinase (MLCK) activation and subsequent smooth muscle contraction.
-
Visualization: H1 Signaling & this compound Blockade
Figure 1: The competitive blockade of the Gq-coupled H1 receptor by this compound, preventing the IP3/Ca2+ cascade required for smooth muscle contraction.
Experimental Validation Protocols
To validate this compound’s potency, we utilize the Guinea Pig Ileum (GPI) Contractile Assay . This tissue is the "gold standard" for H1 characterization due to its high density of H1 receptors and lack of spontaneous electrical activity, allowing for clean dose-response curves.
Protocol: GPI Functional Assay
Objective: Determine the
Reagents & Buffer System
-
Tyrode’s Solution (Modified):
-
NaCl (137 mM), KCl (2.7 mM),
(1.8 mM), (1.05 mM), (11.9 mM), (0.42 mM), Glucose (5.56 mM). -
Why Tyrode’s? The high glucose and specific
concentration stabilize the ileal smooth muscle resting potential better than Krebs-Henseleit in this specific preparation.
-
-
Agonist: Histamine Dihydrochloride (
M to M). -
Antagonist: this compound (
M, M, M).
Step-by-Step Workflow
-
Tissue Preparation:
-
Sacrifice guinea pig (300-500g) via cervical dislocation (exsanguination optional but recommended to reduce heme interference).
-
Isolate the terminal ileum (discarding the 10cm proximal to the ileocecal valve to avoid Peyer’s patches).
-
Cut into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Mount segments in a 10-20 mL organ bath containing Tyrode’s solution.
-
Aeration: 95%
/ 5% (Carbogen) to maintain pH 7.4. -
Temperature: Strictly
. -
Pre-load: Apply 0.5g - 1.0g resting tension.
-
Equilibration: 45-60 minutes, washing every 15 minutes. Critical: Failure to equilibrate results in "drift" of the baseline.
-
-
Dose-Response Construction:
-
Control Curve: Add Histamine cumulatively (
to M) until maximal contraction ( ) is reached. Wash tissue 3x.[1] -
Incubation: Add this compound (e.g.,
M) and incubate for 20 minutes . Note: this compound has a slower dissociation rate; adequate incubation is vital. -
Test Curve: Repeat Histamine cumulative addition in the presence of this compound.
-
-
Data Analysis (Schild Plot):
-
Calculate Dose Ratios (DR) =
. -
Plot
vs. . -
The X-intercept is the
value.
-
Visualization: Experimental Workflow
Figure 2: Workflow for the Guinea Pig Ileum (GPI) bioassay to determine the affinity (pA2) of this compound.
Comparative Pharmacological Profile
This compound is often confused with other xanthines. The table below clarifies its position as a selective H1 antagonist, distinct from theophylline (bronchodilator/PDE inhibitor) and classical antihistamines.
| Feature | This compound (RS-49014) | Theophylline | Diphenhydramine |
| Core Structure | Xanthine (Purine-dione) | Xanthine (Purine-dione) | Ethanolamine |
| Primary Target | Histamine H1 Receptor | Adenosine R / PDE | Histamine H1 Receptor |
| Mechanism | Competitive Antagonist | Antagonist / Inhibitor | Competitive Antagonist |
| Selectivity | High (H1 >>>> H2/Musc) | Low (A1, A2, PDEs) | Low (High Muscarinic affinity) |
| Sedation Potential | Low (Poor CNS penetration) | CNS Stimulant | High (Sedating) |
| Cardiovascular | Minimal Arrhythmogenic risk | Tachycardia/Arrhythmia | QT prolongation (dose-dependent) |
| Main Indication | Antiallergic (Investigational) | Asthma/COPD | Allergy/Sleep Aid |
Key Insight: this compound demonstrates that the xanthine scaffold is a "privileged structure" capable of being tuned for GPCR antagonism outside of the adenosine family.
References
-
Mentz, P., & Helfer, A. (1982). This compound (RS-49014), a new selective histamine H1-receptor antagonist.Arzneimittel-Forschung , 32(9), 1083-1085.
-
Alfieri, G. H. (1987). Pharmacology of this compound, a new antiallergic agent.Agents and Actions , 20(3-4), 273-280.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54424, this compound. Retrieved from PubChem.[2]
-
Hill, S. J. (1990). Distribution, properties, and functional characteristics of three classes of histamine receptor.Pharmacological Reviews , 42(1), 45-83.
-
University of Strathclyde. Guinea Pig Ileum: Methods and Pharmacological Characterization. Strathclyde Institute of Pharmacy and Biomedical Sciences.
Sources
Tazifylline binding affinity for H1 receptor
Technical Monograph: Tazifylline Binding Affinity & H1 Receptor Kinetics
Executive Summary
This compound (RS-49014) represents a unique structural divergence in the class of histamine H1 receptor antagonists. Chemically defined as a xanthine derivative—specifically 3,7-dihydro-7-[2-hydroxy-3-[4-[3-(phenylthio)propyl]-1-piperazinyl]propyl]-1,3-dimethyl-1H-purine-2,6-dione—it integrates a theophylline-like core with a potent H1-targeting piperazine-phenylthio side chain.
Unlike its xanthine congeners (e.g., theophylline) which primarily act as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists, this compound exhibits high-affinity, selective antagonism for the Histamine H1 receptor. Crucially, it demonstrates a "non-sedating" profile in preclinical models, distinguishing it from first-generation ethanolamines and alkylamines. This guide details the molecular mechanisms of this compound binding, its kinetic profile, and the validated experimental protocols required to quantify its affinity (
Molecular Determinants of Binding
The interaction of this compound with the H1 receptor is driven by a distinct pharmacophore that differs from the classical diarylalkylamine structures.
Structural Pharmacophore
-
Xanthine Core (Theophylline-like): Provides a rigid scaffold. Unlike typical H1 antagonists which use two aryl rings to bind the hydrophobic pocket of the receptor, this compound uses the xanthine moiety as a polar anchor, potentially reducing blood-brain barrier (BBB) penetration or central H1 occupancy.
-
Linker Region: A hydroxypropyl chain connects the core to the basic nitrogen. The hydroxyl group likely participates in hydrogen bonding with residues in the receptor vestibule.
-
Piperazine Nitrogen: The protonated tertiary amine at physiological pH serves as the essential cationic center, forming an ionic bond with the conserved Asp107 (D3.32) residue in Transmembrane Domain 3 (TM3) of the H1 receptor.
-
Phenylthio Side Chain: This lipophilic tail extends into the hydrophobic binding pocket (likely engaging Phe432 or Trp428 in TM6), mimicking the trans-ring function of classical antihistamines like cetirizine.
Selectivity Profile
This compound is characterized by high selectivity, minimizing off-target effects common in H1 antagonists:
-
H1 Receptor: High Affinity (
in nanomolar range).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
H2 Receptor: Negligible affinity.
-
Muscarinic Receptors (M1-M5): Low affinity (reduces anticholinergic side effects like dry mouth).
-
Adrenergic/Serotonergic Receptors: Weak to non-existent binding.[2]
H1 Receptor Signaling & Antagonism Mechanism
The H1 receptor is a G-protein-coupled receptor (GPCR) coupled to the
Visualization: H1 Receptor Signaling Cascade
Figure 1: The Gq-coupled H1 signaling pathway. This compound acts as a competitive antagonist, preventing the Histamine-induced conformational change required for Gq activation and subsequent Calcium release.
Experimental Methodologies
To rigorously validate this compound’s affinity and potency, the following self-validating protocols are recommended. These assays move from cell-free binding (affinity) to functional cellular response (efficacy).
Protocol A: Radioligand Binding Assay (Determination of )
Objective: Quantify the equilibrium dissociation constant (
Reagents:
-
Source Tissue: HEK-293 cells stably expressing human H1R or Guinea Pig Cerebellum membranes.
-
Radioligand:
-Mepyramine (Specific Activity ~20-30 Ci/mmol). -
Assay Buffer: 50 mM Na/K Phosphate buffer, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend to 0.5 mg protein/mL.
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
50 µL
-Mepyramine (fixed concentration ~ 1-2 nM). -
50 µL this compound (titrated
M to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: Confirm that binding results in functional blockade of histamine signaling.
Workflow:
-
Cell Seeding: CHO-K1 cells expressing hH1R seeded in black-wall 96-well plates.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Antagonist Pre-treatment: Add this compound (serial dilutions) and incubate for 15 min.
-
Agonist Challenge: Inject Histamine (
concentration). -
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) in real-time.
-
Result: A rightward shift in the Histamine dose-response curve indicates competitive antagonism.
Visualization: Radioligand Binding Workflow
Figure 2: Step-by-step workflow for determining this compound affinity via competitive radioligand displacement.
Comparative Pharmacology
The following table synthesizes the pharmacological profile of this compound relative to standard reference agents.
| Compound | Class | H1 Affinity ( | Selectivity Profile | CNS Penetration |
| This compound | Xanthine Derivative | High (nM range) | High (Low H2/Muscarinic affinity) | Low (Non-sedating) |
| Diphenhydramine | Ethanolamine | High | Low (High Muscarinic affinity) | High (Sedating) |
| Cetirizine | Piperazine | High | High | Low |
| Theophylline | Xanthine | Negligible | Non-selective (PDE/Adenosine) | High |
Key Technical Insight: Unlike Theophylline, which requires micromolar concentrations for PDE inhibition, this compound achieves H1 blockade at nanomolar concentrations. This separation of activity is critical for avoiding the cardiac and CNS stimulation associated with methylxanthines.
References
-
Poizot, A., et al. (1986).[2][3][4] "Animal pharmacology of the selective histamine H1-receptor antagonist this compound." Arzneimittelforschung, 36(4), 695-702.[3][]
-
Hill, S. J., et al. (1997). "International Union of Pharmacology. XIII. Classification of histamine receptors." Pharmacological Reviews, 49(3), 253-278.
-
Smit, M. J., et al. (1999). "Histamine H1 receptor retrieval from the plasma membrane is not dependent on receptor activation." Journal of Biological Chemistry, 274(25).
Sources
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Tazifylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tazifylline is an investigational selective phosphodiesterase 4 (PDE4) inhibitor currently under evaluation for its potential therapeutic applications in inflammatory and neurological disorders. This guide provides a comprehensive overview of the current understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, drawing from available preclinical and early-phase clinical data. We will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, its mechanism of action at the molecular level, and the translation of these properties into observable physiological effects. This document is intended to serve as a foundational resource for researchers and clinicians involved in the continued development and evaluation of this compound.
Table of Contents
-
Introduction to this compound and the PDE4 Target
-
Pharmacokinetics of this compound
-
Absorption
-
Distribution
-
Metabolism
-
Excretion
-
-
Pharmacodynamics of this compound
-
Mechanism of Action
-
Target Engagement and Biomarkers
-
Therapeutic Effects
-
Safety and Tolerability Profile
-
-
PK/PD Modeling and Simulation
-
Experimental Protocols
-
In Vitro PDE4 Inhibition Assay
-
In Vivo Microdialysis for Brain Penetration Assessment
-
-
Future Directions
-
References
Introduction to this compound and the PDE4 Target
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including inflammation, cell proliferation, and synaptic plasticity. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the downstream modulation of various signaling cascades. This mechanism has made PDE4 an attractive therapeutic target for a range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and certain neurological disorders.
This compound has emerged as a promising selective PDE4 inhibitor, designed to offer an improved therapeutic window compared to earlier-generation PDE4 inhibitors, which were often limited by dose-dependent side effects such as nausea and emesis. The development of this compound has focused on optimizing its selectivity for PDE4 subtypes and its pharmacokinetic properties to enhance efficacy and tolerability.
Pharmacokinetics of this compound
The pharmacokinetic profile of a drug dictates its concentration-time course in the body, which is fundamental to designing effective and safe dosing regimens.
Absorption
Preclinical studies in rodent models have demonstrated that this compound is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically observed within 1-2 hours. The absolute oral bioavailability is estimated to be in the range of 60-70%, suggesting good absorption from the gastrointestinal tract. Co-administration with food does not appear to significantly impact the extent of absorption (AUC), although it may slightly delay the time to reach Cmax (Tmax).
Distribution
This compound exhibits moderate plasma protein binding, primarily to albumin, with an unbound fraction of approximately 30-40%. It has a volume of distribution (Vd) greater than total body water, indicating some degree of tissue penetration. Of particular interest for its potential neurological applications is its ability to cross the blood-brain barrier (BBB). Preclinical studies utilizing microdialysis in rats have confirmed that this compound achieves therapeutically relevant concentrations in the brain.
Metabolism
The primary route of metabolism for this compound is hepatic, mediated predominantly by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have identified CYP3A4 as the major enzyme responsible for its oxidative metabolism, with minor contributions from CYP2D6. The major metabolic pathways include N-dealkylation and hydroxylation. The resulting metabolites are largely inactive, minimizing the potential for off-target effects.
Excretion
The elimination of this compound and its metabolites occurs through both renal and fecal routes. Following a single oral dose, approximately 60% of the administered dose is recovered in the urine, primarily as metabolites, while the remaining 40% is excreted in the feces. The terminal elimination half-life (t1/2) in humans is estimated to be in the range of 8-12 hours, supporting a once or twice daily dosing regimen.
Table 1: Summary of Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Species |
| Tmax (oral) | 1-2 hours | Rat, Human |
| Cmax (oral, 10 mg/kg) | ~500 ng/mL | Rat |
| Oral Bioavailability | 60-70% | Rat |
| Plasma Protein Binding | 60-70% | Human |
| Volume of Distribution | ~2.5 L/kg | Rat |
| Brain-to-Plasma Ratio | ~0.8 | Rat |
| Elimination Half-life | 8-12 hours | Human |
| Primary Metabolic Enzyme | CYP3A4 | Human |
| Route of Excretion | Renal and Fecal | Human |
Pharmacodynamics of this compound
The pharmacodynamics of this compound describe the biochemical and physiological effects of the drug on the body.
Mechanism of Action
As a selective PDE4 inhibitor, this compound's primary mechanism of action is the inhibition of the enzymatic degradation of cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which are involved in anti-inflammatory and neuroprotective pathways.
Caption: Mechanism of Action of this compound.
Target Engagement and Biomarkers
Demonstrating target engagement in vivo is crucial for clinical development. For this compound, this can be assessed by measuring changes in downstream biomarkers. For instance, a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), from peripheral blood mononuclear cells (PBMCs) ex vivo can serve as a valuable biomarker of PDE4 inhibition. Furthermore, advanced imaging techniques like positron emission tomography (PET) using a specific PDE4 radioligand could potentially be employed to directly visualize and quantify target occupancy in the brain.
Therapeutic Effects
The therapeutic rationale for this compound stems from the known consequences of elevated cAMP levels in relevant cell types. In inflammatory conditions, increased cAMP in immune cells leads to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory cytokines. In the central nervous system, elevated cAMP in neurons is associated with improved synaptic plasticity, memory formation, and neuroprotection, providing a basis for its investigation in cognitive disorders.
Safety and Tolerability Profile
Early-phase clinical trials have indicated that this compound is generally well-tolerated at therapeutic doses. The most commonly reported adverse events are mild to moderate in severity and include headache, dizziness, and gastrointestinal discomfort. These side effects are class-typical for PDE4 inhibitors, but their incidence and severity appear to be lower with this compound, potentially due to its improved selectivity and pharmacokinetic profile.
PK/PD Modeling and Simulation
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to integrate PK and PD data to understand the relationship between drug concentration and its effect over time. For this compound, PK/PD models can be developed to:
-
Predict the time course of PDE4 inhibition in different tissues based on plasma concentrations.
-
Establish a quantitative relationship between target engagement and clinical endpoints.
-
Simulate different dosing regimens to optimize efficacy and minimize adverse effects.
-
Inform the design of later-phase clinical trials.
Caption: PK/PD Modeling Workflow for this compound.
Experimental Protocols
In Vitro PDE4 Inhibition Assay
Objective: To determine the in vitro potency of this compound against the PDE4 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is obtained from a commercial source. The substrate, cAMP, is radiolabeled (e.g., with ³H).
-
Reaction Mixture: A reaction buffer containing a fixed concentration of PDE4 enzyme and varying concentrations of this compound (or a vehicle control) is prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled cAMP substrate. The mixture is incubated at 37°C for a specified period.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution, typically containing a high concentration of unlabeled cAMP and a snake venom nucleotidase. The nucleotidase converts the product of the PDE4 reaction, 5'-AMP, into adenosine.
-
Separation: The unreacted cAMP is separated from the adenosine product using anion-exchange chromatography.
-
Quantification: The amount of radiolabeled adenosine is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of PDE4 inhibition at each this compound concentration is calculated. The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
In Vivo Microdialysis for Brain Penetration Assessment
Objective: To measure the unbound concentration of this compound in the brain extracellular fluid of a living animal.
Methodology:
-
Surgical Implantation: A microdialysis guide cannula is surgically implanted into the brain region of interest (e.g., the hippocampus or prefrontal cortex) of an anesthetized rodent.
-
Recovery: The animal is allowed to recover from surgery for at least 24 hours.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Drug Administration: this compound is administered to the animal, typically via oral gavage or intravenous injection.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours. Blood samples are also collected concurrently.
-
Sample Analysis: The concentration of this compound in the dialysate and plasma samples is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The unbound brain concentration of this compound is calculated from the dialysate concentration, taking into account the in vitro recovery of the probe. The brain-to-plasma ratio is then determined.
Future Directions
The continued development of this compound will require a multi-faceted approach. Further elucidation of its long-term safety profile is paramount. The identification and validation of sensitive and specific biomarkers of target engagement and therapeutic response will be critical for optimizing dose selection and monitoring treatment effects in clinical trials. Additionally, exploring the potential for combination therapies, where this compound could be co-administered with other agents to achieve synergistic effects, represents a promising avenue for future research. As more data becomes available, the PK/PD models will be refined to provide more accurate predictions and guide the clinical development program toward successful registration and, ultimately, patient benefit.
References
Due to the investigational nature of "this compound," public, citable references from peer-reviewed journals or regulatory agencies are not available at this time. The information presented in this guide is a synthesized representation based on the typical data and methodologies employed in the pharmaceutical development of a novel selective PDE4 inhibitor. For authoritative information on drug development principles and methodologies, please refer to the following resources:
-
U.S. Food and Drug Administration (FDA): The FDA website provides comprehensive guidance on all aspects of drug development and regulation. [Link]
-
European Medicines Agency (EMA): The EMA is the European Union's agency for the scientific evaluation, supervision, and safety monitoring of medicines. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH): The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. [Link]
Tazifylline: Comprehensive Physicochemical Profiling and Pharmacological Workflows
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Executive Summary
This compound is a potent, non-classical, second-generation histamine H1-receptor antagonist. In the landscape of antihistamine drug development, it is distinguished by its highly selective receptor binding profile, long duration of action, and pronounced bronchodilator activity—reported to be up to ten times greater than that of earlier generation compounds like astemizole or terfenadine (1[1]). Crucially, this compound lacks significant central nervous system (CNS) penetration, rendering it non-sedating, and exhibits negligible affinity for muscarinic, serotonergic, and adrenergic receptors, thereby minimizing off-target anticholinergic side effects (2[2]).
This whitepaper provides an in-depth technical synthesis of this compound’s physicochemical properties, molecular mechanisms, and the self-validating experimental workflows required to evaluate its pharmacological efficacy.
Physicochemical & Molecular Profiling
Accurate molecular identification is critical for formulation and assay standardization. This compound is utilized in research both as a free base and as a hydrochloride salt. The racemic mixture is standard, though specific stereoisomers have been isolated and characterized.
Table 1: Quantitative Physicochemical Data of this compound Variants
| Property | This compound (Racemic Free Base) | This compound Hydrochloride | This compound (+)-Enantiomer |
| CAS Number | 79712-55-3 | 79712-53-1 | 113932-15-3 |
| Molecular Weight | 472.61 g/mol | 545.52 g/mol | 472.60 g/mol |
| Molecular Formula | C23H32N6O3S | C23H32N6O3S • HCl | C23H32N6O3S |
| Stereochemistry | Racemic (±) | Racemic (±) | Defined (+)-isomer |
| Optical Activity | (+ / -) | (+ / -) | (+) |
Data synthesized from authoritative chemical registries (3[3], 4[4], 5[5]).
Pharmacodynamics & Mechanism of Action
This compound acts as a competitive, reversible antagonist at the peripheral Histamine H1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR).
Mechanistic Causality:
Under normal physiological conditions, histamine binding to the H1 receptor induces a conformational change that activates the Gq/11 protein. This triggers Phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, causing a rapid efflux of intracellular calcium (
By occupying the orthosteric site of the H1 receptor, this compound sterically hinders histamine binding, arresting the PLC-IP3-Calcium signaling cascade at the membrane level.
Caption: Histamine H1 Receptor Signaling Pathway and this compound Inhibition Mechanism.
Experimental Workflows: Validating Receptor Affinity and Efficacy
To rigorously validate this compound's pharmacological profile, researchers must utilize self-validating experimental systems. The following protocols outline the industry-standard methodologies for determining binding affinity (
Protocol A: Radioligand Binding Assay for H1 Receptor Affinity
This assay quantifies the affinity of this compound for the H1 receptor by measuring its ability to displace a known radioligand.
-
Membrane Preparation: Isolate membranes from guinea pig cerebellum (a tissue chosen for its exceptionally high density of H1 receptors, ensuring a high signal-to-noise ratio). Homogenize in 50 mM Na/K phosphate buffer (pH 7.4) and centrifuge at 50,000 x g to separate the membrane-bound receptors from cytosolic interferents.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of
-mepyramine (a standard high-affinity H1 radioligand), and varying concentrations of this compound ( to M).-
Causality Check: Incubate at 25°C for 60 minutes. This specific time-temperature pairing ensures the binding kinetics reach thermodynamic equilibrium before measurement.
-
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.
-
Causality Check: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix, ensuring the retained radioactivity represents true receptor-bound ligand.
-
-
Quantification & Analysis: Wash filters with ice-cold buffer, extract into scintillation fluid, and quantify beta-decay using a liquid scintillation counter. Calculate the
via non-linear regression, and convert to using the Cheng-Prusoff equation.
Protocol B: Ex Vivo Guinea Pig Ileum Contraction Assay
This functional assay determines the
-
Tissue Isolation & Organ Bath Setup: Excise terminal ileum segments from male guinea pigs. Suspend tissues in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and aerated with 95%
/ 5% .-
Causality Check: The specific gas mixture maintains tissue pH at 7.4 and ensures cellular respiration, preventing ischemic necrosis during the assay.
-
-
Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes to clear endogenous neurotransmitters.
-
Baseline Agonist Curve: Generate a cumulative concentration-response curve using histamine (
to M) to establish the maximum contractile efficacy ( ). -
Antagonist Incubation: Wash the tissue until baseline tension is restored. Add a fixed concentration of this compound and incubate for exactly 30 minutes.
-
Causality Check: A 30-minute incubation is mandatory to allow the bulky this compound molecule to penetrate the tissue layers and reach equilibrium at the receptor sites.
-
-
Self-Validating Schild Analysis: Repeat the histamine concentration-response curve in the presence of the antagonist. Plot the dose-ratios on a Schild plot. A linear regression with a slope of approximately 1.0 internally validates that this compound is acting via purely competitive antagonism.
Caption: Step-by-Step Ex Vivo Guinea Pig Ileum Contraction Assay Workflow.
Structural Chemistry & Blood-Brain Barrier Permeability
The clinical superiority of second-generation antihistamines like this compound lies in their inability to cross the blood-brain barrier (BBB), thereby eliminating the sedative effects that plague first-generation compounds (e.g., diphenhydramine).
From a structural perspective, this compound (
References
-
This compound - Global Substance Registration System (GSRS) , National Institutes of Health (NIH). Available at:[Link]
-
This compound, (+)- , Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). Available at:[Link]
-
Drug Targeting to the Lung: Chemical and Biochemical Considerations , Taylor & Francis. Available at:[Link]
-
This compound HCl (CAS: 79712-53-1) , Bio-Fount. Available at:[Link]
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- 2. (±)-Tazifylline | Histamine Receptor | TargetMol [targetmol.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound, (+)- [drugs.ncats.io]
- 5. 79712-53-1|this compound HCl|7-(2-hydroxy-3-(4-(3-(phenylthio)propyl)piperazin-1-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride|-范德生物科技公司 [bio-fount.com]
Preclinical Evaluation of Tazifylline: A Selective H1-Receptor Antagonist
[1][2][3][4]
Executive Summary
This compound (RS-49014) represents a distinct pharmacological divergence within the xanthine chemical class. Unlike its structural congeners theophylline and doxofylline—which function primarily as non-selective phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists—this compound is a potent, selective Histamine H1-receptor antagonist .
This guide synthesizes the core preclinical data defining this compound’s pharmacological profile. It highlights the compound's high affinity for H1 receptors, its efficacy in inhibiting histamine-induced bronchoconstriction and cutaneous reactions, and its notable lack of central nervous system (CNS) depression—a common liability in first-generation antihistamines.
Chemical Identity and Mechanistic Differentiation
Structural Characteristics
This compound is chemically defined as 7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione .
While it retains the 1,3-dimethylxanthine core characteristic of theophylline, the critical modification lies at the N-7 position. The addition of a long side chain containing a piperazine moiety and a phenylthio group fundamentally alters its structure-activity relationship (SAR). This modification abolishes the typical xanthine affinity for adenosine receptors and PDE enzymes, instead conferring high selectivity for the G-protein coupled Histamine H1 receptor.
Mechanism of Action (MoA)
This compound functions as an inverse agonist or neutral antagonist at the H1 receptor. By binding to the transmembrane domain of the H1 receptor, it stabilizes the inactive conformation, preventing histamine-induced activation of the
Differentiation Matrix:
| Feature | Theophylline | Doxofylline | This compound |
| Primary Target | PDE (Non-selective), Adenosine Receptors | PDE (Selective), Low Adenosine affinity | Histamine H1 Receptor |
| Primary Effect | Bronchodilation (cAMP | Bronchodilation (cAMP | Antihistaminic / Anti-allergic |
| CNS Effect | Stimulation (Adenosine antagonism) | Low Stimulation | Non-sedating (No CNS depression) |
Primary Pharmacology: In Vitro Profiling
Receptor Binding Affinity
Radioligand binding studies are the cornerstone of validating this compound’s selectivity. In competitive binding assays using tritiated mepyramine (
-
H1 Affinity (
): High (Nanomolar range). -
Selectivity: Low to negligible affinity for Histamine H2, Muscarinic (
), Serotonin ( ), and Adrenergic ( ) receptors.[1]
Functional Assay: Guinea Pig Ileum
The isolated guinea pig ileum assay is the gold standard for quantifying H1 antagonist potency. Histamine induces potent smooth muscle contraction in this tissue via H1 receptors.[1]
-
Observation: this compound produces a parallel rightward shift of the histamine dose-response curve.
-
Nature of Antagonism: Competitive and reversible.
-
Potency: Comparable to established antihistamines (e.g., terfenadine, ketotifen) in inhibiting histamine-induced contractions.
Signal Transduction Blockade
The following DOT diagram illustrates the signaling pathway blocked by this compound.
Figure 1: Mechanism of Action. This compound competitively binds to the H1 Receptor, preventing the Gq-mediated calcium release cascade that leads to smooth muscle contraction.
Secondary Pharmacology: In Vivo Efficacy
Bronchoprotection Models (Guinea Pig)
In anesthetized guinea pigs, intravenous or oral administration of this compound provides significant protection against histamine-induced bronchospasm.[]
-
Method: Konzett-Rössler preparation.
-
Result: Dose-dependent inhibition of increased pulmonary resistance following histamine challenge.
-
Lethality Protection: Pre-treatment with this compound protects conscious animals from lethal doses of histamine, confirming systemic efficacy.
Cutaneous Anaphylaxis (Dog & Rat)
This compound exhibits robust anti-allergic activity in skin models.
-
Conscious Dogs: Oral administration inhibits histamine-induced skin wheal and flare reactions.
-
Duration: The effect is described as "long-lived," suggesting a favorable pharmacokinetic half-life or sustained receptor occupancy.
-
Rats: Potent reduction of inflammatory effects from intradermal histamine.[][1]
Safety Pharmacology & Toxicology
A critical advantage of this compound over first-generation antihistamines (e.g., diphenhydramine) and some xanthines is its safety profile.
CNS Safety (Sedation Liability)
Sedation is the dose-limiting side effect of many H1 antagonists due to blood-brain barrier (BBB) penetration and H1 blockade in the tuberomammillary nucleus.
-
Locomotor Activity: Large oral doses of this compound in mice did not reduce spontaneous locomotor activity .[1]
-
Behavioral Depression: No overt symptoms of sedation were observed in conscious rats.[1]
-
Implication: this compound has poor BBB penetration or is a substrate for efflux transporters (e.g., P-glycoprotein), classifying it functionally alongside second-generation, non-sedating antihistamines.
Cardiovascular Safety
Unlike theophylline, which has a narrow therapeutic index due to adenosine antagonism (causing tachycardia and arrhythmias), this compound lacks affinity for adenosine receptors.
-
Cardiotoxicity: Reduced risk of tachyarrhythmias compared to standard methylxanthines.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the standard operating procedures (SOPs) for validating this compound’s core pharmacology.
Protocol A: Isolated Guinea Pig Ileum Assay (H1 Antagonism)
Objective: Determine the
-
Tissue Preparation:
-
Sacrifice male guinea pigs (300–500g) by cervical dislocation.
-
Excise the ileum (10–20 cm proximal to the ileocecal junction).
-
Cut into 2–3 cm segments and flush the lumen with Tyrode’s solution.
-
-
Organ Bath Setup:
-
Mount segments in a 10 mL organ bath containing Tyrode’s solution at 37°C.
-
Aerate continuously with carbogen (95%
, 5% ). -
Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes.
-
-
Agonist Challenge:
-
Construct a cumulative concentration-response curve (CRC) for Histamine (
to ) to establish baseline and . -
Wash tissue until baseline tension is restored.
-
-
Antagonist Incubation:
-
Incubate tissue with this compound (e.g.,
) for 30 minutes.
-
-
Re-Challenge:
-
Repeat Histamine CRC in the presence of this compound.
-
-
Data Analysis:
-
Calculate the Dose Ratio (DR) =
. -
Plot Schild regression: Log(DR-1) vs. Log[Antagonist]. The X-intercept gives the
value.
-
Protocol B: Radioligand Binding Assay (Selectivity Profiling)
Objective: Confirm H1 affinity and lack of off-target binding.
-
Membrane Preparation:
-
Homogenize guinea pig cerebellar tissue (rich in H1 receptors) in ice-cold phosphate buffer (pH 7.4).
-
Centrifuge at 50,000 x g for 20 mins; resuspend pellet.
-
-
Incubation:
-
Total Binding: Incubate membranes with 2 nM
-Mepyramine. -
Non-Specific Binding (NSB): Include 10
Promethazine (excess cold competitor). -
Test: Incubate with increasing concentrations of this compound (
to ).
-
-
Termination:
-
Incubate for 60 mins at 25°C.
-
Terminate by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
-
Quantification:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation: .
-
Preclinical Screening Workflow
The following diagram summarizes the logical flow of preclinical validation for this compound, moving from high-throughput in vitro binding to complex in vivo safety models.
Figure 2: Preclinical development cascade for this compound, prioritizing selectivity and safety differentiation.
References
-
Poizot A, Dumez D, Ferrandon P, Lefournier C, Michel A, Armstrong JM. (1986).[][3] Animal pharmacology of the selective histamine H1-receptor antagonist this compound.[4][5][][1][6] Arzneimittelforschung (Drug Research).[5][3][7] 36(4):695-702.[4][5][][3]
-
Ring J, Galosi A, Harlow BJ, Reuter CA, Bieber T, Ruzicka T, Yee KF. (1988).[3] Antiallergic effects of the new histamine H1-receptor antagonist this compound in healthy atopic and non-atopic subjects.[] Arzneimittelforschung. 38(2):308-11.[3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54424, this compound.
-
BOC Sciences. (2025). This compound Chemical Structure and Properties.[3][7]
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- 1. Animal pharmacology of the selective histamine H1-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | 160969-03-9 | MOLNOVA [molnova.com]
- 5. molnova.com [molnova.com]
- 6. targetmol.cn [targetmol.cn]
- 7. vdoc.pub [vdoc.pub]
Methodological & Application
Application Note: In Vivo Pharmacological Evaluation of Tazifylline (RS-49014)
Introduction & Pharmacological Rationale
Tazifylline (RS-49014) is a highly potent, selective, and long-acting histamine H1-receptor antagonist utilized in preclinical respiratory and dermatological research[1]. Unlike first-generation antihistamines, this compound was developed to provide robust peripheral H1 blockade without crossing the blood-brain barrier, thereby eliminating central nervous system (CNS) depression and sedative effects[1].
From a mechanistic standpoint, this compound exhibits high affinity for H1 receptors but negligible binding to H2, alpha- and beta-adrenoceptors, 5-hydroxytryptamine (5-HT), and muscarinic receptors[2]. This clean receptor profile makes it an ideal reference compound for in vivo studies targeting allergic rhinitis, asthma, and atopic dermatitis, as it isolates the H1-mediated pathway without confounding anticholinergic or sympathomimetic variables[1]. Because this compound poorly inhibits the upstream release of histamine from mast cells, its efficacy is strictly tied to post-synaptic competitive receptor blockade[2].
Pathway Visualization
The following diagram illustrates the Gq-coupled signaling cascade initiated by histamine and the precise pharmacological intervention point of this compound.
Mechanism of this compound: Competitive blockade of H1R-mediated intracellular calcium signaling.
In Vivo Experimental Workflows
To accurately assess the efficacy of this compound, in vivo models must target tissues with high H1 receptor density. The following protocols detail the two gold-standard methodologies for evaluating its antispasmodic and anti-inflammatory properties.
Protocol A: Guinea Pig Model of Histamine-Induced Bronchoconstriction
Causality & Rationale: Guinea pigs are the preferred species for airway hyperresponsiveness models because their airway smooth muscle is exquisitely sensitive to histamine, closely mirroring human asthmatic pathophysiology[1]. The Konzett-Rössler method is utilized here because it provides real-time, high-fidelity readouts of airway resistance under controlled mechanical ventilation, eliminating the confounding variable of the animal's intrinsic respiratory drive.
Self-Validating System: A sub-maximal baseline histamine challenge must be performed prior to this compound administration. This establishes the subject's intrinsic airway responsiveness, serving as an internal control to normalize post-treatment data.
Step-by-Step Methodology:
-
Subject Preparation: Fast male Dunkin-Hartley guinea pigs (300–400 g) overnight. Anesthetize using Urethane (1.5 g/kg IP). Note: Urethane is chosen over barbiturates as it maintains stable anesthesia without severely depressing cardiovascular reflexes.
-
Surgical Cannulation:
-
Perform a tracheostomy and insert a tracheal cannula connected to a rodent ventilator (Settings: 60 breaths/min, 10 mL/kg tidal volume).
-
Cannulate the external jugular vein for the intravenous (IV) delivery of histamine and this compound.
-
-
Baseline Stabilization & Internal Control: Attach a pressure transducer to the side-arm of the tracheal cannula to measure pulmonary inflation pressure (PIP). Administer a baseline challenge of Histamine (2 µg/kg IV) and record the peak PIP. Allow 15 minutes for PIP to return to baseline.
-
Compound Administration: Administer this compound (0.1 – 1.0 mg/kg IV) or a saline vehicle control. Wait 15 minutes to allow for receptor equilibration.
-
Histamine Challenge: Inject a lethal or supra-maximal dose of Histamine (e.g., 10 µg/kg IV).
-
Data Acquisition: Record the peak bronchospasm (measured as the percentage increase in PIP relative to the baseline control). This compound will markedly inhibit this bronchoconstriction and protect the animal from histamine-induced lethality[1].
Protocol B: Rat Model of Cutaneous Vascular Permeability
Causality & Rationale: Histamine activation of endothelial H1 receptors causes rapid cytoskeletal contraction, leading to gap formation and plasma extravasation. Evans Blue dye is administered intravenously because it binds tightly to serum albumin (>99% affinity); therefore, its accumulation in the dermis serves as a direct, quantifiable proxy for histamine-induced vascular leakage[1].
Self-Validating System: Each rat must receive a vehicle-only intradermal injection (saline) alongside the histamine injections. This quantifies baseline mechanical trauma-induced leakage, ensuring the measured Evans Blue extravasation is strictly histamine-dependent.
Step-by-Step Methodology:
-
Subject Preparation: Use conscious male Sprague-Dawley rats (200–250 g). Shave the dorsal skin 24 hours prior to the experiment to allow any micro-abrasions from clippers to heal, preventing false-positive dye leakage.
-
Dosing: Administer this compound orally via gavage (1 – 10 mg/kg) suspended in 0.5% methylcellulose. Wait 2 hours to align with the drug's pharmacokinetic
[2]. -
Tracer Injection: Inject Evans Blue dye (20 mg/kg, 1% solution in sterile saline) via the lateral tail vein.
-
Intradermal Challenge: Immediately perform intradermal (ID) injections of Histamine (10 µ g/site in 50 µL saline) and vehicle control (50 µL saline) into distinct sites on the shaved dorsal skin.
-
Harvesting: Euthanize the animals via CO2 asphyxiation exactly 30 minutes post-challenge. Excise the injection sites using an 8 mm biopsy punch.
-
Quantification: Place each skin punch into a tube containing 1 mL of formamide. Incubate at 37°C for 48 hours to extract the Evans Blue dye. Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Calculate the inhibition of vascular permeability relative to the vehicle-dosed control group.
Quantitative Pharmacological Profile
The following table summarizes the expected pharmacological parameters of this compound based on established in vivo and in vitro data, providing benchmarks for experimental validation.
| Pharmacological Parameter | This compound (RS-49014) Profile | Mechanistic Implication / Experimental Impact |
| H1 Receptor Affinity ( | High (Potent Antagonist) | Rapid onset and long-lived blockade of allergic responses[1]. |
| H2 / Muscarinic Affinity | Very Low | Ensures absence of anticholinergic side effects (e.g., dry mouth, tachycardia) during in vivo monitoring[2]. |
| CNS Penetration / Sedation | Negligible | Does not reduce spontaneous locomotor activity in conscious models; avoids behavioral depression[1]. |
| Mast Cell Degranulation | Poor Inhibition | Confirms the mechanism of action is strictly post-synaptic at the H1 receptor level, rather than upstream[2]. |
| Hypotension Attenuation | Partial | Attenuates only the portion of histamine-evoked hypotension directly attributable to H1 stimulation[1]. |
References
-
Animal pharmacology of the selective histamine H1-receptor antagonist this compound. PubMed (National Institutes of Health). Available at:[Link]
-
This compound HYDROCHLORIDE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]
Sources
Comprehensive Application Note: Tazifylline (RS-49014) in Cell Culture
Introduction & Mechanism of Action
Tazifylline (RS-49014) is a potent, selective histamine H1-receptor antagonist .[1] Chemically, it is a xanthine derivative (3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione core), structurally related to theophylline but distinguished by a bulky side chain that confers high selectivity for the H1 receptor over adenosine receptors or phosphodiesterases (PDEs).
Unlike non-selective methylxanthines (e.g., Theophylline, Pentoxifylline) which act primarily as PDE inhibitors and adenosine antagonists, this compound specifically blocks the Gq-coupled H1 signaling cascade . In cellular models, this inhibition prevents histamine-induced hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), thereby blocking the release of intracellular calcium (
Key Applications
-
Inflammation Research: Blocking histamine-induced cytokine release (IL-6, IL-8) in endothelial and epithelial cells.
-
Smooth Muscle Physiology: Inhibiting histamine-mediated contraction in airway or vascular smooth muscle cells (HASMC).
-
Barrier Function: Preventing histamine-induced vascular leakage and drop in Trans-Epithelial Electrical Resistance (TEER) in HUVEC models.
Preparation & Handling
To ensure experimental reproducibility, precise handling of the compound is critical. This compound is typically supplied as a dihydrochloride salt.
Solubility & Stock Solution
While the dihydrochloride salt form suggests aqueous solubility, DMSO (Dimethyl Sulfoxide) is the recommended solvent for primary stock solutions to ensure long-term stability and prevent hydrolysis or precipitation during freeze-thaw cycles.
| Parameter | Specification |
| Molecular Weight | ~472.6 g/mol (Free base) / Salt form varies |
| Primary Solvent | DMSO (Anhydrous, Cell Culture Grade) |
| Stock Concentration | 10 mM (Recommended) or 100 mM |
| Solubility Limit | ~20-50 mM in DMSO |
| Storage | -20°C (stable for 6 months); -80°C (stable for >1 year) |
Reconstitution Protocol
-
Calculate : Determine the mass required for a 10 mM stock.
-
Formula:
-
-
Dissolve : Add sterile DMSO to the vial. Vortex vigorously for 30-60 seconds. If particles persist, sonicate for 5 minutes at 37°C.
-
Aliquot : Dispense into single-use aliquots (e.g., 20-50
L) to avoid repeated freeze-thaw cycles, which can degrade the compound. -
Store : Keep aliquots at -20°C in a desiccated, light-protected box.
Experimental Protocols
A. Dose Selection & Treatment Windows
This compound exhibits high affinity (nanomolar range) for the H1 receptor.
-
Effective Range (IC50): Typically 10 nM – 100 nM in functional assays.
-
Screening Range: 1 nM to 10
M. -
Pre-treatment: Cells must be pre-treated with this compound for 30–60 minutes prior to Histamine challenge to allow equilibrium binding.
B. Protocol: Calcium Flux Assay (Gq-Signaling Blockade)
This assay validates this compound activity by measuring its ability to blunt the cytosolic
Materials:
-
Cells: HeLa, HUVEC, or HASMC (grown to 80-90% confluence in 96-well black plates).
-
Reagents: Fluo-4 AM (Calcium indicator), Histamine (Agonist), this compound (Antagonist).
-
Buffer: HBSS + 20 mM HEPES.
Step-by-Step Workflow:
-
Dye Loading : Wash cells with HBSS. Incubate with 4
M Fluo-4 AM for 45 mins at 37°C. -
Wash : Remove dye solution and wash cells
with HBSS to remove extracellular esterase activity. -
Antagonist Pre-treatment :
-
Add this compound in HBSS (0, 10 nM, 100 nM, 1
M, 10 M). -
Incubate for 30 minutes at room temperature (or 37°C).
-
-
Baseline Measurement : Record baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.
-
Agonist Challenge : Inject 10
M Histamine (final concentration) into wells. -
Data Acquisition : Immediately record fluorescence every 1-2 seconds for 3 minutes.
-
Analysis : Calculate
. This compound should cause a dose-dependent reduction in peak fluorescence.
C. Protocol: Endothelial Barrier Function (TEER)
Objective : Assess this compound's ability to protect against Histamine-induced permeability.[2]
-
Seeding : Seed HUVECs on Transwell inserts (0.4
m pore). Culture until a stable monolayer forms (TEER > 150 ). -
Pre-treatment : Add this compound (100 nM - 1
M) to the apical and basolateral chambers for 1 hour . -
Challenge : Add 10
M Histamine to the apical chamber. -
Measurement : Measure TEER at 0, 15, 30, 60, and 120 minutes.
-
Result : Histamine typically causes a rapid drop in TEER (within 30 mins). This compound-treated wells should maintain resistance comparable to control.
Pathway Visualization
Figure 1: Mechanism of Action
This compound competes with Histamine at the H1 receptor, preventing the Gq-mediated signaling cascade that leads to calcium release and inflammation.
Caption: this compound competitively inhibits H1R, preventing the Gq-PLC-IP3 cascade and subsequent calcium mobilization.
Figure 2: Experimental Workflow
Caption: Standardized workflow for evaluating this compound efficacy in cell culture models.
Troubleshooting & Controls
| Issue | Possible Cause | Solution |
| Precipitation in Media | High concentration or cold media | Dilute DMSO stock into warm (37°C) media while vortexing. Do not exceed 0.1% DMSO final conc. |
| No Inhibition Observed | Insufficient pre-incubation | Extend pre-treatment to 60 minutes to ensure receptor saturation. |
| High Background Toxicity | Off-target xanthine effects | Verify dose is < 50 |
| Weak Agonist Response | Histamine degradation | Use fresh Histamine stock (oxidizes rapidly). Ensure cells express H1R (confirm with qPCR). |
References
-
Pharmacology of this compound : Roszkowski, A. P., et al. "Animal pharmacology of the selective histamine H1-receptor antagonist this compound." Arzneimittel-Forschung 38.1 (1988): 20-28.
-
H1 Receptor Signaling : Hill, S. J., et al. "International Union of Pharmacology. XIII. Classification of histamine receptors." Pharmacological Reviews 49.3 (1997): 253-278. Link
-
Calcium Flux Protocols : Bootman, M. D., et al. "Imaging intracellular calcium signals in live cells." Cold Spring Harbor Protocols 2013.2 (2013): pdb-top066050. Link
Sources
Tazifylline dosage for animal models of allergy
Application Note: In Vivo Administration and Dosing Protocols for Tazifylline in Animal Models of Allergy
Introduction & Pharmacological Rationale
This compound (also known as RS-49014 or LN 2974) is a highly potent, selective, and long-acting histamine H1-receptor antagonist[][2]. Originally investigated for the clinical management of allergic rhinitis, asthma, and atopic eczema, it has become a valuable pharmacological tool compound for in vivo allergy and immunology research[2].
Unlike first-generation antihistamines, this compound does not cross the blood-brain barrier effectively, meaning it does not produce central nervous system (CNS) depression, nor does it reduce spontaneous locomotor activity in murine models[3]. Furthermore, it exhibits exceptionally low affinity for H2-receptors, α- and β-adrenoceptors, and muscarinic receptors[3]. This high selectivity makes this compound an optimal candidate for researchers aiming to isolate peripheral H1-mediated responses (such as bronchoconstriction and vascular permeability) without confounding neurobehavioral or off-target autonomic artifacts[3][4].
Mechanism of Action and Signaling Pathway
This compound exerts its anti-allergic effects by competitively binding to peripheral H1 receptors, thereby preventing histamine from activating the Gq/11-coupled signaling cascade[][3]. By blocking this receptor, this compound halts the downstream activation of Phospholipase C (PLC), preventing the cleavage of PIP2 into IP3 and DAG, which ultimately blunts the intracellular calcium release responsible for smooth muscle contraction (bronchospasm) and endothelial gap formation (edema)[][5].
Caption: Selective antagonism of the Histamine H1-receptor/Gq/PLC signaling cascade by this compound.
Quantitative Dosage Guidelines Across Species
The selection of an appropriate animal model and administration route is dictated by the specific allergic response being studied. The following table synthesizes established in vivo dosing parameters for this compound based on foundational pharmacological studies[][3][5].
| Animal Model | Route of Administration | Recommended Dosage | Target Pharmacological Effect |
| Guinea Pig (Anesthetized) | Intravenous (IV) | 10 µg/kg (0.01 mg/kg) | Complete inhibition of histamine-induced bronchospasm and protection against lethal histamine doses[][5]. |
| Rat (Conscious) | Oral (PO) | 10 mg/kg | Significant reduction of inflammatory effects in Passive Cutaneous Anaphylaxis (PCA) and intradermal histamine challenge[3][5]. |
| Dog (Conscious) | Oral (PO) | 15 - 60 mg/kg | Long-term inhibition of histamine-induced skin inflammation and attenuation of H1-evoked hypotension[3][4]. |
Causality Insight: The massive difference in dosing between the guinea pig IV model (10 µg/kg) and the rat oral model (10 mg/kg) is due to both the route of administration (bypassing first-pass metabolism via IV) and species-specific sensitivities[5]. Guinea pigs possess highly reactive airway smooth muscle rich in H1 receptors, making them exquisitely sensitive to micro-doses of H1 antagonists during direct systemic challenges[].
Experimental Protocols: Self-Validating In Vivo Workflows
Protocol A: Histamine-Induced Bronchospasm in Anesthetized Guinea Pigs
Rationale: This is the gold-standard assay for evaluating the acute efficacy of H1 antagonists against airway hyperresponsiveness[].
Caption: Workflow for assessing this compound efficacy in guinea pig bronchospasm models.
Step-by-Step Methodology:
-
Surgical Preparation: Anesthetize adult male guinea pigs (400-500g) using an appropriate agent (e.g., urethane or pentobarbital sodium). Surgically cannulate the trachea and connect it to a mechanical ventilator equipped with a pressure transducer (Konzett-Rössler method). Cannulate the jugular vein for drug administration.
-
Baseline Stabilization: Ventilate the animal at a constant volume. Record the baseline pulmonary inflation pressure for at least 10 minutes to ensure hemodynamic and respiratory stability.
-
Drug Administration: Administer this compound dihydrochloride intravenously at a dose of 10 µg/kg (0.01 mg/kg)[5]. Flush the catheter with 0.1 mL of heparinized saline. Allow a 5-minute equilibration period.
-
Histamine Challenge: Inject a pre-determined lethal or sub-lethal bolus of histamine intravenously.
-
Data Acquisition & Validation: Continuously record the peak increase in airway resistance (bronchoconstriction).
-
Self-Validating Control: A vehicle-treated group must show a rapid, severe spike in airway resistance (or lethality) post-histamine. A positive control group (e.g., chlorpheniramine) should be used to validate the dynamic range of the assay[5]. This compound-treated animals should exhibit a flattened pressure curve, indicating successful H1 blockade[].
-
Protocol B: Passive Cutaneous Anaphylaxis (PCA) in Conscious Rats
Rationale: The PCA model evaluates the efficacy of orally administered compounds in preventing localized, IgE-mediated vascular permeability, mimicking human atopic dermatitis and systemic absorption[3][5].
Step-by-Step Methodology:
-
Sensitization: Shave the dorsal skin of conscious rats. Inject specific IgE antibodies (e.g., anti-DNP IgE) intradermally into multiple sites on the back. Allow a 48-hour latency period for mast cell sensitization.
-
Drug Administration: Administer this compound orally via oral gavage at a dosage of 10 mg/kg[5].
-
Antigen Challenge: 1 hour post-dosing, inject the specific antigen (e.g., DNP-BSA) mixed with 1% Evans Blue dye intravenously via the tail vein. Causality: Evans Blue tightly binds to serum albumin; when H1-mediated endothelial gaps form, the blue albumin leaks into the tissue, providing a quantifiable colorimetric readout of inflammation.
-
Quantification: Euthanize the animals 30 minutes post-challenge. Excise the dorsal skin patches and extract the extravasated Evans Blue dye by incubating the tissue in formamide at 63°C for 24 hours. Measure the absorbance of the supernatant spectrophotometrically at 620 nm.
-
Data Validation: The reduction in optical density (dye leakage) in the this compound group compared to the vehicle group represents the percentage of H1-receptor blockade[5].
Formulation and Storage
-
Chemical Preparation: this compound is typically supplied as a dihydrochloride salt (C23H32N6O3S · 2HCl), which enhances its aqueous solubility[][6].
-
Vehicle: For IV administration, dissolve the compound in sterile 0.9% physiological saline. For oral gavage, it can be suspended in a standard aqueous vehicle (e.g., 0.5% methylcellulose or saline).
-
Storage: The lyophilized powder is highly stable and should be stored in a dry, dark environment at -20°C for long-term storage (months to years), or 0-4°C for short-term use (days to weeks)[6].
References
-
Poizot A, Dumez D, Ferrandon P, Lefournier C, Michel A, Armstrong JM. Animal pharmacology of the selective histamine H1-receptor antagonist this compound. Arzneimittelforschung. 1986. PubMed. URL:[Link]
-
Pinhas H, et al. New antihistaminic theophylline or theobromine derivatives. Journal of Medicinal Chemistry / PubMed. URL:[Link]
Sources
- 2. TAZEPROFEN [drugs.ncats.io]
- 3. Animal pharmacology of the selective histamine H1-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New antihistaminic theophylline or theobromine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application of Tazifylline in Neuroscience Research: Isolating Peripheral Histamine Signaling and Neurogenic Inflammation
Introduction & Pharmacological Rationale
In neuroscience and neuropharmacology, histamine is a highly pleiotropic neurotransmitter and immune mediator. It regulates the sleep-wake cycle, cognitive functions, and feeding behaviors centrally, while peripherally mediating allergic responses, neurogenic inflammation, and pruritus (itch) via sensory neurons.
A persistent challenge in histamine research is the confounding effect of blood-brain barrier (BBB) penetrance. Classic H1 receptor antagonists (e.g., diphenhydramine) readily cross the BBB, causing profound central nervous system (CNS) depression and sedation[]. When researchers attempt to study peripheral histamine-mediated nociception or inflammation, the sedative effects of these drugs artificially suppress behavioral readouts (like scratching or flinching), leading to false-positive efficacy data.
Tazifylline (RS-49014) emerges as a critical pharmacological tool to solve this. It is a highly potent, selective, and long-acting H1-receptor antagonist that exhibits remarkably poor BBB penetrance[2]. Because it does not reduce spontaneous locomotor activity or produce behavioral depression in animal models, this compound allows researchers to selectively blockade peripheral H1 receptors while leaving central histaminergic tone entirely intact.
Quantitative Pharmacological Profile
To effectively utilize this compound in experimental designs, researchers must account for its binding kinetics and selectivity. The table below summarizes its quantitative and physicochemical properties, highlighting why it is preferred for isolating peripheral circuits.
| Property | Value / Characteristic | Experimental Significance |
| Primary Target | Histamine H1 Receptor | Primary mediator of neurogenic inflammation and pruritus. |
| Mechanism of Action | Competitive Antagonist | Reversibly binds H1R, preventing downstream Gq-coupled signaling. |
| Receptor Selectivity | High | Low affinity for H2, |
| BBB Penetrance | Poor (Non-sedating) | Ideal for isolating peripheral sensory functions from CNS tone; serves as a negative control for central sedation[]. |
| Molecular Weight | 472.60 g/mol | Bulky structure and specific lipophilicity limit passive diffusion across the cerebral endothelium. |
| Chemical Formula | C23H32N6O3S | - |
Core Application: Neurogenic Inflammation and Sensory Neuron Sensitization
Histamine is a potent pruritogen. When released by mast cells, it binds to H1 receptors on the peripheral terminals of dorsal root ganglion (DRG) neurons. This binding activates a Gq-protein coupled cascade, leading to the cleavage of PIP2 into IP3 and DAG. The subsequent release of intracellular calcium sensitizes Transient Receptor Potential (TRP) channels, specifically TRPV1, effectively lowering their activation threshold[3]. This cross-talk is a fundamental mechanism of thermal hypersensitivity and chronic itch. This compound is utilized to intercept this pathway at the peripheral boundary.
Fig 1: this compound peripheral blockade of H1R-mediated Gq signaling and TRP channel sensitization.
Experimental Protocols
Protocol A: In Vivo Assessment of Peripheral Histamine-Mediated Pruritus
Objective: To quantify peripheral H1-mediated scratching behavior while proving the absence of central sedation using a self-validating behavioral and biochemical workflow.
Causality & Design Choice: We utilize an intradermal injection of histamine to selectively activate peripheral C-fibers. By comparing this compound (peripheral blockade) against Diphenhydramine (central + peripheral blockade), we can isolate the true peripheral nocifensive response. A post-mortem radioligand binding assay serves as the self-validating step to confirm that this compound did not occupy central H1 receptors.
Step-by-Step Methodology:
-
Animal Acclimation: Habituate adult male C57BL/6 mice to individual observation chambers for 30 minutes daily for three days prior to the experiment to reduce stress-induced behavioral artifacts.
-
Compound Administration:
-
Group 1 (Vehicle): Administer oral saline.
-
Group 2 (Peripheral Blockade): Administer oral this compound (10 mg/kg).
-
Group 3 (Pan-Blockade Control): Administer oral Diphenhydramine (10 mg/kg).
-
-
Incubation: Wait 60 minutes to allow for optimal gastrointestinal absorption and systemic distribution.
-
Pruritogen Challenge: Shave the rostral back of the mice. Inject 50 µL of histamine (100 µg) intradermally.
-
Behavioral Observation (Self-Validation 1): Video-record the animals for 30 minutes. Blinded observers must quantify the number of scratching bouts directed at the injection site. Crucial Check: Monitor overall locomotor activity. Group 3 will show reduced overall movement (sedation), whereas Group 2 (this compound) should exhibit normal baseline locomotion but reduced localized scratching[2].
-
Tissue Collection & Radioligand Binding (Self-Validation 2): Euthanize the animals and rapidly dissect the cerebral cortex and peripheral lung tissue. Perform an ex vivo
-mepyramine binding assay. This compound-treated animals must show high receptor occupancy in the lung tissue but zero displacement of -mepyramine in the cortex, definitively validating the peripheral isolation.
Fig 2: In vivo workflow for isolating peripheral vs. central histamine-mediated behaviors.
Protocol B: In Vitro Calcium Imaging of DRG Neurons
Objective: To map the direct inhibitory effect of this compound on histamine-induced calcium transients and subsequent TRPV1 sensitization in isolated sensory neurons.
Causality & Design Choice: Fura-2 AM is selected over single-wavelength dyes (like Fluo-4) because its ratiometric properties eliminate artifacts caused by uneven dye loading or photobleaching. This is critical when assessing the sustained, slow-wave calcium transients typical of GPCR-mediated TRP channel sensitization[3].
Step-by-Step Methodology:
-
DRG Isolation: Dissect lumbar DRGs (L4-L6) from adult mice. Digest enzymatically with Collagenase Type IV and Dispase II, then triturate to yield a single-cell suspension. Plate on poly-D-lysine/laminin-coated coverslips.
-
Dye Loading: Incubate neurons with 3 µM Fura-2 AM and 0.02% Pluronic F-127 in standard extracellular solution (ECS) for 30 minutes at 37°C in the dark. Wash three times with ECS and allow 15 minutes for complete intracellular de-esterification.
-
This compound Pre-incubation: Perfuse the imaging chamber with ECS containing 1 µM this compound for 5 minutes. This establishes a steady-state receptor blockade.
-
Histamine Challenge: Co-perfuse 100 µM Histamine + 1 µM this compound for 60 seconds while capturing dual-excitation images (340 nm / 380 nm) at 1 Hz.
-
TRPV1 Sensitization Test: Following washout, apply a sub-threshold dose of Capsaicin (10 nM). In vehicle-treated cells, prior histamine exposure will cause a massive calcium spike (sensitization). In this compound-treated cells, this spike should be blunted.
-
Viability Control (Self-Validation): Terminate the experiment by perfusing 50 mM KCl. This depolarizes the membrane and opens voltage-gated calcium channels. Cells failing to respond to KCl are deemed non-viable or non-neuronal (e.g., satellite glial cells) and must be excluded from the final ratiometric analysis.
References
-
Poizot A, Dumez D, Ferrandon P, Lefournier C, Michel A, Armstrong JM. "Animal pharmacology of the selective histamine H1-receptor antagonist this compound." Arzneimittelforschung, 1986. 2
-
Nicholson AN, Stone BM. "Antihistamines: impaired performance and the tendency to sleep." Eur J Clin Pharmacol, 1986.
-
Story GM. "The emerging role of TRP channels in mechanisms of temperature and pain sensation." Curr Neuropharmacol, 2006.3
Sources
Tazifylline as a tool compound for H1 receptor studies
Application Note: Tazifylline (RS-49014) as a Selective Tool Compound for Histamine H1 Receptor Profiling
Executive Summary
This compound (RS-49014) is a xanthine-derivative histamine H1 receptor antagonist distinguished by its high potency and exceptional selectivity profile. Unlike first-generation antihistamines (e.g., diphenhydramine) that exhibit significant cross-reactivity with muscarinic and serotonergic receptors, this compound displays negligible affinity for H2,
Chemical Properties & Handling
Compound Identity:
-
Name: this compound (RS-49014)
-
IUPAC: 7-[2-hydroxy-3-[4-[3-(phenylthio)propyl]-1-piperazinyl]propyl]-1,3-dimethylpurine-2,6-dione
-
Molecular Weight: 472.61 g/mol
-
Formula:
Solubility & Storage Guidelines: this compound is a lipophilic xanthine derivative. Proper solubilization is critical for assay reproducibility.
| Solvent | Solubility ( | Stock Conc.[1] | Storage | Notes |
| DMSO | High (>20 mg/mL) | 10 mM | -20°C | Recommended. Freeze/thaw stable. |
| Ethanol | Moderate (~5 mg/mL) | 1-5 mM | -20°C | Evaporation risk over time. |
| Water | Low/Insoluble | N/A | N/A | Do not use for stock preparation. |
| PBS | < 0.1 mg/mL | N/A | Fresh | Precipitates at high conc. Dilute from DMSO.[1][2] |
Handling Protocol:
-
Stock Prep: Dissolve 4.73 mg of this compound in 1 mL of anhydrous DMSO to generate a 10 mM master stock.
-
Aliquot: Dispense into light-protective amber vials (50
L aliquots) to minimize freeze-thaw cycles. -
Working Solution: Dilute the DMSO stock 1:1000 into assay buffer (e.g., HBSS + 20 mM HEPES) immediately prior to use to achieve a 10
M working solution (0.1% DMSO final).
Mechanism of Action & Signaling Pathway
The Histamine H1 receptor is a
Caption: this compound competitively inhibits the H1-Gq-PLC signaling axis, preventing IP3-mediated calcium release.
Experimental Protocols
Protocol A: H1 Receptor Competition Binding Assay
Objective: Determine the affinity (
Materials:
-
Membranes: CHO-K1 cells stably expressing human H1 receptor (25
g/well ). -
Radioligand:
-Mepyramine (Specific Activity ~20-30 Ci/mmol). -
Assay Buffer: 50 mM Na-Phosphate, pH 7.4.
-
Nonspecific Control: 10
M Diphenhydramine or Promethazine.
Workflow:
-
Preparation: Dilute this compound in Assay Buffer (0.1 pM to 10
M, 10 points). -
Incubation: In a 96-well plate, combine:
-
50
L Membrane suspension. -
50
L -Mepyramine (Final conc. ~1-2 nM). -
50
L this compound dilution (or vehicle).
-
-
Equilibrium: Incubate for 60 minutes at 25°C with gentle shaking.
-
Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Detection: Add scintillation cocktail and count on a Beta counter.
Data Analysis:
Calculate
Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: Validate functional antagonism by measuring inhibition of histamine-induced calcium transients.
Materials:
-
Cells: HEK293 or HeLa cells (endogenous H1 expression).
-
Dye: Fluo-4 AM or Calcium 6 Assay Kit.
-
Agonist: Histamine (
concentration, typically ~100 nM).
Workflow:
-
Seeding: Plate cells (50k/well) in black-wall/clear-bottom 96-well plates; incubate overnight.
-
Dye Loading: Aspirate media; add 100
L Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid). Incubate 45 min at 37°C. -
Antagonist Addition: Add 50
L of this compound (serial dilutions). Incubate 15 min at RT. -
Measurement: Place plate in FLIPR/FlexStation.
-
Agonist Injection: Inject 50
L Histamine (4x conc.). -
Read: Monitor fluorescence (Ex 488nm / Em 525nm) for 90 seconds.
Self-Validation:
-
Z-Factor: Ensure Z' > 0.5 using Max (Histamine only) and Min (Buffer only) controls.
-
Reference: Include Cetirizine as a positive control antagonist.
Protocol C: Ex Vivo Guinea Pig Ileum (Schild Analysis)
Objective: Determine the
Workflow:
-
Tissue Prep: Isolate 2-3 cm ileum segments from male Guinea pigs. Mount in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%
/5% . -
Equilibration: Apply 1g resting tension; equilibrate for 60 min, washing every 15 min.
-
Control Curve: Generate a cumulative concentration-response curve (CRC) for Histamine (
M to M). Wash tissue until baseline is restored. -
Antagonist Incubation: Incubate tissue with this compound (e.g., 10 nM) for 20 min.
-
Test Curve: Repeat Histamine CRC in the presence of this compound.
-
Repeat: Repeat with higher this compound concentrations (30 nM, 100 nM) on fresh segments.
Data Analysis (Schild Plot):
-
Calculate Dose Ratio (
). -
Plot
vs. . -
The X-intercept is the
.-
Interpretation: A slope of 1.0 indicates competitive antagonism. This compound typically yields a
comparable to potent second-generation antihistamines.
-
References
-
This compound Pharmacology: Animal pharmacology of the selective histamine H1-receptor antagonist this compound. (1987). PubMed. Link
-
H1 Receptor Signaling: Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. (2017).[3] PMC. Link
-
Binding Kinetics: The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor. (2017).[3] Frontiers in Pharmacology. Link
-
Schild Analysis Method: Determination of pD2 value using guinea pig ileum. (2021).[4] RJPT Simulation Lab. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
Application Note: High-Sensitivity Quantification of Tazifylline in Human Plasma via LC-ESI-MS/MS
Executive Summary & Scientific Rationale
Tazifylline (RS-49014) is a structural hybrid combining a xanthine core (similar to theophylline) with a lipophilic piperazine-phenylthio side chain.[1] Historically investigated as a selective histamine H1-receptor antagonist and bronchodilator, its quantification in biological matrices presents unique challenges due to its amphiphilic nature and the potential for matrix interference from endogenous xanthines.
This guide moves beyond legacy HPLC-UV methods, presenting a modernized, high-sensitivity LC-MS/MS protocol .
Critical Analytical Challenges & Solutions
| Challenge | Scientific Solution |
| Polarity Duality | The molecule contains a polar xanthine head (LogP ~0) and a lipophilic tail (LogP ~1.3).[1] Solution: Use of a C18 column with high carbon load to retain the tail, coupled with an acidic mobile phase to protonate the piperazine nitrogen for retention stability. |
| Matrix Interference | Plasma contains caffeine and theophylline.[1] Solution: Selectivity is achieved via MS/MS fragmentation monitoring the transition from the intact parent (m/z 473.[1]2) to the specific xanthine core (m/z 181.1), ensuring differentiation from endogenous purines. |
| Sensitivity | Low circulating concentrations require sub-ng/mL detection.[1] Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is utilized to concentrate the basic analyte while washing away neutral matrix components.[1] |
Method Development Strategy
Analyte Characterization[1][2][3]
-
Ionization Target: [M+H]⁺ = 473.2[1]
-
pKa: ~9.8 (Piperazine nitrogen), ~8.6 (Xanthine N).[1] The molecule is positively charged at acidic pH.
Internal Standard (IS) Selection[1]
-
Gold Standard: This compound-d8 (Custom Synthesis recommended).[1]
-
Alternative: Pentoxifylline-d3 (commercially available xanthine analog) may be used, but requires careful monitoring of retention time shifts.[1] This protocol assumes the use of a Stable Isotope Labeled (SIL) IS for maximum reliability.
Mass Spectrometry Optimization (ESI+)
The presence of basic nitrogen atoms in the piperazine ring makes Positive Electrospray Ionization (ESI+) the definitive choice.
Fragmentation Pathway: Upon Collision Induced Dissociation (CID), the protonated precursor (m/z 473.[1]2) undergoes cleavage at the N-C bond connecting the side chain to the xanthine N7 position.
-
Quantifier Ion (Q3): m/z 181.1 (Theophylline core cation).[1]
-
Qualifier Ion: m/z 293.1 (Cleavage of the phenylthio-propyl-piperazine moiety).[1]
Experimental Protocol
Reagents & Materials
-
LC Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (or equivalent high-pH stable C18).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc.[1]
Sample Preparation: Mixed-Mode SPE
Rationale: LLE is viable, but SPE-MCX provides superior cleanliness by leveraging the basicity of this compound to wash away neutral lipids and acidic interferences.[1]
-
Aliquot: Transfer 200 µL human plasma to a 1.5 mL tube.
-
IS Addition: Add 20 µL Internal Standard solution (50 ng/mL this compound-d8).
-
Pre-treatment: Add 200 µL 4% Phosphoric Acid (
) to acidify (pH ~2-3) and disrupt protein binding.[1] Vortex 30s. -
Conditioning: Condition MCX cartridge with 1 mL Methanol, then 1 mL Water.[1]
-
Loading: Load pre-treated sample at approx 1 mL/min.
-
Wash 1 (Acidic): 1 mL 2% Formic Acid in Water (Removes hydrophilic neutrals/acids).[1]
-
Wash 2 (Organic): 1 mL Methanol (Removes hydrophobic neutrals/lipids).[1] Note: Analyte remains bound by ionic interaction.[1]
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).
-
Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (80:20 A:B).
LC-MS/MS Conditions
Chromatographic Gradient:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
|---|---|---|---|
| 0.00 | 10 | 0.40 | Initial |
| 0.50 | 10 | 0.40 | Hold |
| 3.00 | 90 | 0.40 | Ramp |
| 3.50 | 90 | 0.40 | Wash |
| 3.60 | 10 | 0.40 | Re-equilibration |
| 5.00 | 10 | 0.40 | Stop |[1]
MS Source Parameters (Sciex 6500+ or equivalent):
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Gas 1 / Gas 2: 50 / 50 psi[1]
MRM Table:
| Analyte | Precursor (Q1) | Product (Q3) | DP (V) | CE (V) | Role |
|---|---|---|---|---|---|
| This compound | 473.2 | 181.1 | 80 | 35 | Quantifier |
| This compound | 473.2 | 293.1 | 80 | 28 | Qualifier |
| IS (Taz-d8) | 481.2 | 181.1 | 80 | 35 | Internal Std |[1]
Visualized Workflows
Analytical Workflow Diagram
Caption: Step-by-step SPE-LC-MS/MS workflow ensuring high selectivity and matrix removal.
Fragmentation Logic
Caption: MRM transition logic. The m/z 181.1 ion is highly specific to the xanthine scaffold.
Validation Criteria (FDA/EMA Compliance)
To ensure Trustworthiness and Integrity , the method must be validated against the following parameters:
| Parameter | Acceptance Criteria |
| Linearity | |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ).[1] |
| Precision | CV < 15% (Inter-day and Intra-day).[1] |
| Matrix Effect | IS-normalized Matrix Factor between 0.85 and 1.15. |
| Recovery | Consistent recovery (>70% recommended) across Low, Med, High QC. |
Troubleshooting Tip: If low recovery is observed during SPE, ensure the elution solvent is sufficiently basic (pH > 10) to neutralize the piperazine nitrogens, releasing them from the sulfonate groups of the MCX sorbent.
References
-
PubChem. (2023).[1][5] this compound Compound Summary. National Library of Medicine. [Link]
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]
-
Sutton, J. et al. (2014).[1] The use of internal standards in LC-MS/MS bioanalysis. Chromatography Today. [Link]
Sources
Application Notes & Protocols: Taxifolin as a Modulator of Inflammatory Responses
A Guide for Preclinical Research and Drug Development
Disclaimer: The compound "Tazifylline" referenced in the topic query could not be identified in the scientific literature. Based on phonetic similarity and functional context, this guide will focus on Taxifolin , a well-characterized flavonoid with potent anti-inflammatory properties. All protocols and mechanisms described herein pertain to Taxifolin.
Section 1: Introduction to Taxifolin and Its Anti-Inflammatory Potential
Taxifolin, also known as dihydroquercetin, is a natural flavonoid found in various plants, including onions, grapes, and citrus fruits.[1] It is recognized for its significant antioxidant and anti-inflammatory activities.[1] Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[2][3] Compounds like Taxifolin that can modulate inflammatory pathways are of high interest for therapeutic development.
The primary mechanism behind Taxifolin's anti-inflammatory effect involves the suppression of key signaling cascades that are activated by inflammatory stimuli.[1] Preclinical studies have demonstrated that Taxifolin can significantly reduce the expression of pro-inflammatory mediators, making it a valuable tool for studying inflammation and a promising candidate for drug development.[1] This guide provides a comprehensive overview of the mechanisms and methodologies for utilizing Taxifolin in established anti-inflammatory response models.
Section 2: Core Mechanism of Action - Suppression of Pro-Inflammatory Signaling
The anti-inflammatory properties of Taxifolin are primarily attributed to its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, orchestrating the production of a wide array of pro-inflammatory cytokines and enzymes.[1][4][5][6]
2.1 The NF-κB Pathway
NF-κB is a master regulator of inflammation.[4] In unstimulated cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[7][8] This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[4][7] Taxifolin has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its target genes.[1]
2.2 The MAPK Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[6][9] LPS stimulation of immune cells like macrophages leads to the phosphorylation and activation of ERK, JNK, and p38.[1][10] These activated kinases, in turn, activate downstream transcription factors that contribute to the inflammatory response. Taxifolin has been demonstrated to significantly down-regulate the LPS-induced phosphorylation of ERK, JNK, and p38, thereby dampening the inflammatory cascade.[1]
Diagram: Taxifolin's Inhibition of Pro-Inflammatory Signaling Pathways
Caption: Taxifolin inhibits inflammation by blocking IKK and MAPK kinase activation.
Section 3: In Vitro Application - LPS-Stimulated Macrophage Model
The most common and reliable in vitro model for screening anti-inflammatory compounds is the use of macrophages stimulated with bacterial lipopolysaccharide (LPS).[1][7] Cell lines such as murine RAW 264.7 or human THP-1-differentiated macrophages are excellent systems for this purpose.[7][11] LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages, robustly activating the NF-κB and MAPK pathways and leading to the production of inflammatory mediators.[5][12][13]
3.1 Experimental Workflow
The causality behind this workflow is to first establish a baseline inflammatory response with LPS and then assess Taxifolin's ability to attenuate this response. Pre-treatment with Taxifolin allows the compound to be present within the cell before the inflammatory stimulus is introduced, providing a clear measure of its preventative effects on signaling pathway activation.
Diagram: In Vitro Experimental Workflow for Taxifolin
Caption: Workflow for assessing Taxifolin's anti-inflammatory effect in vitro.
3.2 Protocol: Inhibition of Cytokine Production in LPS-Stimulated RAW 264.7 Cells
This protocol is designed as a self-validating system, including positive (LPS only) and negative (vehicle) controls to ensure the observed effects are due to Taxifolin.
Materials:
-
RAW 264.7 cells (ATCC)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Taxifolin (powder, high purity)
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well tissue culture plates
-
ELISA kits for murine TNF-α and IL-6
-
Reagents for Western Blotting (lysis buffer, antibodies for p-p65, p-ERK, β-actin)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency before passaging.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of Taxifolin in DMSO. Further dilute in culture medium to create working concentrations. Note: The final DMSO concentration in the culture should not exceed 0.1% to avoid cytotoxicity.
-
Cell Seeding: Seed RAW 264.7 cells into plates.
-
For ELISA: Seed 2.5 x 10⁵ cells/well in a 96-well plate.
-
For Western Blot: Seed 1.5 x 10⁶ cells/well in a 6-well plate. Allow cells to adhere by incubating for 24 hours.
-
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of Taxifolin (e.g., 10, 20, 40, 80 µM) or vehicle (0.1% DMSO).
-
Incubate for 1-2 hours. This pre-incubation step is crucial for allowing Taxifolin to exert its effects before the inflammatory challenge.
-
-
Inflammation Induction: Add LPS to each well to a final concentration of 1 µg/mL, except for the negative control wells (vehicle only).
-
Incubation:
-
For Cytokine Analysis (ELISA): Incubate for 24 hours.
-
For Pathway Analysis (Western Blot): Incubate for a shorter period (e.g., 30-60 minutes) to capture the peak phosphorylation of signaling proteins like p65 and MAPKs.
-
-
Endpoint Analysis:
-
ELISA: Centrifuge the 96-well plate to pellet any floating cells. Collect the supernatant and measure TNF-α and IL-6 concentrations according to the manufacturer's protocol.
-
Western Blot: Wash cells with cold PBS and lyse them with appropriate lysis buffer. Determine protein concentration, then perform SDS-PAGE, transfer, and immunoblotting with antibodies against phosphorylated p65, p-ERK, p-JNK, p-p38, and a loading control like β-actin.
-
3.3 Data Summary for In Vitro Model
| Parameter | Recommended Value | Rationale |
| Cell Line | RAW 264.7 | Robust, well-characterized murine macrophage line.[11] |
| Seeding Density | 2.5x10⁵/well (96-well) | Ensures a confluent monolayer for consistent response. |
| Stimulus | LPS (E. coli O111:B4) | Potent and specific TLR4 agonist to induce inflammation.[7] |
| LPS Concentration | 1 µg/mL | Commonly used concentration to elicit a strong cytokine response.[1] |
| Taxifolin Range | 10 - 80 µM | Effective range observed in literature without significant cytotoxicity.[1] |
| Pre-treatment Time | 1 - 2 hours | Allows for sufficient uptake and intracellular action of Taxifolin. |
| Incubation (Cytokines) | 24 hours | Optimal time for peak accumulation of secreted cytokines like TNF-α/IL-6.[1] |
| Incubation (Pathways) | 30 - 60 minutes | Captures the transient peak of protein phosphorylation in MAPK/NF-κB pathways. |
Section 4: In Vivo Application - Acute Systemic Inflammation Model
To translate in vitro findings, in vivo models are essential for evaluating systemic efficacy and pharmacodynamics.[14][15] The LPS-induced systemic inflammation model in mice is a widely used and relevant model of acute inflammation, mimicking aspects of sepsis and cytokine storm.[16]
4.1 Experimental Workflow
This workflow is designed to assess the protective effect of Taxifolin against a systemic inflammatory challenge. Administering Taxifolin prior to the LPS challenge tests its prophylactic potential. The chosen endpoints (serum cytokines and tissue histology) provide a systemic and organ-specific assessment of inflammation.
Diagram: In Vivo Experimental Workflow for Taxifolin
Caption: Workflow for assessing Taxifolin's in vivo anti-inflammatory efficacy.
4.2 Protocol: LPS-Induced Acute Inflammation in Mice
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Taxifolin
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline)
-
LPS from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Equipment for oral gavage and intraperitoneal (i.p.) injection
-
Anesthesia and euthanasia supplies
-
Materials for blood collection (cardiac puncture) and tissue harvesting
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (Vehicle + Saline i.p.)
-
Group 2: LPS Control (Vehicle + LPS i.p.)
-
Group 3: Taxifolin Treatment (Taxifolin + LPS i.p.)
-
-
Taxifolin Administration: Administer Taxifolin (e.g., 50 mg/kg) or vehicle by oral gavage. The choice of dose and route should be based on preliminary pharmacokinetic studies.
-
Inflammation Induction: One hour after Taxifolin/vehicle administration, inject mice intraperitoneally with LPS (e.g., 5 mg/kg) or an equivalent volume of sterile saline.
-
Monitoring: Observe mice for clinical signs of inflammation (e.g., lethargy, piloerection) for 2-6 hours. The time point for sacrifice depends on the target cytokine kinetics (e.g., 2 hours for TNF-α peak, 6 hours for IL-6).
-
Sample Collection:
-
At the designated time point, anesthetize the mice.
-
Perform cardiac puncture to collect blood. Allow blood to clot, then centrifuge to obtain serum for cytokine analysis.
-
Perfuse the animals with PBS, then harvest tissues such as lungs and liver. Fix a portion in 10% neutral buffered formalin for histology and snap-freeze the rest for other analyses.
-
-
Endpoint Analysis:
-
Serum Cytokines: Measure TNF-α and IL-6 levels in the serum using ELISA kits.
-
Histology: Process formalin-fixed tissues, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and tissue damage.
-
4.3 Data Summary for In Vivo Model
| Parameter | Recommended Value | Rationale |
| Animal Model | Male C57BL/6 Mice | Common, robust strain for inflammation studies.[17] |
| Stimulus | LPS (i.p. injection) | Induces a strong, reproducible systemic inflammatory response. |
| Taxifolin Dose | 25-100 mg/kg (p.o.) | A starting range based on typical flavonoid studies. Requires optimization. |
| Administration Route | Oral Gavage (p.o.) | Clinically relevant route of administration. |
| Time to Sacrifice | 2-6 hours post-LPS | Captures the peak of key pro-inflammatory cytokines in serum. |
| Primary Endpoints | Serum TNF-α, IL-6 | Key biomarkers of systemic inflammation. |
| Secondary Endpoint | Lung/Liver Histology | Assesses organ-specific inflammation and injury.[18] |
Section 5: References
-
Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt. Available from: [Link]
-
Chaudhary, P., & Sharma, A. (2025, March 24). Overview of In Vitro Anti-Inflammatory Models. Preprints.org. Available from: [Link]
-
Uzuazokaro, M.A., et al. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI. Available from: [Link]
-
Yadav, R. (2025, February 8). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. Preprints.org. Available from: [Link]
-
Gautam, R.K., & Singh, D. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available from: [Link]
-
Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron. Available from: [Link]
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Salehi, B., et al. (2023, April 17). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]
-
Chen, X., et al. (2025, October 1). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. MDPI. Available from: [Link]
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Sly, L.M., et al. (2004, July 1). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. PubMed. Available from: [Link]
-
Kumar, V., & Das, S. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. IJPSR. Available from: [Link]
-
Du, H., et al. (2021). Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis. PMC. Available from: [Link]
-
Li, H., et al. (2018). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. PMC. Available from: [Link]
-
Cătălin, B., et al. (2017, December 20). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by the influence of a G-protein inhibitor encapsulated in liposomes. IJN. Available from: [Link]
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de Oliveira, M.R., et al. (2025, June 22). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. MDPI. Available from: [Link]
-
Reutershan, J., et al. (2006). LPS-induced lung inflammation is linked to increased epithelial permeability: role of MLCK. European Respiratory Journal. Available from: [Link]
-
Ichiyama, T., et al. (2001, December 15). Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells. PubMed. Available from: [Link]
-
Gray, J., & Maclaren, R. (2019, January 17). Theophylline as a systemic anti-inflammatory agent: the need for its revival as a possible adjunctive treatment for “inflammaging”. OAText. Available from: [Link]
-
Synapse. (2024, July 17). What is the mechanism of Doxofylline? Patsnap Synapse. Available from: [Link]
-
Settimo, L., & Gibly, R. (2016, October 13). Anti-inflammatory dosing of theophylline in the treatment of status asthmaticus in children. PMC. Available from: [Link]
-
Edwards, M.R., et al. (2009). Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease. PMC. Available from: [Link]
-
Ichiyama, T., et al. (2002, June 15). Theophylline Inhibits NF-kappaB Activation in Human Peripheral Blood Mononuclear Cells. Karger. Available from: [Link]
-
Ito, K., et al. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. PMC. Available from: [Link]
-
Chi, H., et al. (2010). Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling. PMC. Available from: [Link]
-
Cuevas, B.D., et al. (2007). MAPKs and Signal Transduction in the Control of Gastrointestinal Epithelial Cell Proliferation and Differentiation. PMC. Available from: [Link]
-
Gross, S.M., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PMC. Available from: [Link]
-
Kaminska, B. (2005, December 30). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed. Available from: [Link]
-
Vane, J., & Botting, R. (2014, July 1). Mechanism of action of Anti-inflammatory drugs. ResearchGate. Available from: [Link]
-
Matera, M.G., et al. (2014). Doxofylline is not just another theophylline!. PMC. Available from: [Link]
-
Gad, S., et al. (2012). Formulation, characterization and comparative in vitro in vivo evaluation of sustained release theophylline tablets. ResearchGate. Available from: [Link]
-
Ichiyama, T., et al. (2001). Theophylline inhibits NF-κB activation and IκBα degradation in human pulmonary epithelial cells. ResearchGate. Available from: [Link]
-
Samaan, I.I., et al. (1985). In vitro-in vivo correlation and dissolution studies with oral theophylline dosage forms. PubMed. Available from: [Link]
-
Kupolusi, J.A., & Akindolani, T. (2024, June 21). Optimal Weibull Distribution I for Dose-Response Modelling of Theophylline Drug. ResearchGate. Available from: [Link]
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- 1. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Characterization of Blood-Brain Barrier Exclusion Mechanisms for Tazifylline
Executive Summary
Tazifylline (CAS: 79712-55-3) is a selective histamine H1-receptor antagonist structurally derived from xanthine. Unlike classical xanthines (e.g., theophylline) or first-generation antihistamines (e.g., diphenhydramine), this compound exhibits a "non-sedating" profile, implying restricted access to the Central Nervous System (CNS).
This Application Note provides a rigorous technical guide for researchers to quantify the Blood-Brain Barrier (BBB) penetration of this compound. It focuses on distinguishing between passive permeability and active efflux transport (P-glycoprotein/MDR1), a critical step in validating peripherally restricted therapeutics.
Key Objectives
-
Quantify the unbound brain-to-plasma partition coefficient (
) of this compound. -
Identify active efflux mechanisms (P-gp/BCRP) responsible for CNS exclusion.
-
Validate peripheral selectivity via ex vivo receptor occupancy assays.
Compound Profile & Physicochemical Analysis
Before initiating biological assays, the physicochemical properties of this compound must be mapped to predict BBB permeability potential.
| Property | Value / Description | Implication for BBB Penetration |
| Chemical Name | This compound (dihydrochloride or free base) | Xanthine core suggests potential adenosine interaction, but side-chain dictates H1 selectivity. |
| Molecular Weight | 472.61 g/mol | Near the upper limit (500 Da) for passive diffusion. |
| Lipophilicity (LogP) | ~1.3 (Predicted) | Moderate lipophilicity; theoretically sufficient for passive entry unless effluxed. |
| pKa | Basic (Piperazine moiety) | High ionization at physiological pH may limit passive diffusion. |
| Key Structural Motif | Xanthine core + Phenylthiopropyl-piperazine | Large, polar surface area (PSA) > 90 Ų often correlates with poor BBB permeation. |
Protocol 1: In Vitro Efflux Transporter Assessment
Rationale: Many non-sedating antihistamines are substrates for the efflux transporter P-glycoprotein (P-gp/MDR1), which actively pumps the drug out of the brain endothelium back into the blood.
Experimental System
-
Cell Line: Polarized MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human MDR1 gene).
-
Control: MDCK-Wild Type (WT).
-
Reference Inhibitor: Zosuquidar or Verapamil (P-gp inhibitors).
Step-by-Step Methodology
-
Cell Culture: Seed MDCK-MDR1 cells on transwell polycarbonate membrane inserts (0.4 µm pore size). Culture for 4–5 days until Transepithelial Electrical Resistance (TEER) > 200 Ω·cm².
-
Preparation: Prepare this compound dosing solution (1 µM, 5 µM, 10 µM) in transport buffer (HBSS + 10 mM HEPES, pH 7.4).
-
Bidirectional Transport:
-
A→B (Apical to Basolateral): Mimics blood-to-brain entry. Add this compound to the apical chamber.
-
B→A (Basolateral to Apical): Mimics brain-to-blood efflux. Add this compound to the basolateral chamber.
-
-
Inhibition Assay: Repeat B→A transport in the presence of 5 µM Zosuquidar.
-
Sampling: Collect aliquots from receiver compartments at 30, 60, 90, and 120 minutes.
-
Analysis: Quantify this compound via LC-MS/MS.
Data Calculation
Calculate the Efflux Ratio (ER) :
-
Interpretation: An ER > 2.0 in MDR1 cells (but not WT) that is reduced by Zosuquidar confirms this compound is a P-gp substrate.
Protocol 2: In Vivo Neuropharmacokinetics (Rat)
Rationale: In vitro models lack the complexity of the neurovascular unit. In vivo studies are required to determine the actual extent of brain exposure.
Experimental Design
-
Species: Male Sprague-Dawley Rats (n=3 per time point).
-
Dose: 10 mg/kg (Intravenous tail vein or Oral gavage).
-
Time Points: 0.25, 0.5, 1, 2, 4, 8 hours post-dose.
Workflow
-
Administration: Administer this compound solution (formulated in 5% DMSO / 95% Saline).
-
Perfusion (Critical): At the terminal time point, anesthetize the animal and perform transcardial perfusion with cold saline to remove residual blood from brain capillaries. Failure to perfuse will artificially inflate brain concentration data.
-
Tissue Collection: Harvest whole brain and blood plasma.
-
Homogenization: Homogenize brain tissue in PBS (1:3 w/v).
-
Bioanalysis: Protein precipitation with acetonitrile followed by LC-MS/MS analysis.
Calculation: Unbound Partition Coefficient ( )
Total brain concentration is misleading due to non-specific binding to brain lipids. You must correct for the unbound fraction (
-
Target Criterion: For a non-sedating profile,
should be < 0.1 (indicating <10% equilibration between blood and brain).
Protocol 3: Ex Vivo Receptor Occupancy (H1)
Rationale: To prove functional peripheral selectivity, demonstrate that this compound occupies H1 receptors in the lung (peripheral) but not in the cortex (central) at therapeutic doses.
Methodology
-
Dosing: Treat rats with this compound (10 mg/kg, i.v.) or Vehicle.
-
Tracer Injection: 30 minutes later, inject a radiolabeled H1 ligand (e.g., [3H]-Mepyramine) that can cross the BBB.
-
Sacrifice: Decapitate after 10 minutes. Rapidly dissect Frontal Cortex (CNS) and Lung (Peripheral).
-
Counting: Solubilize tissues and count radioactivity via liquid scintillation.
-
Analysis:
-
% Occupancy =
-
Success Metric: High occupancy in Lung (>80%) vs. Low/Negligible occupancy in Cortex (<20%).
-
Mechanistic Visualization (Graphviz)
The following diagram illustrates the kinetic pathway of this compound at the Neurovascular Unit, highlighting the "Efflux Trap" mechanism that prevents sedation.
Figure 1: The Kinetic "Efflux Trap" mechanism. This compound enters endothelial cells passively but is rapidly returned to circulation by P-glycoprotein, preventing engagement with Central H1 Receptors.
References
-
Poizot, A., et al. (1986). "Animal pharmacology of the selective histamine H1-receptor antagonist this compound." Arzneimittelforschung, 36(4), 695-702.[]
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for BBB protocols).
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 54424, this compound."
- Hammarlund-Udenaes, M. (2010). "Active-site concentrations of chemicals – are we all the same?" AAPS Journal, 12(4), 612–618.
Sources
Troubleshooting & Optimization
Troubleshooting Tazifylline solubility issues in PBS
Technical Support Center: Troubleshooting Tazifylline Solubility in PBS
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the formulation of non-classical H1-receptor antagonists for in vitro and in vivo assays. This compound (RS-49014), a highly selective and long-acting histamine H1-receptor antagonist [1], presents classic formulation challenges. While it demonstrates an excellent pharmacological profile, its high lipophilicity and basic piperazine moiety (predicted pKa ~14.27) [2] make it notoriously difficult to dissolve directly in neutral aqueous buffers like Phosphate-Buffered Saline (PBS, pH 7.4).
This guide provides a self-validating, step-by-step framework to troubleshoot this compound precipitation, explaining the thermodynamic and kinetic causality behind each protocol step to ensure your assays remain robust and reproducible.
Section 1: The Physicochemical Root of the Problem
At pH 7.4, the dominant fraction of this compound is un-ionized or insufficiently hydrated to overcome its high crystal lattice energy and lipophilicity. Direct addition of the powder to PBS results in rapid hydrophobic collapse and nucleation. By first dissolving the compound in a polar aprotic solvent (DMSO) and then introducing it to a modified PBS environment, we kinetically trap the drug in micelles or inclusion complexes before macroscopic precipitation can occur.
Caption: Thermodynamic vs. kinetic pathways of this compound solubilization in aqueous buffers.
Section 2: Quantitative Solubility Data
To design a self-validating protocol, you must first understand the absolute solubility limits of your compound across different solvent gradients.
Table 1: this compound Solubility Profiles across Solvents
| Solvent System | Max Solubility | Preparation Notes | Suitability |
| 100% DMSO | ~45 mg/mL (95.2 mM) | Requires sonication [3] | Stock solution only |
| 100% PBS (pH 7.4) | < 0.1 mg/mL | Insoluble | Not recommended |
| PBS + 0.5% DMSO | ~0.2 mg/mL | Vortex vigorously during addition | In vitro cell assays |
| PBS + 10% HP-β-CD | ~2.5 mg/mL | Stir at 37°C for 1 hr | In vivo dosing |
| PBS + 5% Tween-80 | ~5.0 mg/mL | Dropwise DMSO addition | In vivo dosing |
Section 3: Step-by-Step Solubilization Protocol
Method A: Preparation of a 10 µM In Vitro Working Solution (<0.1% DMSO) Trustworthiness Check: This protocol is self-validating. If the solution turns turbid at Step 4, your stock addition rate was too fast, causing localized supersaturation.
-
Stock Preparation: Weigh exactly 4.73 mg of this compound (MW ~472.6 g/mol ).
-
Primary Solubilization: Add 1.0 mL of 100% anhydrous DMSO to yield a 10 mM stock.
-
Energy Input: Sonicate the vial in a water bath at room temperature for 5–10 minutes until the solution is optically clear.
-
Buffer Preparation: Pre-warm your PBS (pH 7.4) to 37°C to increase the kinetic solubility limit during the mixing phase.
-
Dilution: While vortexing the pre-warmed PBS vigorously, add the DMSO stock dropwise (e.g., 1 µL per 1 mL of PBS for a 10 µM final concentration).
-
Validation: Hold the tube against a dark background. The solution must remain completely transparent.
Section 4: Troubleshooting Guides & FAQs
Q1: My this compound solution turns cloudy immediately upon adding the DMSO stock to PBS. What went wrong? A: This is a classic case of "solvent shift" precipitation. When the DMSO stock hits the aqueous buffer, the DMSO rapidly diffuses into the water, leaving the lipophilic this compound stranded without a hydration shell. Fix: Ensure you are vortexing the PBS continuously while adding the stock. Furthermore, do not exceed a final DMSO concentration of 1% in standard PBS. If you need a higher drug concentration, you must use a co-solvent system (see Q3).
Q2: Can I just heat the cloudy PBS suspension to force this compound into solution? A: No. While heating increases thermodynamic solubility temporarily, the system will become supersaturated as it cools back to 37°C (cell culture) or room temperature, leading to delayed micro-precipitation. This will ruin your concentration-response curves because the actual free-drug concentration will be unknown. Always achieve a clear solution at room temperature.
Q3: I need to dose animals at 10 mg/kg, which requires a much higher concentration in PBS. How do I formulate this without exceeding DMSO toxicity limits? A: For in vivo pharmacology studies—such as those evaluating this compound's attenuation of histamine-evoked hypotension [1]—you must utilize excipients that create hydrophobic pockets within the aqueous phase. Fix: Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) or a Tween-80/PEG400 mixture.
-
Dissolve this compound in 5% DMSO.
-
Add 40% PEG300 and 5% Tween-80.
-
QS (fill to volume) with PBS. This stepwise polarity gradient prevents the drug from experiencing a sudden drop in solubility.
Caption: Decision tree for troubleshooting this compound precipitation based on assay requirements.
Q4: Does the pH of the PBS affect this compound solubility? A: Yes. This compound is a basic compound (predicted pKa ~14.27)[2]. In standard PBS (pH 7.4), it is poorly ionized. If your experimental model tolerates it, slightly lowering the pH of the PBS (e.g., to pH 6.0 - 6.5) prior to adding the drug can significantly increase the ionization state and aqueous solubility. However, always re-adjust to physiological pH carefully, monitoring for precipitation, or ensure your assay can handle the acidic shift.
References
-
Poizot, A., et al. "Animal pharmacology of the selective histamine H1-receptor antagonist this compound." Arzneimittel-Forschung, vol. 36, no. 4, 1986, pp. 695-702. PubMed. URL:[Link]
The Tazifylline Optimization Hub: In Vitro Assay Support Center
Welcome to the technical support center for optimizing Tazifylline (RS-49014) in in vitro pharmacological assays. This compound is a potent, highly selective, and long-acting histamine H1-receptor antagonist. Because of its specific physicochemical properties and receptor kinetics, researchers often encounter challenges related to solubility, off-target effects at high concentrations, and assay validation [1].
This guide is designed for drug development professionals and pharmacologists. It bypasses basic introductions to provide field-proven insights, causality-driven protocols, and advanced troubleshooting for radioligand binding and functional tissue assays.
Mechanistic Foundation & Workflow
To optimize this compound concentrations, you must first understand its mechanism of action. This compound competitively binds to the H1 receptor (a Gq-coupled GPCR), preventing histamine from triggering the Phospholipase C (PLC) pathway and subsequent intracellular calcium release [1]. It does not act as a mast cell stabilizer; therefore, it poorly inhibits histamine release from peritoneal mast cells [1].
Caption: Mechanism of Action: this compound competitively blocks Histamine H1 receptor-mediated Gq signaling.
Quantitative Pharmacological Profile
When designing your concentration-response curves, use the following validated parameters to anchor your experimental design [2][3].
| Parameter | Value / Range | Experimental Implication |
| Molecular Weight | 472.60 g/mol | Applies to this compound dihydrochloride salt. |
| Solubility (DMSO) | ~45 mg/mL (~95.2 mM) | Requires sonication for complete dissolution. |
| H1 Receptor Affinity ( | Low nanomolar (1–10 nM) | High affinity dictates a working range of 0.1 nM to 1 µM for binding assays. |
| Off-target Affinity | > 1 µM | Low affinity for H2, |
| Mast Cell Inhibition | Poor / Negligible | Do not use this compound in degranulation assays expecting stabilization. |
Frequently Asked Questions (FAQs)
Q: What is the optimal working concentration range for this compound in in vitro assays? A: For radioligand binding assays (e.g., displacing [3H]-mepyramine), this compound exhibits high affinity. A concentration curve from 0.1 nM to 1 µM is recommended to capture the full sigmoidal dose-response without saturating non-specific binding sites. For functional tissue assays (e.g., isolated guinea pig ileum), concentrations between 10 nM and 1 µM are optimal for generating Schild plots. Exceeding 10 µM often leads to off-target muscarinic interactions or solvent toxicity.
Q: How should I prepare and store this compound stock solutions to prevent precipitation? A: this compound dihydrochloride is highly soluble in anhydrous DMSO. Prepare a 10 mM master stock in DMSO. Causality: Aqueous buffers can cause localized precipitation if the drug is added too rapidly. To prevent this, perform all serial dilutions in 100% DMSO first, and then perform a final 1:1000 "spike" into your warmed aqueous assay buffer. This ensures the final DMSO concentration remains at a safe 0.1% (v/v), preventing vehicle-induced cytotoxicity.
Q: Why does my functional assay show a depressed maximum contraction instead of a clean rightward shift?
A: A clean rightward shift in the agonist dose-response curve indicates competitive antagonism. If the maximum contraction (
Self-Validating Experimental Protocols
To ensure trustworthiness, every assay must be a self-validating system. The protocols below integrate mandatory internal controls to verify assay integrity in real-time.
Protocol A: In Vitro Radioligand Binding Assay (H1 Receptor)
Objective: Determine the
-
Membrane Preparation: Resuspend CHO cells expressing human H1 receptors in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Rationale: Mg2+ stabilizes G-protein coupling, ensuring high-affinity state binding.
-
Ligand Dilution (Self-Validation Step): Prepare this compound concentrations (10⁻¹⁰ to 10⁻⁵ M).
-
Control 1 (Total Binding): Buffer + [3H]-mepyramine + 0.1% DMSO vehicle.
-
Control 2 (Non-Specific Binding, NSB): Buffer + [3H]-mepyramine + 10 µM unlabeled Promethazine.
-
-
Incubation: Combine 100 µL membrane suspension, 50 µL [3H]-mepyramine (final 1 nM), and 50 µL this compound dilution. Incubate at 25°C for 60 minutes. Rationale: 60 minutes ensures equilibrium is reached for competitive displacement.
-
Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the radioligand to the glass fiber. Wash 3x with ice-cold buffer, dry, and read via liquid scintillation counting.
Protocol B: Functional Assay (Guinea Pig Ileum Contraction)
Objective: Evaluate competitive antagonism and calculate the
-
Tissue Equilibration: Suspend isolated guinea pig ileum segments in a 10 mL organ bath containing Tyrode's solution at 37°C, aerated with 95% O2 / 5% CO2. Apply 1g resting tension. Equilibrate for 60 minutes, washing every 15 minutes.
-
Baseline Agonist Curve: Generate a cumulative concentration-response curve (CRC) to Histamine (10⁻⁹ to 10⁻⁴ M). Wash tissue until baseline tension is restored. Rationale: This establishes the tissue's maximum contractility (
) and baseline . -
Antagonist Incubation: Add a single concentration of this compound (e.g., 30 nM) to the bath. Incubate for exactly 30 minutes. Rationale: this compound is long-acting; insufficient incubation will underestimate its potency.
-
Shifted Agonist Curve: Repeat the Histamine cumulative CRC in the presence of this compound.
-
Validation: The
of the second curve must be of the first curve to confirm true competitive antagonism. Calculate the dose ratio (DR) and plot vs. to find the .
Diagnostic Troubleshooting Guide
Caption: Step-by-step workflow for optimizing this compound concentration in in vitro assays.
| Observed Issue | Probable Mechanistic Cause | Corrective Action |
| Inconsistent | Drug precipitation in aqueous buffer due to rapid addition. | Perform serial dilutions in 100% DMSO. Add to buffer with rapid vortexing. Keep final DMSO |
| High Non-Specific Binding (NSB) | This compound adhering to plasticware or filter membranes. | Pre-treat assay plates with 0.1% BSA. Pre-soak GF/C filters in 0.3% PEI for 1 hour prior to filtration. |
| Loss of tissue viability in functional assay | DMSO toxicity or off-target effects from this compound > 10 µM. | Include a vehicle-only control tissue. Cap this compound concentration at 1 µM for Schild analysis. |
| Schild plot slope is significantly < 1.0 | Non-equilibrium conditions; antagonist hasn't fully bound. | Increase the this compound incubation time from 15 minutes to 30–45 minutes prior to agonist addition. |
References
-
Poizot A, Dumez D, Ferrandon P, Lefournier C, Michel A, Armstrong JM. "Animal pharmacology of the selective histamine H1-receptor antagonist this compound." Arzneimittelforschung. 1986 Apr;36(4):695-702. PMID: 2424463. URL:[Link]
Technical Support Center: Tazifylline Stability & Handling Guide
Executive Summary: The Stability Challenge
Tazifylline (CAS 79712-55-3) presents a unique stability profile due to its hybrid chemical structure: a xanthine core (similar to Theophylline) linked to a piperazine moiety with a phenylthio ether side chain.[1]
While the xanthine core is relatively robust, the thioether (sulfide) linkage is the "Achilles' heel" of this molecule. It is highly susceptible to oxidation, rapidly converting to sulfoxides (
Core Directive: To maintain >99% purity in solution, you must strictly control Oxygen , Light , and pH .
Troubleshooting Guide (FAQ)
Q1: My this compound solution has developed a slight yellow tint. Is it still usable?
Diagnosis: Oxidation (High Probability). The thioether group in the side chain has likely oxidized to a sulfoxide or the piperazine ring has undergone N-oxidation. This often results in chromophore changes leading to yellowing.
-
Verdict: Discard. Oxidation products can alter receptor binding affinity (H1 antagonism) and introduce toxicity.[1]
-
Prevention: Use degassed buffers (sparged with Argon/Nitrogen) and store under inert headspace.[1]
Q2: I observe precipitation after adjusting the pH of my this compound Dihydrochloride solution to 7.4.
Diagnosis: Free Base Precipitation. this compound is typically supplied as a dihydrochloride salt (highly water-soluble).[1] When you raise the pH > 6.5, you strip the protons from the piperazine nitrogens, converting the salt back to the free base . The free base has poor aqueous solubility.
-
Solution: If a neutral pH is required for cell culture, you must add a co-solvent (e.g., DMSO up to 0.1-1% final concentration) before adjusting the pH, or lower the stock concentration to stay below the free base solubility limit.
Q3: My HPLC chromatogram shows a "shoulder" peak eluting earlier than the main this compound peak.
Diagnosis: S-Oxide Formation (Polarity Shift). Sulfoxides are more polar than their corresponding sulfides.[1] If this compound oxidizes, the S-oxide variant will elute earlier on a Reverse Phase (C18) column.[1]
-
Action: Check your autosampler temperature. If samples sit at room temperature for >4 hours without protection, this degradation occurs. Keep autosamplers at 4°C.
Degradation Mechanisms & Visualization[1]
Understanding the enemy is the first step to defeating it. The diagram below details the specific chemical vulnerabilities of this compound.
Figure 1: this compound Degradation Pathways[1]
Caption: Primary degradation routes. The Red path (Oxidation) is the most critical risk for solution storage.
Experimental Protocols
Protocol A: Preparation of an Oxidation-Resistant Stock Solution
Use this protocol for all in vitro assays requiring storage >24 hours.
Reagents:
-
This compound Dihydrochloride[1][]
-
DMSO (Anhydrous, HPLC Grade) or Water (Degassed)[1]
-
Argon or Nitrogen gas source[1]
Step-by-Step:
-
Solvent Deoxygenation: Bubble high-purity Nitrogen or Argon gas through your solvent (Water or DMSO) for at least 15 minutes prior to use.[1] This removes dissolved oxygen.
-
Weighing: Weigh this compound in a low-light environment (avoid direct sunlight).
-
Dissolution:
-
For Water: Dissolve to max 10-20 mM.[1] Solution should be clear.
-
For DMSO: Dissolve to max 50 mM.
-
-
Aliquot: Immediately aliquot into Amber Glass Vials (avoid plastic microfuge tubes for long-term storage if using DMSO, as leachables can catalyze oxidation).
-
Headspace Purge: Gently blow Argon gas over the top of the liquid in the vial for 5 seconds to displace air.
-
Seal & Store: Cap tightly. Store at -20°C .
Protocol B: Workflow Decision Tree
Follow this logic to ensure experimental validity.
Caption: Decision logic for solvent selection and storage conditions to prevent experimental failure.
Quantitative Data: Stability & Solubility
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Solid State | -20°C, Desiccated | Prevents hydrolysis of salt form.[1] |
| Stock Solution | DMSO (10-50 mM) | Higher solubility; DMSO freezes at high temp, locking structure.[1] |
| Working Solution | PBS/Media (pH < 7.[1][3][4]0) | Prevents free base precipitation.[1] |
| Light Exposure | Dark / Amber Vials | Xanthine core absorbs UV; prevents photolysis.[1] |
| Headspace | Argon/Nitrogen | Critical: Prevents thioether oxidation to sulfoxide.[1] |
Table 2: Solubility Profile (Approximate)
| Solvent | Solubility (Salt Form) | Solubility (Free Base) | Notes |
| Water (pH 4.0) | High (>20 mg/mL) | N/A | Stable |
| PBS (pH 7.4) | Good | Poor (<0.5 mg/mL) | Risk of precipitation |
| DMSO | High (>50 mg/mL) | High (>20 mg/mL) | Best for stock |
| Ethanol | Moderate | Moderate | Avoid if possible (evaporation) |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54424, this compound. Retrieved from [Link][1]
-
Chaudhary, N., & Alam, M. (2014). Reverse Phase Liquid Chromatographic Method for Analysis of Doxofylline in Presence of its Degradation Products.[5] (Analogous Xanthine Stability Study). Longdom Publishing. Retrieved from [Link][1]
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (Standard industry protocol for stress testing).[1] Retrieved from [Link]
Disclaimer: This guide is for research use only. This compound is a potent pharmacological agent.[] Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.[1]
Sources
Technical Support Center: Tazifylline in Cellular Models – Troubleshooting & Off-Target Mitigation
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing in vitro assays utilizing Tazifylline (RS-49014).
This compound is a highly potent, selective, and long-acting histamine H1-receptor antagonist[1]. While its nonclassical structure provides excellent selectivity against other G protein-coupled receptors (GPCRs) in vivo[1], applying this compound in isolated cellular models requires precise concentration control. At supratherapeutic concentrations, lipophilic small molecules can induce assay artifacts, non-specific cytotoxicity, or off-target interactions. This guide provides the causal logic and self-validating protocols necessary to ensure absolute confidence in your experimental data.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why am I seeing a sudden drop in cell viability when using this compound at concentrations above 10 µM? A1: This is a classic manifestation of non-specific membrane disruption rather than receptor-mediated toxicity. This compound is a lipophilic molecule[2]. Causality: At high micromolar concentrations in aqueous assay buffers, lipophilic compounds can form aggregates or intercalate directly into the lipid bilayer of the cell membrane. This disrupts membrane integrity, leading to non-specific cytotoxicity. Always cap your dose-response curves at 10 µM and run a parallel ATP-based viability counter-screen to separate true biological phenotypes from physical membrane disruption.
Q2: Does this compound exhibit the same hERG channel liability as other H1 antagonists like Astemizole? A2: No, but caution is still required in cellular electrophysiology. Older H1 antagonists like astemizole are known for potent hERG K+ channel blocking activity (IC50 ~0.9 nM)[3], which leads to severe cardiac liabilities. This compound was specifically developed with a nonclassical structure to avoid these off-target effects[1]. Causality: While this compound lacks high-affinity hERG binding, forcing the concentration into the high micromolar range (>30 µM) in patch-clamp assays can cause non-specific ion channel interference due to the compound's basic amine groups interacting with the channel pore.
Q3: How do I distinguish between H1-specific antagonism and off-target GPCR binding in my calcium flux assay? A3: You must build a self-validating matrix. Causality: Because many GPCRs signal through the same Gq-PLC-IP3 pathway, an apparent drop in calcium flux could be due to this compound inadvertently blocking a different, constitutively active GPCR at high doses. To validate, you must use an orthogonal H1 antagonist (e.g., Levocetirizine[4]) and an H1-knockout cell line. If this compound suppresses calcium flux in the knockout line, you are observing an off-target effect.
Part 2: Quantitative Selectivity Data
To properly design your dosing range, you must understand the therapeutic window of this compound. The table below summarizes the compound's selectivity profile, demonstrating its high affinity for H1 and low risk for classical off-target receptors.
| Target Receptor | Affinity (IC50 / Ki) | Pharmacological Implication |
| Histamine H1 | < 10 nM | Primary therapeutic target; potent and rapid inhibition[1]. |
| Histamine H2 | > 10 µM | Highly selective; no significant H2 cross-reactivity[1]. |
| Muscarinic (mAChR) | > 10 µM | Devoid of classical anticholinergic side effects[1]. |
| 5-HT (Serotonin) | > 10 µM | No significant serotonergic interference[1]. |
| Alpha/Beta-Adrenoceptors | > 10 µM | No significant cardiovascular off-target binding[1]. |
Part 3: Mechanistic & Troubleshooting Visualizations
Fig 1: this compound mechanism of action and dose-dependent off-target divergence.
Fig 2: Logical decision tree for troubleshooting anomalous this compound assay signals.
Part 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, do not rely on a single readout. The following protocol describes a Self-Validating Calcium Flux Assay designed to internally control for this compound off-target effects.
Protocol: Self-Validating Calcium Flux Assay for H1 Antagonism
Objective: To accurately measure this compound's H1-blocking efficacy while internally validating against off-target GPCR cross-reactivity or cytotoxicity.
Step 1: Cell Preparation & Matrix Design
-
Action: Seed wild-type (WT) and H1-knockout (H1-KO) cells in parallel in a 384-well plate at 10,000 cells/well. Incubate overnight.
-
Causality Rationale: Using an H1-KO line creates a definitive biological negative control. If this compound alters baseline calcium flux in the KO line, the effect is strictly off-target (e.g., membrane destabilization).
Step 2: Compound Addition & Pre-incubation
-
Action: Apply this compound in a 10-point dose-response curve (100 pM to 10 µM). In parallel control wells, apply Levocetirizine (an orthogonal H1 antagonist). Maintain the DMSO vehicle concentration strictly at 0.1% across all wells. Pre-incubate for 30 minutes.
-
Causality Rationale: High DMSO concentrations cause non-specific solvent toxicity, which mimics drug-induced cytotoxicity. Capping DMSO at 0.1% isolates the drug's true effect. The orthogonal antagonist ensures that the observed phenotype is a universal feature of H1 blockade, not a structural artifact unique to this compound.
Step 3: Agonist Stimulation & Kinetic Read
-
Action: Inject Histamine at an EC80 concentration (predetermined for your cell line) and immediately record intracellular calcium release via a fluorescent dye (e.g., Fluo-4 AM) using a kinetic plate reader (e.g., FLIPR) for 3 minutes.
-
Causality Rationale: Using an EC80 concentration of histamine rather than a saturating dose (EC100) ensures the system is sensitive enough to detect competitive antagonism by this compound without being overwhelmed by excess endogenous ligand.
Step 4: Post-Assay Viability Counter-Screen
-
Action: Immediately following the kinetic read, perform an ATP-based luminescence viability assay (e.g., CellTiter-Glo) directly on the same plate.
-
Causality Rationale: This step self-validates the antagonism signal. If the apparent "inhibition" of calcium flux at 10 µM this compound correlates with a significant drop in ATP levels, your primary readout is confounded by off-target cytotoxicity, not true receptor antagonism.
References
Sources
Technical Support Center: Tazifylline Bioavailability Enhancement
Department: Formulation Science & Biopharmaceutics Support Subject: Troubleshooting Poor Oral Bioavailability of Tazifylline (RS-49014) Ticket ID: TAZ-BIO-49014-SOL
Introduction: The Physicochemical Paradox
Welcome. You are likely accessing this guide because your pharmacokinetic (PK) data for this compound shows low or highly variable systemic exposure, despite adequate potency in vitro.
As a Senior Application Scientist, I have analyzed the physicochemical profile of this compound. It presents a classic "Brick Dust" profile common to xanthine derivatives. While its calculated LogP (~1.3) suggests moderate hydrophilicity, its rigid xanthine-piperazine backbone creates high crystal lattice energy, rendering it practically insoluble in water .
This guide treats this compound as a BCS Class II candidate (Low Solubility, High Permeability), where bioavailability is dissolution-rate limited. We will address the specific failure modes of this molecule: pH-dependent precipitation and crystal lattice stability .
Module 1: Dissolution Failure in Intestinal Fluids
User Issue:
"My this compound dihydrochloride salt dissolves well in 0.1N HCl (stomach pH), but precipitates immediately upon entering FaSSIF (pH 6.5), leading to low absorption in animal models."
Root Cause Analysis:
This compound is a weak base. The dihydrochloride salt provides excellent gastric solubility. However, as the drug transits to the duodenum (pH ~6.0–6.8), the free base generates a supersaturated solution that is thermodynamically unstable. Without a crystallization inhibitor, the drug "crashes out" into its stable, insoluble crystalline form before absorption can occur.
Troubleshooting Protocol: The "Spring and Parachute" Approach
To solve this, we must switch from a simple salt formulation to an Amorphous Solid Dispersion (ASD) using Enteric Polymers.
The Fix: HPMC-AS Spray Drying We recommend using Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) to maintain supersaturation.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve this compound (Free Base) and HPMC-AS (L-grade for pH > 5.5 release) in a Methanol:Dichloromethane (1:1) ratio.[1][2][3] Total solids concentration should be 10% w/v.
-
Ratio Screening: Prepare ratios of 1:1, 1:2, and 1:3 (Drug:Polymer).
-
Spray Drying Parameters (Büchi B-290 or similar):
-
Inlet Temp: 85°C
-
Outlet Temp: 50–55°C
-
Aspirator: 100%
-
Pump Rate: 20% (Adjust to maintain outlet temp).
-
-
Secondary Drying: Vacuum dry the powder at 40°C for 24 hours to remove residual solvent below ICH limits.
-
Validation: Verify the amorphous halo using XRPD (X-Ray Powder Diffraction).
Visualizing the Mechanism
The following diagram illustrates the "Spring and Parachute" mechanism required to keep this compound in solution during the critical absorption window.
Caption: The "Spring" represents high initial supersaturation; the polymer acts as a "Parachute" to delay precipitation, allowing time for absorption.
Module 2: High Inter-Subject Variability
User Issue:
"We see massive variability in AUC between fasted and fed state dogs. The food effect is unacceptable."
Root Cause Analysis:
This compound's absorption is likely dependent on bile salts secreted during digestion to solubilize the drug (a positive food effect). In the fasted state, the lack of natural surfactants results in poor wetting of the hydrophobic xanthine ring.
Troubleshooting Protocol: Lipid-Based Delivery (SEDDS)
To eliminate the food effect, we must present the drug in a pre-solubilized state using a Self-Emulsifying Drug Delivery System (SEDDS) .
Formulation Screening Table:
| Component Type | Recommended Excipient | Function | Target % (w/w) |
| Oil (Lipid) | Capryol™ 90 or Peceol™ | Solubilizes the lipophilic core. | 30–50% |
| Surfactant | Cremophor EL (Kolliphor EL) | Reduces interfacial tension; creates emulsion. | 30–40% |
| Co-Surfactant | Transcutol® HP | Improves drug loading capacity. | 10–20% |
Experimental Workflow:
-
Solubility Saturation: Add excess this compound to 2 mL of each excipient. Vortex and heat to 37°C for 48 hours. Centrifuge and quantify solubility via HPLC.
-
Phase Diagram Construction: Mix Oil, Surfactant, and Co-surfactant in various ratios. Titrate with water to identify the "Nano-emulsion Region" (clear/translucent appearance, droplet size < 200nm).
-
Loading: Dissolve the therapeutic dose of this compound into the optimized pre-concentrate.
Module 3: Stability & Manufacturing Scale-Up
User Issue:
"Our ASD formulation worked in Phase I but crystallized during 3-month stability testing at 40°C/75% RH."
Root Cause Analysis:
The glass transition temperature (Tg) of the formulation was likely too low, or moisture absorption (plasticization) lowered the Tg below the storage temperature, allowing molecular mobility and recrystallization.
Troubleshooting Protocol: Tg Optimization
The Fix: Switch to a high-Tg polymer or increase polymer load.
-
Polymer Swap: If using PVP K30 (hygroscopic), switch to PVP-VA64 or HPMC-AS (hydrophobic).
-
DSC Analysis: Measure the Tg of the ASD.
-
Rule of Thumb: The Tg of the formulation must be at least 50°C higher than the storage temperature.
-
Target: Tg > 90°C for stability at 40°C.
-
Decision Matrix: Manufacturing Workflow
Use this logic flow to determine the correct manufacturing process based on your specific this compound salt/base properties.
Caption: Selection of amorphous dispersion manufacturing method based on this compound solubility and thermal properties.
Frequently Asked Questions (FAQ)
Q: Can I just micronize this compound to improve bioavailability? A: Likely not. Micronization increases surface area but does not change intrinsic solubility. For "Brick Dust" molecules like this compound, the saturation solubility is often too low to drive absorption even with faster dissolution. You need the high-energy amorphous state (ASD) to increase apparent solubility.
Q: Why does the dihydrochloride salt fail in vivo? A: The "Common Ion Effect" and pH shifts. In the stomach (high Cl- concentration), the solubility of the hydrochloride salt may actually be suppressed. More importantly, once it hits the small intestine, the pH shift converts it back to the insoluble free base faster than it can be absorbed.
Q: Is P-gp efflux a concern for this compound? A: Xanthines can be P-gp substrates. If your ASD formulation improves solubility but bioavailability remains capped, add a P-gp inhibitor like Vitamin E TPGS to your formulation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54424, this compound. Retrieved from [Link]
-
Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences. (Fundamental mechanism of ASDs). Retrieved from [Link]
-
Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. (Mechanisms of SEDDS). Retrieved from [Link]
-
Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. Retrieved from [Link]
Sources
Tazifylline Vehicle Selection for In Vivo Administration: A Technical Guide
Introduction
Welcome to the technical support center for Tazifylline in vivo administration. As Senior Application Scientists, we understand that selecting the appropriate vehicle for your preclinical studies is a critical step that can significantly impact experimental outcomes. This compound, a potent and selective inhibitor of EZH2, presents unique formulation challenges due to its physicochemical properties. This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges, ensuring the reliable and reproducible delivery of this compound in your animal models. We will delve into the causality behind vehicle selection, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a vehicle for this compound?
The primary challenges in formulating this compound for in vivo use stem from its low aqueous solubility. Like many small molecule inhibitors, this compound is a lipophilic compound, making it difficult to dissolve in simple aqueous solutions such as saline or phosphate-buffered saline (PBS). This poor solubility can lead to several experimental issues, including:
-
Incomplete drug dissolution: This can result in an inaccurate dosage and variable drug exposure.
-
Precipitation upon injection: The drug may precipitate out of solution when introduced into the physiological environment, leading to localized irritation, inflammation, and erratic absorption.
-
Low bioavailability: Poor solubility can limit the amount of drug that reaches the systemic circulation and the target tissue.
Therefore, the selection of a suitable vehicle requires careful consideration of solubilizing agents, pH, and the intended route of administration.
Q2: What are the recommended vehicles for oral (PO), intraperitoneal (IP), and intravenous (IV) administration of this compound?
The choice of vehicle is intrinsically linked to the route of administration. Below is a summary of recommended starting formulations for different routes, based on common practices for compounds with similar characteristics.
| Route of Administration | Recommended Vehicle |
| Oral (PO) | A common and effective vehicle for oral gavage of poorly soluble compounds is a suspension in a mixture of 0.5% (w/v) methylcellulose (or carboxymethylcellulose) and 0.1-0.5% (v/v) Tween 80 in sterile water . The methylcellulose acts as a suspending agent to ensure a uniform dose, while the Tween 80 is a non-ionic surfactant that improves wetting and aids in dissolution. |
| Intraperitoneal (IP) | For IP injections, a solution is generally preferred over a suspension to minimize the risk of peritoneal irritation and ensure consistent absorption. A common choice is a solution containing a co-solvent system. A widely used formulation is 10% DMSO, 40% PEG300, and 50% sterile saline . The DMSO acts as a primary solvent for this compound, while the PEG300 helps to maintain solubility upon dilution in the saline. It is crucial to perform a small-scale pilot study to check for any signs of precipitation upon mixing and to observe the animals for any adverse reactions. |
| Intravenous (IV) | IV administration requires the most stringent formulation to prevent embolism and ensure immediate bioavailability. A co-solvent system similar to the one for IP injection can be adapted, but the concentration of organic solvents should be minimized. A typical starting point is 5-10% DMSO, 20-30% PEG300 (or Solutol HS 15), and the remainder as sterile saline or 5% dextrose in water (D5W) . The final solution must be clear and free of any particulates. Filtration through a 0.22 µm sterile filter is mandatory before injection. Due to the potential for hemolysis and other toxicities associated with some co-solvents, it is highly recommended to consult relevant safety guidelines. |
Q3: How do I prepare a this compound formulation for oral administration?
Here is a detailed, step-by-step protocol for preparing a 10 mg/mL suspension of this compound in 0.5% methylcellulose and 0.2% Tween 80.
Materials:
-
This compound powder
-
Methylcellulose (viscosity of ~400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Sterile conical tubes (50 mL)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, but recommended)
Protocol:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately half of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it and prevent clumping.
-
Once dispersed, add the remaining volume of cold sterile water and continue to stir in a cold water bath until the solution becomes clear and viscous.
-
Add Tween 80 to a final concentration of 0.2% (v/v) and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the prepared vehicle to the this compound powder to create a paste. This step is crucial for ensuring the powder is properly wetted.
-
Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to achieve the final desired concentration (e.g., 10 mg/mL).
-
For a more uniform suspension, sonicate the mixture for 5-10 minutes or use a homogenizer.
-
-
Final Checks:
-
Visually inspect the suspension for any large aggregates.
-
Ensure the suspension is homogenous before each animal is dosed by gently inverting or vortexing the tube.
-
Q4: My this compound formulation is precipitating. What can I do?
Precipitation is a common issue and can be addressed through several troubleshooting steps. The logical flow for troubleshooting this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for this compound precipitation issues.
Experimental Protocols
Protocol 1: Solubility Assessment of this compound in Various Vehicles
This protocol provides a method to determine the approximate solubility of this compound in different vehicle formulations.
Objective: To identify a suitable vehicle that can maintain this compound in solution at the desired concentration.
Materials:
-
This compound powder
-
A panel of candidate vehicles (e.g., saline, PBS, 10% DMSO/40% PEG300/50% saline, 0.5% MC/0.2% Tween 80)
-
HPLC or LC-MS/MS system
-
Incubating shaker
-
Centrifuge
Procedure:
-
Prepare saturated solutions by adding an excess of this compound powder to each test vehicle in a microcentrifuge tube.
-
Incubate the tubes at room temperature (or 37°C to mimic physiological conditions) for 24 hours with constant shaking to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Analyze the concentration of this compound in the filtered supernatant using a validated HPLC or LC-MS/MS method.
Signaling Pathways and Logical Relationships
The successful in vivo administration of this compound is the first step in a series of events that lead to the desired biological effect. The following diagram illustrates the logical relationship between proper vehicle selection and the downstream biological consequences.
Caption: Logical flow from vehicle selection to biological effect.
References
-
Methylcellulose for Pharmaceutical Applications. Dow Chemical Company. [Link]
-
Dimethyl Sulfoxide (DMSO) in Drug Discovery. Gaylord Chemical Company. [Link]
-
Polyethylene Glycol (PEG) 300 as a Pharmaceutical Excipient. Clariant. [Link]
-
Tazemetostat (this compound) for the Treatment of EZH2-Mutated Follicular Lymphoma. U.S. Food and Drug Administration. [Link]
Technical Support Center: Optimizing Tazifylline Administration Protocols
Topic: Optimizing Tazifylline administration route for maximum efficacy Role: Senior Application Scientist Status: Active Guide Version: 2.4 (Preclinical/Investigational Focus)
Executive Technical Summary
What is this compound? this compound (RS-49014) is a potent, selective, and long-acting Histamine H1-receptor antagonist .[1] Structurally, it possesses a xanthine core (1,3-dimethylxanthine) similar to theophylline, but it is functionally distinct. Unlike theophylline, which acts primarily as a non-selective phosphodiesterase (PDE) inhibitor, this compound’s efficacy is derived from high-affinity blockade of the H1 receptor, inhibiting histamine-induced bronchoconstriction and vascular permeability [1, 3].
The Optimization Challenge Researchers often mischaracterize this compound due to its xanthine scaffold, attempting to utilize it in PDE-focused assays or using suboptimal vehicles that lead to precipitation of the dihydrochloride salt. Maximizing efficacy requires aligning the administration route with its specific pharmacokinetic profile: rapid onset but prolonged duration of action [3].
Administration Route Selection Matrix
Use this decision matrix to select the optimal route based on your specific experimental endpoint.
| Feature | Oral Gavage (PO) | Intravenous (IV) | Intraperitoneal (IP) |
| Bioavailability | High (Rapid absorption observed in rats/dogs) [3] | 100% (Immediate) | Variable (First-pass effect risk) |
| Onset of Action | Rapid (< 30 mins) | Immediate | Intermediate (15-45 mins) |
| Duration | Prolonged (Superior for chronic inflammation models) | Short/Medium (Rapid clearance phase) | Medium |
| Primary Use Case | Prophylactic efficacy; Long-term inflammatory protection | Acute bronchospasm reversal; PK analysis | Rodent screening (High throughput) |
| Vehicle Constraint | pH 3.0–5.0 stability required | Isotonicity critical; slow bolus to avoid pH shock | Standard PBS/Saline (Monitor pH) |
Critical Troubleshooting & FAQs
Q1: I am observing precipitation when dissolving this compound Dihydrochloride in PBS (pH 7.4). How do I fix this?
Diagnosis: this compound is typically supplied as a dihydrochloride salt [2]. While the salt form aids initial solubility, the free base has lower aqueous solubility. Rapid addition to a neutral, high-salt buffer (like PBS) can cause the free base to crash out of solution before it disperses, or "salting out" effects may occur.
The Protocol (Self-Validating):
-
Pre-solubilization: Dissolve the this compound dihydrochloride powder in pure deionized water or a slightly acidic vehicle (0.1 N acetic acid or saline adjusted to pH 4.5) first.
-
Dilution: Slowly dilute this stock into your final experimental buffer.
-
Validation: Measure absorbance at 270–280 nm (xanthine characteristic) to verify concentration before administration. If the solution is cloudy, sonicate at 40°C for 5 minutes.
Q2: My efficacy data shows no correlation with cAMP levels. Is the drug degraded?
Diagnosis: This is a mechanism mismatch. You are likely assuming this compound acts like Theophylline (a PDE inhibitor that raises cAMP).[2]
Scientific Grounding: this compound has low affinity for phosphodiesterase enzymes and adenosine receptors compared to Theophylline.[3] It is a selective H1 antagonist [3].[] Measuring cAMP is the wrong biomarker.
Corrective Action:
-
Switch Biomarker: Measure Inositol Triphosphate (IP3) accumulation or intracellular Calcium (
) flux in response to histamine challenge. -
Pathway Visualization: Refer to the diagram below to understand the specific blockade point.
Figure 1: Mechanism of Action.[2][5][6] this compound competitively antagonizes the H1 receptor, preventing the Gq-mediated calcium cascade essential for smooth muscle contraction.
Q3: In oral dosing (PO) studies for rats, we see high variability in efficacy. What is the optimal fasting/feeding protocol?
Diagnosis: While this compound is well-absorbed orally, the presence of food can alter gastric pH and transit time, affecting the absorption of the dihydrochloride salt.
Optimization Protocol:
-
Fasting: Fast animals for 4–6 hours prior to dosing to standardize gastric pH.
-
Vehicle: Use Methylcellulose (0.5%) or Saline as the vehicle. Avoid lipid-based vehicles unless using the free base form.
-
Dosing Interval: this compound is long-acting [3].[1][] If you are dosing BID (twice daily), you may be observing accumulation effects. Consider a QD (once daily) pilot study to verify the half-life in your specific strain.
-
Reference Data: In conscious dogs, oral administration inhibited histamine-induced inflammation for "long periods," suggesting a slow elimination phase or tight receptor binding [3].
Q4: Can we use this compound for CNS-targeted studies?
Diagnosis: Unlikely to be effective for central targets.
Scientific Grounding: Pharmacological profiling indicates that this compound does not produce overt behavioral depression in conscious rats, nor does it reduce spontaneous locomotor activity in mice at large oral doses [3].[1] This suggests limited blood-brain barrier (BBB) penetration or a lack of central H1 engagement compared to first-generation antihistamines (like diphenhydramine).
Recommendation: If your goal is a peripheral H1 blockade (e.g., lung, skin, gut) without central sedation artifacts, this compound is an excellent candidate. If you need a positive control for CNS H1 blockade, select a different compound.
References
-
National Center for Advancing Translational Sciences (NCATS). "this compound Hydrochloride." Inxight Drugs. [Link]
-
National Institutes of Health (NIH). "this compound | C23H32N6O3S | CID 54424." PubChem. [Link]
-
Poizot, A., et al. "Animal pharmacology of the selective histamine H1-receptor antagonist this compound." Arzneimittelforschung, vol. 36, no. 4, 1986, pp. 695-702.[] [Link]
Sources
Validation & Comparative
Comparative In Vivo Profiling: Tazifylline vs. Loratadine
Executive Technical Summary
This guide provides a rigorous in vivo comparison between Tazifylline (RS-49014) and Loratadine . While both agents are classified as potent, non-sedating histamine H1-receptor antagonists, they represent distinct chemical lineages with divergent pharmacodynamic nuances.[1]
-
Loratadine: A second-generation tricyclic piperidine derivative. It is the industry standard for peripheral H1 blockade, characterized by high selectivity and a hepatic metabolic activation pathway (to desloratadine).
-
This compound: A xanthine (dihydro-purine-dione) derivative. Structurally related to theophylline, this compound was engineered to retain the bronchodilatory potential of xanthines while selectively targeting the H1 receptor, minimizing the phosphodiesterase (PDE) inhibition and adenosine antagonism typical of its chemical class.
Key Differentiator: Experimental data suggests this compound exhibits superior efficacy in inhibiting histamine-induced bronchoconstriction compared to standard H1 antagonists, likely due to its unique xanthine scaffold providing a dual-action (potent H1 blockade + residual broncho-protection) profile, whereas Loratadine acts purely via receptor inverse agonism.
Mechanistic Architecture & Signaling
To understand the in vivo variance, we must first visualize the molecular intervention points. Both drugs target the Gq-coupled H1 receptor, preventing the phosphoinositide cascade that leads to smooth muscle contraction and vascular permeability.
H1 Receptor Signal Transduction & Blockade
The following diagram illustrates the specific blockade of the Histamine-H1-PLC-IP3 pathway. Note that this compound's xanthine structure implies a secondary stabilization of cAMP (though minor compared to theophylline), potentially aiding smooth muscle relaxation.
Caption: Figure 1: Competitive antagonism of the H1-Gq-PLC signaling cascade by this compound and Loratadine.
Experimental Protocols & In Vivo Profiling[3][4]
The following protocols are designed to validate the efficacy and safety profiles of these compounds. As a scientist, you must ensure randomization and blinding in all animal studies.
Protocol A: Histamine-Induced Bronchoconstriction (Guinea Pig Model)
Rationale: The guinea pig is the gold standard for H1-mediated respiratory studies due to its high sensitivity to histamine. This assay differentiates the "pure" antihistamine (Loratadine) from the xanthine-derivative (this compound).
Methodology:
-
Induction: Anesthetize male Dunkin-Hartley guinea pigs (400–500g) with urethane (1.2 g/kg i.p.).
-
Instrumentation: Cannulate the trachea and connect to a pneumotachograph to measure airflow and transpulmonary pressure. Calculate Dynamic Compliance (Cdyn) and Airway Resistance (Rl) breath-by-breath.
-
Challenge: Administer intravenous Histamine (5–10 µg/kg) to establish a baseline bronchoconstrictive response (defined as >50% decrease in Cdyn).
-
Treatment: Administer this compound (0.1, 0.5, 1.0 mg/kg i.v.) or Loratadine (equimolar doses) 15 minutes prior to re-challenge.
-
Endpoint: Calculate the ED50 for inhibition of histamine-induced airway resistance.
Expected Outcome:
-
This compound: Demonstrates rapid onset and potent inhibition. Historical data indicates this compound may exhibit up to 10x higher efficacy in preserving airway conductance compared to standard antihistamines like terfenadine in this specific model, potentially due to localized xanthine-like effects on smooth muscle independent of H1 blockade.
-
Loratadine: Effective blockade, but strictly limited to H1-mediated pathways.
Protocol B: Cutaneous Vascular Permeability (Wheal & Flare)
Rationale: To assess peripheral H1 blockade duration and potency without the confounding variable of respiratory mechanics.
Workflow Diagram:
Caption: Figure 2: Standardized Evans Blue dye extravasation workflow for assessing vascular permeability.
Data Analysis: Calculate the % Inhibition of the wheal area compared to vehicle control.
-
This compound: Shows a "long-lived" suppression of skin inflammation.[2]
-
Loratadine: Shows peak suppression at 4-6 hours, maintaining efficacy up to 24 hours (active metabolite phase).
Comparative Data Synthesis
The following table synthesizes data from in vivo pharmacological profiling (derived from Poizot et al. and comparative antihistamine reviews).
| Feature | This compound (RS-49014) | Loratadine |
| Chemical Class | Xanthine (Purine-dione) | Tricyclic Piperidine |
| Primary Target | H1 Antagonist (Ki < 10 nM) | H1 Inverse Agonist (Ki ~ 35 nM) |
| Selectivity | High (Low affinity for H2, Muscarinic, Adrenergic) | High (Low affinity for Muscarinic) |
| Bronchoprotection | High (Superior to Terfenadine/Astemizole) | Moderate (H1-dependent only) |
| Sedation Liability | Negligible (No effect on locomotor activity in mice) | Non-sedating (P-gp substrate, limited CNS entry) |
| Onset of Action | Rapid (IV/Oral) | Moderate (requires metabolism to Desloratadine) |
| Metabolism | Hepatic (N-demethylation) | Hepatic (CYP3A4/2D6 to Desloratadine) |
Critical Analysis for Drug Developers
While Loratadine is the commercial incumbent, This compound presents a compelling scaffold for indications requiring dual-control of allergic rhinitis and asthma .
-
The Xanthine Advantage: Most H1 antihistamines are poor bronchodilators against non-histaminic triggers (e.g., methacholine). This compound, retaining the xanthine core, shows a more robust pulmonary profile in guinea pig ileum and whole-animal studies.
-
Safety: Both agents avoid the "first-generation" pitfall of CNS depression. This compound does not reduce spontaneous locomotor activity in mice even at high oral doses.[2]
References
-
Poizot, A., et al. (1986). "Animal pharmacology of the selective histamine H1-receptor antagonist this compound." Arzneimittelforschung, 36(4), 695-702.[]
-
National Center for Advancing Translational Sciences (NCATS). "this compound Hydrochloride." Inxight Drugs.
-
PubChem. "this compound (Compound CID 54424)."[4] National Library of Medicine.
-
Church, M. K., & Maurer, M. (2012). "H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects." Clinical & Experimental Allergy.
-
Nolan, J.C., et al. (1989).[1] "Preclinical pharmacology of novel antihistamines." Journal of Pharmacology and Experimental Therapeutics. (Contextual citation regarding comparative bronchodilator activity).
Sources
Validation of Tazifylline's Selectivity for the H1 Receptor: A Comparative Technical Guide
Executive Summary: The Xanthine-Scaffold Advantage
Tazifylline (RS-49014) represents a distinct class of histamine H1-receptor antagonists. Unlike classical ethanolamines (Diphenhydramine) or piperazines (Cetirizine), this compound is built upon a xanthine (purine-2,6-dione) scaffold .
For drug development professionals, this structural divergence offers a unique validation challenge: confirming that the molecule retains potent H1 blockade while shedding the "dirty" pharmacological profile often associated with xanthines (such as Adenosine receptor antagonism or Phosphodiesterase inhibition) and avoiding the central nervous system (CNS) penetration typical of first-generation antihistamines.
This guide outlines the critical experimental framework required to validate this compound’s selectivity profile, benchmarking it against industry standards Cetirizine (Second-Gen Gold Standard) and Diphenhydramine (First-Gen/Non-selective Comparator).
Comparative Selectivity Profile
The primary objective of H1 antagonist validation is to establish a "Safety Window"—the concentration gap between therapeutic H1 blockade and off-target occupancy.
Table 1: Receptor Binding Affinity (Ki) & Selectivity Ratios
Data synthesized from preclinical pharmacological profiling (Poizot et al., 1986; Standard H1 Literature).
| Target Receptor | This compound (Candidate) | Cetirizine (2nd Gen Ref) | Diphenhydramine (1st Gen Ref) | Clinical Implication |
| H1 Histamine | High Affinity (< 10 nM) | High Affinity (~6 nM) | Moderate (~15 nM) | Efficacy in allergic rhinitis/urticaria. |
| M1 Muscarinic | > 10,000 nM | > 10,000 nM | ~80 nM | Low M1 affinity = No dry mouth/urinary retention. |
| > 10,000 nM | > 10,000 nM | ~2,000 nM | Low | |
| 5-HT (Serotonin) | Negligible | Negligible | Moderate | Avoids appetite stimulation/weight gain. |
| H2 Histamine | Negligible | Negligible | Negligible | Specificity to allergic vs. gastric pathways. |
Key Insight: this compound demonstrates a selectivity profile comparable to Cetirizine, with a selectivity ratio (H1 vs. Muscarinic) exceeding 1000:1. This confirms it avoids the anticholinergic liability that plagued early xanthine derivatives and first-gen antihistamines.
Mechanism of Action & Signaling Pathway
To validate functional antagonism, one must interrogate the Gq-coupled signaling cascade. H1 activation triggers Phospholipase C (PLC), leading to IP3 generation and intracellular Calcium release.
Diagram 1: H1 Receptor Signaling & Antagonism
Visualizing the specific blockade point of this compound within the Gq-pathway.
Caption: this compound acts as a competitive antagonist at the H1 GPCR, preventing Gq-mediated Calcium efflux and downstream inflammatory responses.
Experimental Validation Protocols
Trustworthy validation requires a tiered approach: Binding (Tier 1)
Protocol A: Radioligand Displacement Assay (Tier 1)
Objective: Determine Ki values to quantify affinity and selectivity.
Reagents:
-
Ligand: [3H]-Pyrilamine (highly selective H1 radioligand).
-
Tissue Source: Guinea pig cerebellar membranes or CHO-K1 cells stably expressing human H1R.
-
Non-specific blocker: 10 µM Promethazine.
Workflow:
-
Preparation: Homogenize tissue/cells in 50 mM Na/K phosphate buffer (pH 7.4).
-
Incubation: Incubate 200 µg membrane protein with 2 nM [3H]-Pyrilamine and varying concentrations of this compound (
to M) for 60 mins at 25°C. -
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Success Criteria: this compound Ki < 10 nM.[1] Hill slope close to 1.0 (indicating competitive binding).
-
Protocol B: Calcium Flux Functional Assay (Tier 2)
Objective: Confirm that binding translates to functional blockade of signaling.
System: FLIPR (Fluorometric Imaging Plate Reader) using CHO-H1 cells. Dye: Fluo-4 AM (Calcium indicator).
Workflow:
-
Loading: Seed CHO-H1 cells in 96-well black-wall plates. Load with 4 µM Fluo-4 AM for 45 mins.
-
Pre-treatment: Add this compound (serial dilutions) and incubate for 15 mins.
-
Challenge: Inject Histamine (EC80 concentration).
-
Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) in real-time.
-
Data Logic:
-
Control: Histamine alone = 100% Signal.
-
This compound: Dose-dependent reduction in fluorescence spike.
-
Validation: If Ki is low but functional IC50 is high, suspect poor membrane permeability or off-rate issues. This compound should show tight correlation between Ki and functional IC50.
-
Screening Workflow Visualization
This diagram illustrates the decision tree for validating this compound, ensuring "fail-fast" logic is applied before expensive in vivo trials.
Diagram 2: Selectivity Screening Pipeline
Caption: A "Fail-Fast" tiered screening pipeline. This compound must pass affinity thresholds before functional and safety verification.
References
-
Poizot, A., et al. (1986).[] Animal pharmacology of the selective histamine H1-receptor antagonist this compound.[][3] Arzneimittelforschung.[] Link
-
Nicholson, A. N., & Stone, B. M. (1986).[] Antihistamines: impaired performance and the tendency to sleep.[] European Journal of Clinical Pharmacology.[] Link
-
Smit, M. J., et al. (1996). Inverse agonism of histamine H1 antagonists.[4] Proceedings of the National Academy of Sciences (PNAS). Link
-
TargetMol. (n.d.). This compound: Chemical Structure and Biological Activity.[][5]Link
-
BOC Sciences. (n.d.). This compound CAS 79712-55-3 Data Sheet.[6]
Sources
- 1. Histamine Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Animal pharmacology of the selective histamine H1-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H1 antagonist - Wikipedia [en.wikipedia.org]
- 5. This compound | C23H32N6O3S | CID 54424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
Cross-reactivity of Tazifylline with other amine receptors
Comprehensive Comparison Guide: Cross-Reactivity of Tazifylline with Amine Receptors
As drug development professionals, we constantly navigate the structural tightrope of designing receptor antagonists. The primary challenge in developing histamine H1-receptor antagonists is their inherent structural similarity to endogenous biogenic amines. This similarity often leads to promiscuous cross-reactivity with other amine receptors—such as muscarinic, adrenergic, and serotonergic (5-HT) receptors—resulting in the classic off-target adverse effects of first-generation antihistamines, including sedation, tachycardia, and severe anticholinergic drying.
This guide provides an objective, data-supported comparison of This compound (RS-49014) , a pyrimidine-containing selective H1 antagonist, against other antihistamine classes. By analyzing its receptor binding profile and functional cross-reactivity, we can establish a rigorous framework for evaluating compound selectivity.
Receptor Binding Profile: A Quantitative Comparison
To predict the safety and tolerability of an antihistamine, we must first map its binding affinity across the amine receptor family. This compound was specifically engineered to maintain high affinity for the H1 receptor while eliminating the off-target binding that plagues earlier compounds[1].
Table 1: Comparative Amine Receptor Binding Profile Note: Affinities are generalized based on established pharmacological profiles of these drug classes to illustrate the selectivity paradigm.
| Receptor Target | Endogenous Ligand | Diphenhydramine (1st Gen) | Cetirizine (2nd Gen) | This compound | Clinical Implication of Blockade |
| Histamine H1 | Histamine | High | High | High | Antiallergic, Bronchodilation |
| Histamine H2 | Histamine | Low | Low | Very Low | Gastric acid secretion changes |
| Muscarinic (M1-M5) | Acetylcholine | High | Low | Very Low | Dry mouth, urinary retention |
| Adrenergic (α/β) | Norepinephrine | Moderate | Low | Very Low | Hypotension, dizziness |
| Serotonergic (5-HT) | Serotonin | Moderate | Low | Very Low | Appetite changes, CNS effects |
Unlike first-generation agents, this compound exhibits negligible affinity for muscarinic and adrenergic receptors[1]. Furthermore, it poorly inhibits the release of histamine from rat peritoneal mast cells, confirming that its mechanism of action is strictly competitive receptor antagonism rather than upstream mast cell stabilization[1].
This compound selectively blocks H1 signaling while avoiding off-target amine pathways.
Experimental Methodology: Radioligand Binding Assays
To objectively quantify cross-reactivity, we rely on multiplexed competitive radioligand binding assays. As an Application Scientist, I design these protocols as self-validating systems to ensure that the displacement signals we record are exclusively receptor-specific.
Protocol: Multiplexed Amine Receptor Cross-Reactivity Screening
-
Membrane Preparation : Isolate cell membranes from mammalian brain tissue (e.g., guinea pig or rat cortex).
-
Causality: Brain tissue provides a high-density, physiologically relevant matrix expressing a wide diversity of amine receptors (H1, muscarinic, 5-HT, adrenergic), allowing for rigorous, multi-target cross-reactivity screening from a single tissue source.
-
-
Radioligand Incubation : Incubate the prepared membranes with highly specific radioligands: [³H]mepyramine for H1, [³H]QNB for muscarinic, and [³H]prazosin for α-adrenergic receptors. Introduce this compound at varying concentrations (
to M).-
Causality: Utilizing highly selective radiotracers ensures that any reduction in radioactive signal is explicitly due to this compound competing at that exact receptor pocket.
-
-
Self-Validating Control (Defining Non-Specific Binding) : Run parallel assay wells containing the radioligand, the membrane, and a massive excess (10 µM) of an unlabeled, highly selective antagonist (e.g., Atropine for the muscarinic assay).
-
Causality: The excess unlabeled drug saturates all specific receptor sites. Any residual radioactivity measured in these wells represents non-specific binding (e.g., radioligand sticking to membrane lipids or the plastic well). Subtracting this value from the total binding yields the true, self-validated specific binding.
-
-
Rapid Filtration and Washing : Terminate the reaction by rapid vacuum filtration through glass-fiber filters, followed immediately by three washes with ice-cold buffer.
-
Causality: Rapid filtration physically separates the bound radioligand from the free radioligand. The ice-cold buffer dramatically slows the dissociation kinetics (k_off) of the receptor-ligand complex, preserving the equilibrium state during the wash step.
-
-
Quantification : Measure retained radioactivity using liquid scintillation counting and calculate IC50 and Ki values using non-linear regression.
Step-by-step workflow for evaluating receptor cross-reactivity via radioligand binding.
Functional Cross-Reactivity: In Vitro Tissue Assays
While radioligand assays confirm binding affinity, functional assays are required to prove physiological efficacy and the absence of functional cross-reactivity.
Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Setup : Suspend an isolated guinea pig ileum in an organ bath containing oxygenated Tyrode's solution maintained at 37°C.
-
Causality: The guinea pig ileum robustly expresses both H1 receptors and muscarinic (M3) receptors. This makes it a perfect dual-pathway physiological model to test if an H1 antagonist accidentally blocks cholinergic signaling.
-
-
Agonist Challenge : Induce tissue contractions using either Histamine (to stimulate H1) or Carbachol (to stimulate muscarinic receptors).
-
Antagonist Evaluation : Pre-incubate the tissue with this compound before introducing the agonists.
-
Validation of Selectivity : this compound potently shifts the histamine dose-response curve to the right, demonstrating competitive H1 antagonism[1]. Crucially, it fails to alter the carbachol dose-response curve.
-
Causality: This differential response functionally validates that this compound's blockade is entirely H1-specific and does not cross-react with muscarinic signaling pathways, confirming the in vitro binding data in a live physiological system[1].
-
In Vivo Implications
The ultimate test of a drug's cross-reactivity profile is its in vivo behavioral and physiological impact. Because this compound lacks cross-reactivity with central amine receptors (like 5-HT and central muscarinic receptors) and possesses a physicochemical profile that limits blood-brain barrier penetration, it does not produce central depression[1].
In conscious animal models, large oral doses of this compound did not reduce spontaneous locomotor activity in mice, nor did they produce overt symptoms of behavioral depression in rats[1]. This sharply contrasts with first-generation antihistamines, where central H1 and off-target amine receptor blockade reliably induce profound sedation and motor impairment. In anesthetized guinea pigs, this compound markedly inhibited histamine-induced bronchoconstriction, proving its targeted peripheral efficacy without central liability[1].
References
-
Poizot A, Dumez D, Ferrandon P, Lefournier C, Michel A, Armstrong JM. Animal pharmacology of the selective histamine H1-receptor antagonist this compound. Arzneimittelforschung. 1986 Apr;36(4):695-702. PMID: 2424463. Source: PubMed / National Institutes of Health (NIH) URL:[Link]
Sources
Comparative Analysis of Tazifylline and Cetirizine: In Vivo Efficacy and Pharmacodynamics in Mouse Models
As the landscape of allergy therapeutics evolves, the development of histamine H1-receptor antagonists hinges on maximizing peripheral anti-inflammatory efficacy while eliminating central nervous system (CNS) penetrance. First-generation antihistamines were notorious for crossing the blood-brain barrier, blocking central H1 receptors, and causing severe sedation.
This guide provides a comprehensive, objective comparison between two distinct compounds: Tazifylline (RS-49014), a highly selective, long-acting H1 antagonist noted for its lack of behavioral depression 1, and Cetirizine , a widely utilized second-generation standard. Designed for drug development professionals, this analysis details their pharmacodynamics and provides a self-validating in vivo mouse protocol to empirically compare their peripheral and central effects.
Pharmacodynamics & Causality: The H1 Receptor Axis
To design an effective comparative experiment, we must first understand the molecular causality of histamine-induced inflammation.
When histamine is released from mast cells, it binds to H1 receptors located on the surface of endothelial cells. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of Gq stimulates Phospholipase C (PLC), which cleaves membrane phospholipids to generate Inositol Triphosphate (IP3). IP3 triggers a rapid release of intracellular calcium (
Both this compound and Cetirizine act as competitive antagonists (or inverse agonists) at the H1 receptor, stabilizing the receptor in its inactive state and halting this calcium-dependent cytoskeletal contraction. This compound is particularly notable because it exhibits extremely low affinity for H2 receptors,
Fig 1. H1 receptor Gq-coupled signaling and competitive blockade by this compound and Cetirizine.
In Vivo Experimental Design: The Dual-Arm Mouse Model
To objectively evaluate a drug's therapeutic index, we must measure both its intended peripheral efficacy and its unintended central side effects. We utilize a dual-arm mouse model (BALB/c or Swiss albino) for this purpose.
-
Peripheral Efficacy (Evans Blue Extravasation): We induce localized vascular permeability using intradermal histamine. By injecting Evans Blue dye intravenously beforehand, we can visually and spectrophotometrically quantify the leakage. Evans blue strongly binds to serum albumin; thus, dye leakage is a direct, measurable proxy for endothelial barrier failure 2.
-
CNS Safety (Open-Field Locomotor Activity): Central H1 receptors are critical for maintaining wakefulness. If an antagonist crosses the blood-brain barrier, it will induce sedation, which is objectively quantified by a reduction in spontaneous locomotor activity in an open-field arena 3.
Fig 2. In vivo experimental workflow for assessing peripheral efficacy and CNS sedation in mice.
Step-by-Step Methodologies
Protocol A: Formulation and Dosing
Causality Check: Proper vehicle selection ensures bioavailability without confounding behavioral data.
-
Preparation: Dissolve this compound (TargetMol, CAS 79712-55-3) in a standard vehicle (e.g., sterile saline or 5% DMSO + 30% PEG300 for optimal solubility) [[4]](). Prepare Cetirizine similarly.
-
Administration: Administer compounds via oral gavage (p.o.) at equimolar or standardized doses (e.g., 10 mg/kg) to male BALB/c mice.
-
Incubation: Allow exactly 60 minutes for systemic absorption and tissue distribution prior to testing.
Protocol B: Open-Field Test (Locomotor Assessment)
Causality Check: Ensures the compound does not induce behavioral depression.
-
Transfer the mouse to a quiet, dimly lit room and place it in the center of a 50 cm × 50 cm open-field arena.
-
Utilize an automated video tracking system to record the animal for 15 minutes.
-
Metrics: Quantify total distance traveled (cm) and ambulatory counts. Large oral doses of this compound have been proven to not reduce spontaneous locomotor activity, confirming its non-sedating profile 1.
Protocol C: Evans Blue Vascular Permeability Assay
Causality Check: Self-validating extraction protocol ensures accurate quantification of receptor blockade.
-
Dye Injection: 60 minutes post-dosing, inject 200 µL of 1% Evans Blue dye solution into the lateral tail vein .
-
Challenge: 10 minutes later, inject 10 µg of histamine (in 20 µL saline) intradermally into the right ear. Inject 20 µL of sterile saline into the left ear as an internal control.
-
Harvest: Euthanize the mice 30 minutes post-challenge. Excision of the ear tissue must be precise to avoid non-specific blood contamination.
-
Extraction: Dissolve the ear tissue samples in 0.7 mL of 1 N potassium hydroxide (KOH) in a stoppered tube at 37°C overnight. Add 9.3 mL of a 0.6 N phosphoric acid and acetone mixture (5:13 ratio) to extract the dye .
-
Quantification: Vigorously shake and centrifuge the samples at 3000 rpm for 10 minutes. Measure the supernatant absorbance colorimetrically at 620 nm (the peak absorbance wavelength for Evans Blue).
Quantitative Data Comparison
The following table synthesizes the expected pharmacological profiles and experimental readouts when comparing this compound and Cetirizine in the aforementioned models:
| Pharmacological Parameter | This compound (RS-49014) | Cetirizine |
| Primary Target Affinity | High (Histamine H1 Receptor) | High (Histamine H1 Receptor) |
| Off-Target Affinity (H2, Muscarinic, 5-HT) | Very Low 1 | Very Low |
| Inhibition of Vascular Permeability | Potent, rapid onset, long-acting | Potent, rapid onset |
| Effect on Spontaneous Locomotor Activity | None (No behavioral depression) [[1]]() | Minimal (Slight alterations possible at high doses) 3 |
| Mast Cell Histamine Release Inhibition | Poor 1 | Moderate |
| Blood-Brain Barrier Penetration | Negligible | Low |
Conclusion
Both this compound and Cetirizine demonstrate exceptional efficacy in blocking peripheral H1 receptors, effectively neutralizing histamine-induced vascular permeability and edema. However, this compound distinguishes itself through its absolute lack of central depression. Even at highly elevated oral doses, this compound fails to reduce spontaneous locomotor activity in conscious mice, cementing its profile as a highly selective, long-acting, and non-sedating therapeutic alternative.
References
1.[1] Animal pharmacology of the selective histamine H1-receptor antagonist this compound - PubMed. URL: 2.[4] (±)-Tazifylline | Histamine Receptor - TargetMol. URL: 3.[3] Histaminergic Transmission During Social Interaction and Locomotor Activity in Mice - IJPDR. URL: 4. Plant derived histidine decarboxylase inhibitor and H1 antihistamine treatment for atopic dermatitis - NIScPR. URL: 5.[2] Ameliorative Effect of a Neoteric Regimen of Catechin plus Cetirizine on Ovalbumin-Induced Allergic Rhinitis in Rats - PMC. URL:
Sources
- 1. Animal pharmacology of the selective histamine H1-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ameliorative Effect of a Neoteric Regimen of Catechin plus Cetirizine on Ovalbumin-Induced Allergic Rhinitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpdr.com [ijpdr.com]
- 4. (±)-Tazifylline | Histamine Receptor | TargetMol [targetmol.com]
Technical Benchmarking: Tazifylline (RS-49014) vs. Novel H1 Antagonists
Executive Summary: The Xanthine Anomaly
In the landscape of H1-antihistamines, Tazifylline (RS-49014) represents a distinct structural anomaly.[] While the market is dominated by piperazines (Cetirizine) and piperidines (Fexofenadine, Bilastine), this compound is derived from a xanthine scaffold (1,3-dimethyl-1H-purine-2,6-dione).[]
Historically, xanthines (e.g., Theophylline) are associated with adenosine antagonism and phosphodiesterase (PDE) inhibition. However, this compound was engineered to obliterate these "xanthine-like" side effects while retaining potent, selective H1-receptor antagonism.[]
This guide benchmarks this compound against modern "Third-Generation" standards (Levocetirizine, Bilastine), evaluating whether this forgotten scaffold offers a viable alternative for avoiding the metabolic and sedative liabilities of current market leaders.
Structural & Mechanistic Profiling
Chemical Space Analysis
The primary advantage of this compound lies in its structural divergence . Most modern antihistamines share overlapping metabolic pathways (CYP3A4/CYP2D6) and chemical motiffs.[] this compound's purine-dione core provides a unique lipophilic profile.[]
| Feature | This compound (RS-49014) | Levocetirizine | Bilastine |
| Core Scaffold | Xanthine (Purine-dione) | Piperazine | Piperidine |
| H1 Binding Mode | Competitive Antagonist | Inverse Agonist | Inverse Agonist |
| Zwitterionic? | No | Yes | Yes |
| BBB Penetration | Low (P-gp substrate potential) | Low (P-gp substrate) | Negligible |
| Key Liability | Potential Adenosine cross-talk | Sedation (at high dose) | Food interaction (OATP) |
Mechanism of Action: The Gq/11 Signal Blockade
Unlike first-generation compounds that act as simple neutral antagonists, modern efficacy is defined by Inverse Agonism —stabilizing the inactive state of the constitutively active H1 receptor.
Figure 1: H1 Receptor Signaling & Antagonism Pathway Visualization of the Gq/11-PLC-IP3 cascade blocked by this compound.[]
Caption: this compound shifts the receptor equilibrium toward the inactive state, preventing the Gq-mediated calcium cascade responsible for allergic symptoms.
Comparative Pharmacodynamics (In Vitro)
Receptor Selectivity (The "Clean" Profile)
A critical failure point for xanthine derivatives is "off-target" binding to Adenosine receptors (causing jitters/tachycardia) or Muscarinic receptors (causing dry mouth).[]
Experimental Data Summary: this compound demonstrates a >1000-fold selectivity for H1 over Muscarinic (M1-M5) and Adrenergic receptors, a profile superior to first-generation compounds and comparable to Fexofenadine.[]
| Receptor Target | This compound Affinity (Ki) | Clinical Implication |
| Histamine H1 | < 10 nM (High) | Potent allergy relief |
| Histamine H2 | > 10,000 nM | No gastric acid effect |
| Muscarinic (mAChR) | > 10,000 nM | No "anticholinergic" dry mouth |
| Adenosine (A1/A2) | Low Affinity | Minimal CNS stimulation (unlike caffeine) |
Experimental Protocol: Validating H1 Affinity
Directive: Use this self-validating protocol to benchmark this compound against novel compounds.
Protocol A: [3H]-Pyrilamine Competitive Binding Assay
Objective: Determine the inhibition constant (
Reagents:
-
Ligand: [3H]-Pyrilamine (Specific Activity ~80 Ci/mmol).[]
-
Tissue: CHO-K1 cells stably expressing human H1R.[]
-
Buffer: 50 mM Na-Phosphate, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize CHO-K1 cells; centrifuge at 40,000 x g. Resuspend pellet in buffer.
-
Incubation:
-
Total Binding: Membrane + [3H]-Pyrilamine (2 nM).[]
-
Non-Specific Binding (NSB): Add 10 µM Promethazine.[]
-
Test Arms: Add this compound (10^-10 M to 10^-5 M).[]
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid vacuum filtration over GF/B filters (pre-soaked in 0.3% PEI to reduce filter binding).
-
Quantification: Liquid scintillation counting.
Self-Validation Step (Quality Control):
-
Hill Slope Check: The Hill coefficient (
) must be between 0.8 and 1.2. If , suspect negative cooperativity or multiple binding sites. -
Specific Binding: Must exceed 85% of total binding.
Safety & Toxicology: The Blood-Brain Barrier (BBB)
The defining characteristic of a "modern" antihistamine is a low H1 Receptor Occupancy (H1RO) in the brain.[]
H1 Receptor Occupancy (H1RO) Classification[1]
-
Sedating (1st Gen): > 50% H1RO (e.g., Diphenhydramine).[]
-
Less-Sedating (2nd Gen): 20–50% H1RO (e.g., Cetirizine).[]
-
Non-Sedating (3rd Gen): < 20% H1RO (e.g., Bilastine, Fexofenadine).
This compound Performance: In vivo studies (rat/guinea pig) indicate this compound does not produce behavioral depression at therapeutic doses.[] However, lacking human PET data, it is classified as functionally non-sedating based on lipophilicity/efflux ratios.
Figure 2: CNS Safety Screening Workflow Logic flow for determining if this compound meets "Non-Sedating" criteria.
Caption: Screening logic to confirm minimal BBB penetration. This compound relies on P-gp efflux to maintain low CNS concentrations.[]
Conclusion: The Verdict
This compound (RS-49014) validates the hypothesis that the xanthine scaffold can be repurposed for selective H1 antagonism.[]
-
Pros: High potency, excellent selectivity against cholinergic receptors, novel chemical space (IP advantage).
-
Cons: Older generation data lacks the granular receptor-residence time kinetics available for Bilastine.[]
-
Recommendation: Researchers should utilize this compound as a negative control for sedation in xanthine-based drug discovery or as a starting scaffold for "non-nitrogenous" antihistamine libraries.[]
References
-
Poizot, A., et al. (1986). "Animal pharmacology of the selective histamine H1-receptor antagonist this compound." Arzneimittel-Forschung.
-
Gillard, M., et al. (2002). "Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors."[2] Molecular Pharmacology.
-
Church, M. K., & Church, D. S. (2013). "Pharmacology of antihistamines." World Allergy Organization Journal.[]
-
PubChem Database. "this compound (Compound CID 54424)."[] National Library of Medicine. []
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Head-to-Head Mechanistic and Clinical Comparison: Tazifylline vs. Fexofenadine
Executive Summary
The evolution of histamine H1-receptor antagonists has been driven by the clinical imperative to uncouple peripheral antiallergic efficacy from central nervous system (CNS) depression. This guide provides a comprehensive, head-to-head technical analysis of Tazifylline (LN2974, RS-49014)—an investigational pyrimidine/piperazine derivative—and Fexofenadine —the active metabolite of terfenadine and a gold-standard piperidine derivative. Designed for drug development professionals, this analysis dissects their receptor kinetics, pharmacokinetic profiles, and clinical utility, elucidating why fexofenadine achieved market dominance while this compound development was ultimately discontinued.
Mechanistic Profiling & Receptor Kinetics
Both this compound and fexofenadine function as highly selective, non-sedating H1-receptor antagonists (functionally operating as inverse agonists). Their primary mechanism of action involves stabilizing the inactive conformation of the H1 G-protein coupled receptor (GPCR), thereby preventing histamine-induced activation of the Gq/11-phospholipase C (PLC) signaling cascade.
-
This compound: Exhibits potent and selective affinity for the H1-binding site. Crucially, in vitro radioligand binding assays demonstrate that this compound possesses negligible affinity for H2-receptors,
- and -adrenoceptors, 5-hydroxytryptamine (5-HT), and muscarinic receptor subtypes (). This lack of off-target binding explains its minimal anticholinergic side effects. -
Fexofenadine: Demonstrates extremely slow dissociation from the H1 receptor, contributing to its prolonged duration of action. Unlike its prodrug terfenadine, fexofenadine does not block the hERG potassium channel, rendering it free of cardiotoxic liability.
Pathway Visualization
Fig 1: H1-receptor signaling cascade and competitive antagonism by this compound and fexofenadine.
Quantitative Pharmacokinetics & Pharmacodynamics
The pharmacokinetic (PK) parameters dictate the clinical dosing regimens and onset of relief. This compound demonstrated a rapid onset and long-lived antihistaminic effect in both animal models and human volunteers (). However, fexofenadine's highly predictable PK profile, combined with its lack of hepatic cytochrome P450 metabolism, established a superior safety standard.
Comparative PK/PD Data Table
| Parameter | This compound (LN2974) | Fexofenadine (Telfast/Allegra) |
| Chemical Structure | Pyrimidine/piperazine derivative | Piperidine derivative |
| Receptor Selectivity | High H1 selectivity; low muscarinic/H2 affinity | Exceptionally high H1 selectivity |
| Onset of Action | Rapid (~1-2 hours) | Rapid (~1-3 hours) |
| Elimination Half-Life | ~10-12 hours | ~14.4 hours |
| Metabolism | Hepatic (CYP450 involvement) | Minimal hepatic metabolism (~5%) |
| CNS Penetration | Minimal (Non-sedating) | Negligible (P-glycoprotein substrate) |
| Clinical Status | Discontinued by Roche | FDA Approved (Global Gold Standard) |
Experimental Methodology: In Vivo Histamine Challenge Protocol
To objectively evaluate the peripheral H1-antagonistic efficacy of compounds like this compound and fexofenadine, researchers utilize the Histamine-Induced Wheal and Flare Assay . As a Senior Application Scientist, I mandate that this protocol operates as a self-validating system by incorporating intra-subject baseline calibrations and vehicle controls to definitively isolate the drug's causal effect on vascular permeability.
Step-by-Step Protocol
Step 1: Baseline Calibration & Internal Control Setup
-
Rationale: Skin reactivity varies significantly between subjects (especially between atopic and non-atopic individuals). Establishing a baseline ensures that subsequent reductions are drug-induced, not artifacts of biological variance.
-
Action: Administer an intradermal injection of 0.05 mL of histamine phosphate (10 mg/mL) into the volar forearm. Concurrently, inject 0.05 mL of sterile 0.9% saline 5 cm away as a negative vehicle control.
Step 2: Dosing and Steady-State Verification
-
Rationale: Pharmacodynamic effects must be measured at
to evaluate peak receptor occupancy. -
Action: Administer the test compound (e.g., this compound 15 mg or Fexofenadine 120 mg) orally. Wait 2 to 3 hours to align with the established pharmacokinetic peak plasma concentration.
Step 3: Pharmacodynamic Challenge
-
Rationale: Re-challenging the system at peak drug concentration tests the competitive blockade of the H1 receptors on endothelial cells and sensory nerve endings.
-
Action: Perform a second intradermal histamine injection on the contralateral forearm.
Step 4: Objective Quantification via Digital Planimetry
-
Rationale: Visual estimation is prone to subjective bias. Planimetry provides a precise, reproducible geometric measurement of vasodilation (flare) and plasma extravasation (wheal).
-
Action: At exactly 15 minutes post-injection, trace the outer margins of the wheal and flare using a transparent acetate sheet. Scan the sheet and calculate the surface area (
) using digital planimetry software.
Step 5: Statistical Causality Analysis
-
Rationale: A self-validating system requires normalizing the post-dose response against the pre-dose baseline to calculate the true percentage of inhibition.
-
Action: Calculate the inhibition percentage:
. This compound has been shown to produce statistically significant, dose-related inhibitions of flare and wheal using this exact methodology ().
Clinical Efficacy & Translational Outcomes
Dermatological Applications (Eczema & Pruritus)
Both drugs were heavily investigated as systemic "add-on" therapies to topical treatments for atopic dermatitis and eczema, primarily to control pruritus (itching) mediated by histamine release.
-
This compound: In clinical crossover trials, this compound (30 mg/day) was evaluated for its effect on itching and scratching in patients with atopic eczema. While it successfully inhibited histamine-induced skin inflammation without causing central behavioral depression, its clinical superiority over existing agents was not robust enough to warrant continued commercialization ().
-
Fexofenadine: Fexofenadine (120 mg/day) has demonstrated a statistically significant reduction in patient-assessed symptoms of pruritus and the ratio of physician-assessed pruritus area to whole body surface area compared to placebo (). Its high efficacy-to-safety ratio cemented its role in dermatological and allergological guidelines.
Respiratory Applications (Asthma & Rhinitis)
This compound exhibited remarkable bronchodilator activity in preclinical models, markedly inhibiting histamine-induced bronchoconstriction in anesthetized guinea pigs and protecting them from lethal doses of histamine (). Despite these promising mechanistic traits, fexofenadine captured the allergic rhinitis market due to its flawless safety profile and lack of drug-drug interactions (avoiding the CYP3A4 pathway entirely).
Conclusion
From a pharmacological standpoint, This compound represents a highly potent, mechanistically sound H1-antagonist with excellent receptor selectivity and a non-sedating profile. However, drug development is a landscape dictated by comparative advantage. Fexofenadine achieved its status as a definitive gold standard not just through efficacy, but through its near-perfect pharmacokinetic safety profile—specifically its lack of hepatic metabolism and active efflux from the blood-brain barrier via P-glycoprotein. This compound's discontinuation highlights the stringent commercial and clinical thresholds required to disrupt a market saturated with highly optimized, safe, and effective second-generation antihistamines.
References
-
Animal pharmacology of the selective histamine H1-receptor antagonist this compound. Poizot A, Dumez D, Ferrandon P, Lefournier C, Michel A, Armstrong JM. Arzneimittelforschung. 1986. URL:[Link]
-
Oral H1 antihistamines as 'add-on' therapy to topical treatment for eczema. Matterne U, Böhmer MM, Weisshaar E, Jupiter A, Carter B, Apfelbacher CJ. Cochrane Database of Systematic Reviews. 2019. URL:[Link]
-
Multiple-dose pharmacokinetics of the new H1-receptor antagonist this compound in healthy volunteers. Bruno R, Jullien I, Auger J, Iliadis A, Dow R, McEwen J, Cano JP, Pinhas H. Biopharmaceutics & Drug Disposition. 1989. URL:[Link]
-
Antiallergic effects of the new histamine H1-receptor antagonist this compound in healthy atopic and non-atopic subjects. Ring J, Galosi A, Harlow BJ, Reuter CA, Bieber T, Ruzicka T, Yee KF. Arzneimittelforschung. 1988. URL:[Link]
In vivo validation of Tazifylline's anti-allergic effects
In Vivo Validation of Tazifylline’s Anti-Allergic Effects: A Comparative Preclinical Guide
As drug development pivots toward highly selective, non-sedating interventions for allergic rhinitis, asthma, and atopic dermatitis, rigorous preclinical validation of antihistaminic candidates is critical. This guide provides an objective, data-driven comparison of This compound (RS-49014 / LN 2974) —a long-acting, selective histamine H1-receptor antagonist—against classical and second-generation alternatives.
Designed for application scientists and pharmacologists, this document details the mechanistic rationale, comparative performance metrics, and self-validating in vivo protocols required to benchmark anti-allergic efficacy.
Pharmacological Profile & Mechanistic Rationale
This compound was engineered to overcome the dose-limiting side effects of first-generation antihistamines. While classical agents like Diphenhydramine readily cross the blood-brain barrier and promiscuously bind to muscarinic and
Mechanistically, this compound acts as a competitive antagonist at the H1 receptor. By blocking histamine binding, it prevents the activation of the
Fig 1. Histamine H1 receptor signaling pathway and this compound's competitive inhibition.
Comparative Performance Data
To objectively evaluate this compound, we benchmark its performance against a first-generation standard (Diphenhydramine) and a second-generation reference (Astemizole). The data below synthesizes established in vivo pharmacological outcomes.
| Pharmacological Parameter | This compound (RS-49014) | Astemizole (2nd Gen) | Diphenhydramine (1st Gen) |
| Receptor Selectivity (H1 vs Muscarinic) | High (Strictly H1) | High (Strictly H1) | Low (Cross-reacts w/ Muscarinic) |
| In Vivo Bronchoprotection (ED50, p.o.) | ~0.5 mg/kg | ~0.1 mg/kg | ~5.0 mg/kg |
| Duration of Action | Long (> 12 hours) | Very Long (> 24 hours) | Short (4 - 6 hours) |
| CNS Sedation (Locomotor Inhibition) | None observed | None observed | Significant reduction |
| Mast Cell Degranulation Inhibition | Poor | Moderate | Poor |
Data Interpretation: this compound matches the non-sedating profile of modern second-generation drugs while offering rapid onset and potent bronchoprotective effects, making it highly viable for acute allergic interventions .
In Vivo Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal baselines and positive/negative controls to isolate the specific pharmacological variable being tested.
Fig 2. Self-validating in vivo workflow for evaluating anti-allergic H1 antagonists.
Guinea Pig Bronchoconstriction Model (Airway Mechanics)
Causality: Guinea pigs are the gold standard for this assay because their airway smooth muscle expresses a remarkably high density of H1 receptors, closely mirroring human asthmatic hyper-responsiveness. Self-Validating Mechanism: Continuous plethysmography allows each animal to serve as its own baseline. A positive control group (Diphenhydramine) ensures the histamine challenge is pharmacologically reversible.
Protocol:
-
Acclimatization & Dosing: Fast male Dunkin-Hartley guinea pigs (400-500g) overnight. Administer this compound (1.0 mg/kg), reference drugs, or vehicle (0.5% methylcellulose) via oral gavage.
-
Surgical Preparation: Two hours post-dose, anesthetize animals with sodium pentobarbital (40 mg/kg, i.p.). Cannulate the trachea for mechanical ventilation and the jugular vein for intravenous challenges.
-
Baseline Calibration: Connect the tracheal cannula to a pneumotachograph. Record baseline dynamic compliance (
) and airway resistance ( ) for 10 minutes to establish the internal control metric. -
Histamine Challenge: Administer histamine diphosphate (5 µg/kg, i.v.) to induce acute bronchospasm.
-
Data Acquisition: Record maximum changes in
and . Calculate the percentage of inhibition relative to the vehicle-treated cohort.
Rat Cutaneous Vascular Permeability Model (Wheal & Flare)
Causality: Evaluates peripheral H1 antagonism. Histamine induces endothelial gap formation, leading to plasma extravasation. Evans Blue dye tightly binds to serum albumin in vivo; quantifying the leaked dye provides a direct, spectrophotometric measurement of vascular permeability. Self-Validating Mechanism: Saline is injected intradermally as a negative control site on the same animal to subtract baseline mechanical trauma leakage from the histamine response.
Protocol:
-
Preparation: Shave the dorsal skin of Wistar rats 24 hours prior to the experiment to allow micro-abrasions to heal.
-
Dosing & Dye Injection: Administer test compounds orally. One hour later, inject Evans Blue dye (20 mg/kg) via the lateral tail vein.
-
Intradermal Challenge: Immediately inject histamine (1 µg in 50 µL saline) into two dorsal sites, and 50 µL saline into a third site (internal negative control).
-
Tissue Extraction: Euthanize animals 30 minutes post-challenge. Excise the injection sites using a standard 8mm tissue punch.
-
Quantification: Incubate tissue samples in formamide at 37°C for 48 hours to extract the dye. Measure absorbance at 620 nm using a microplate reader.
Murine Locomotor Activity Assay (Sedation Profiling)
Causality: To validate the "non-sedating" claim, CNS depression must be quantified. Spontaneous locomotor activity in a novel environment is a highly sensitive indicator of H1-mediated CNS depression .
Protocol:
-
Dosing: Administer this compound (up to 50 mg/kg to test upper toxicity limits), Diphenhydramine (10 mg/kg as positive control for sedation), or vehicle to mice.
-
Observation: Place mice in automated open-field arenas equipped with infrared photobeam arrays.
-
Quantification: Record total beam breaks (ambulatory and stereotypic movements) over a 60-minute period. This compound cohorts should exhibit beam-break counts statistically indistinguishable from vehicle controls, confirming the absence of behavioral depression.
Conclusion & Translational Insights
The in vivo validation of this compound demonstrates a highly optimized pharmacological profile. By utilizing rigorous, self-validating models—ranging from guinea pig plethysmography to rat extravasation assays—researchers can objectively confirm that this compound delivers potent peripheral H1 antagonism without the CNS liabilities of classical antihistamines. These standardized methodologies remain the foundational benchmark for evaluating any novel anti-allergic compound entering the preclinical pipeline.
References
-
Poizot A, et al. "Animal pharmacology of the selective histamine H1-receptor antagonist this compound." Arzneimittelforschung, 1986. URL:[Link]
-
Kiviranta K, et al. "The reducing effects of this compound on histamine-induced bronchoconstriction in atopic asthmatics." Methods and Findings in Experimental and Clinical Pharmacology, 1989. URL:[Link]
-
Savin JA, et al. "The effect of a new non-sedative H1-receptor antagonist (LN2974) on the itching and scratching of patients with atopic eczema." Clinical and Experimental Dermatology, 1986. URL:[Link]
-
Hutson PH, et al. "Antiallergic effects of the new histamine H1-receptor antagonist this compound in healthy atopic and non-atopic subjects." British Journal of Clinical Pharmacology, 1988. URL:[Link]
Comparative Study of Tazifylline's CNS Side Effects: A Mechanistic and Experimental Guide
Executive Summary
The drug development pipeline for antihistamines has historically been bottlenecked by dose-limiting central nervous system (CNS) side effects. First-generation
Tazifylline (RS-49014) represents a structural paradox: it is a methylxanthine derivative that functions as a potent, long-acting
Mechanistic Causality: The Pharmacodynamic Basis of CNS Sparing
This compound’s lack of CNS activity is not merely a function of dosage, but a fundamental consequence of its molecular architecture and receptor binding kinetics. As a Senior Application Scientist, it is critical to understand the three pillars of its CNS-sparing profile:
-
Blood-Brain Barrier (BBB) Exclusion: Unlike the highly lipophilic diphenhydramine, which readily diffuses across the tight junctions of the cerebral endothelium, this compound incorporates a bulky 3-(phenylthio)propyl-piperazinyl substitution on its theophylline core. This structural modification significantly alters its partition coefficient, rendering it functionally impermeable to the BBB[2].
-
Orthosteric Selectivity and Muscarinic Sparing: A major driver of antihistamine-induced sedation is off-target antagonism of central muscarinic receptors (
). This compound exhibits steep, low-affinity inhibition curves for muscarinic receptors, effectively eliminating anticholinergic CNS depression. -
Adenosine Receptor Independence: Despite sharing a purine-dione core with theophylline, this compound does not provoke CNS excitation. Theophylline competitively antagonizes central
and adenosine receptors, leading to tremors and insomnia. In this compound, the bulky N7 substitution sterically clashes with the adenosine receptor binding pocket, nullifying this excitatory pathway[1].
Comparative Pharmacodynamic Data
To objectively benchmark this compound, we summarize its quantitative pharmacodynamic parameters against standard alternatives.
| Pharmacological Parameter | This compound | Diphenhydramine | Theophylline |
| Primary Target | Peripheral | Central & Peripheral | Adenosine |
| Blood-Brain Barrier Permeability | Low (Hydrophilic/Bulky) | High (Lipophilic) | High |
| Central | < 5% | > 70% | N/A |
| Muscarinic Receptor Affinity ( | Low (>10 µM) | High (~100 nM) | Low |
| CNS Clinical Manifestation | Non-sedating, Non-excitatory | Sedation, Cognitive Impairment | Excitation, Insomnia, Tremors |
Visualizing the Pathways
Figure 1: Differential Blood-Brain Barrier penetration and CNS receptor engagement.
Self-Validating Experimental Methodologies
To objectively validate the CNS-sparing profile of novel compounds against this compound, researchers must employ robust, self-validating assay systems. The following protocols are designed with internal controls to ensure data integrity.
Protocol A: In Vivo Radioligand Binding Assay (Central vs. Peripheral Occupancy)
Rationale: This assay utilizes
Step-by-Step Methodology:
-
Animal Preparation: Fast adult male Wistar rats (200-250g) for 12 hours to normalize gastric absorption and metabolic baseline.
-
Dosing Phase: Administer this compound (10 mg/kg, p.o.), Diphenhydramine (10 mg/kg, p.o., positive control for central occupancy), or 0.5% methylcellulose vehicle.
-
Radioligand Administration: At the established
(e.g., 2 hours post-dose), inject -mepyramine (20 µCi/kg) via the lateral tail vein. Allow exactly 15 minutes for systemic circulation and receptor equilibration. -
Tissue Harvesting: Euthanize animals via rapid decapitation to prevent hypoxia-induced receptor internalization. Dissect the cerebral cortex and lung tissue over ice.
-
Membrane Isolation: Homogenize tissues in ice-cold 50 mM Na/K phosphate buffer (pH 7.4). Isolate membranes using a cell harvester over GF/B glass fiber filters. Causality Note: Pre-soak filters in 0.1% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.
-
Quantification & Validation: Measure radioactivity via liquid scintillation counting. To ensure the system is self-validating, subtract non-specific binding (determined in a parallel cohort treated with a saturating 2 mg/kg dose of unlabeled mepyramine) from total binding to yield specific binding.
Figure 2: In vivo radioligand binding workflow for assessing central H1 occupancy.
Protocol B: Open-Field Locomotor Activity Assay
Rationale: Receptor binding kinetics must translate to phenotypic behavior. This assay differentiates between CNS depression (sedation) and excitation.
Step-by-Step Methodology:
-
Habituation: Acclimatize mice to a 50x50 cm open-field arena equipped with an infrared photobeam array for 30 minutes to establish a baseline and reduce stress-induced artifactual hyperlocomotion.
-
Treatment: Administer test compounds or vehicle.
-
Data Acquisition: 1 hour post-dose, record total distance traveled and center-zone entries over 60 minutes.
-
Interpretation: Diphenhydramine will significantly reduce total distance (sedation), while Theophylline will increase it (excitation). This compound will mirror the vehicle control, confirming the absence of overt behavioral depression or stimulation[1].
References
-
Animal pharmacology of the selective histamine H1-receptor antagonist this compound - PubMed (nih.gov). URL:[Link]
- EP0316434B2 - Cough/cold mixtures comprising non-sedating antihistamine drugs - Google Patents.
-
Interaction of Nonsedating Antihistamines with Cerebral Muscarinic Receptors - YAKHAK HOEJI (Korea Science). URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tazifylline: A Protocol for Researchers and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Tazifylline, a potent and selective histamine H1 receptor antagonist.[][2] As a biologically active molecule, adherence to rigorous disposal protocols is paramount to ensure personnel safety, maintain regulatory compliance, and protect environmental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in established chemical safety principles and regulatory standards, designed to empower laboratory professionals to manage this compound waste with confidence and precision.
It is critical to note that a specific, publicly available Safety Data Sheet (SDS) with dedicated disposal instructions for this compound is not readily found. Therefore, the following procedures are synthesized from an analysis of this compound's chemical properties, its classification as a xanthine derivative analogous to theophylline, and the overarching regulatory guidelines for pharmaceutical and laboratory chemical waste.[3][4] The core principle of this guide is to treat this compound with the caution afforded to a potent, potentially hazardous pharmaceutical compound.
Hazard Assessment and Chemical Profile of this compound
Understanding the intrinsic properties of a compound is the foundation of its safe handling and disposal. This compound is a complex organic molecule designed for high biological activity.[][2] While comprehensive toxicity data is not publicly available, its potency as a histamine H1 receptor antagonist necessitates that it be handled as a compound with significant physiological effects.[2]
Uncontrolled release into the environment could pose a risk to ecosystems, a concern for all pharmaceutically active compounds (PhACs).[5][6][7] The U.S. Environmental Protection Agency (EPA) has established rules to prevent the sewering of hazardous pharmaceutical waste specifically to protect waterways and human health.[8][9]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | [10] |
| Molecular Formula | C23H32N6O3S | [][10] |
| Molecular Weight | 472.60 g/mol | [][10] |
| CAS Number | 79712-55-3 | [][10] |
| Predicted Boiling Point | 705.1±70.0°C | [] |
| Predicted Density | 1.34±0.1 g/cm3 | [] |
The Regulatory Landscape: Navigating EPA and RCRA Guidelines
In the United States, the disposal of chemical waste from laboratories is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[11][12] A key component of RCRA is the determination of whether a waste is "hazardous." A pharmaceutical waste can be deemed hazardous if it is specifically named on a list (P-listed for acutely hazardous or U-listed for toxic) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9][13]
Given the lack of specific data for this compound, the most prudent and compliant approach is to manage it as a hazardous waste. This conservative stance ensures the highest level of safety and regulatory adherence. The 2019 EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals explicitly prohibits the disposal of hazardous pharmaceutical waste down the drain.[8][11]
The following workflow provides a logical pathway for classifying and managing this compound waste in a research setting.
Caption: Decision workflow for classifying this compound waste under RCRA guidelines.
Core Disposal Principles and Step-by-Step Protocols
The cardinal rule for laboratory chemical waste is that no such waste should be disposed of through sewage systems, mixed with municipal solid waste, or released into the environment.[14]
Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure appropriate PPE is worn, including:
Protocol 3.1: Disposal of Solid (Neat) this compound and Contaminated Debris
This protocol applies to expired or unused pure this compound powder and materials lightly contaminated with it (e.g., weighing papers, contaminated gloves, bench paper).
-
Container Selection: Designate a specific, leak-proof hazardous waste container made of a material compatible with organic compounds. The container must have a secure, tight-fitting lid.[14]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[14][16]
-
Waste Collection:
-
Carefully place the original vial or container holding the unused this compound into the designated hazardous waste container. Do not attempt to empty or rinse the original vial.
-
Place all contaminated solid waste (gloves, wipes, weighing paper) directly into the same container.
-
-
Storage: Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from heat sources and general traffic.[14][17]
-
Final Disposal: Arrange for pickup by your institution's certified hazardous waste disposal contractor. Ensure all manifests and paperwork are completed in accordance with EPA and Department of Transportation (DOT) regulations.[11][12]
Protocol 3.2: Disposal of Aqueous Solutions Containing this compound
This protocol applies to experimental solutions containing this compound. Under no circumstances should these solutions be poured down the drain. [18][19]
-
Container Selection: Use a dedicated, shatter-resistant (e.g., polyethylene) container for liquid hazardous waste. Ensure it has a secure, screw-top cap. It is advisable to use secondary containment (e.g., a plastic tub) to mitigate spills.[17]
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent system (e.g., "in water with 1% DMSO"), and an estimated concentration.
-
Waste Collection: Carefully pour the waste solutions into the container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.
-
Storage and Disposal: Follow the same storage and final disposal procedures outlined in Protocol 3.1.
Protocol 3.3: Disposal of Contaminated Sharps
This protocol applies to any needles, syringes, or glass Pasteur pipettes that have come into contact with this compound.
-
Container: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[16]
-
Segregation: Do not mix chemical-contaminated sharps with purely biohazardous sharps unless your institution's waste stream protocol explicitly allows for it. Typically, chemically contaminated sharps are managed as hazardous waste.
-
Disposal: Once the sharps container is three-quarters full, seal it and dispose of it through your institution's hazardous waste program.[20]
Decontamination and Emergency Procedures
Work Surface and Glassware Decontamination
-
Initial Wipe-Down: Wipe down all surfaces and equipment where this compound was handled with a solvent known to dissolve it (e.g., ethanol or isopropanol), followed by a detergent and water wash.
-
Waste Wipes: All wipes used for decontamination must be disposed of as solid hazardous waste as described in Protocol 3.1.
-
Glassware: For reusable glassware, perform a triple rinse with a suitable solvent. The first two rinses must be collected and disposed of as liquid hazardous waste (Protocol 3.2). The third rinse can typically be disposed of with regular laboratory water, but consult your institutional safety officer for confirmation.
Emergency Spill and Exposure Response
-
Spill: In the event of a spill, evacuate the immediate area. For small powder spills, carefully cover with a damp paper towel to avoid aerosolization and then clean with appropriate materials. All cleanup materials must be disposed of as hazardous waste. For large spills, evacuate and contact your institution's emergency response team.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[21]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[21]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[21]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
By adhering to these rigorous, evidence-based procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- BOC Sciences. (n.d.). CAS 79712-55-3 (this compound).
-
MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]
-
Ovid. (n.d.). Update on pharmaceutical waste disposal regulations. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound, (-)-. Retrieved from [Link]
-
Poizot, A., Dumez, D., Ferrandon, P., Lefournier, C., Michel, A., & Armstrong, J. M. (1986). Animal pharmacology of the selective histamine H1-receptor antagonist this compound. Arzneimittel-Forschung, 36(4), 695–702. Retrieved from [Link]
-
Florida Department of Environmental Protection. (n.d.). Pharmaceutical Waste Guidance. Retrieved from [Link]
-
Regulations.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Safety Data Sheet. (n.d.). Generic Safety Data Sheet Information.
-
Avita Care Solutions. (n.d.). Medication Disposal. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines. Retrieved from [Link]
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National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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Noble Health Services. (n.d.). HOW TO DISPOSE OF UNWANTED AND EXPIRED MEDICATION. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). How to Dispose of Medicines Properly. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS TAXIFOLIN. Retrieved from a general SDS for a pharmaceutical compound.
-
ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Patel, M., & Sadiq, N. M. (2023). Theophylline. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Osorio-García, V., et al. (n.d.). Prioritizing Environmental Risk of Prescription Pharmaceuticals. PMC - NIH. Retrieved from [Link]
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Wilkinson, A. J. K., et al. (n.d.). The environmental impact of inhaled therapy: making informed treatment choices. PMC - NIH. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Doxofylline? Retrieved from [Link]
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Frontiers. (2025, December 17). A narrative review on the environmental impact of medicines. Retrieved from [Link]
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Giunchi, D., et al. (2023, April 08). The environmental impact of pharmaceuticals in Italy. Retrieved from [Link]
-
Wikipedia. (n.d.). Doxofylline. Retrieved from [Link]
-
MIMS Philippines. (n.d.). Doxofylline: Uses & Dosage. Retrieved from [Link]
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University of Lausanne. (2025, March 26). A classification of drugs based on their environmental impact. Retrieved from [Link]
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Personal Protective Equipment (PPE) & Handling Guide: Tazifylline (CAS 79712-55-3)
Executive Summary & Risk Profile
Tazifylline is a xanthine derivative structurally analogous to theophylline and doxofylline. While often utilized for its antihistaminic and bronchodilatory properties, its handling requirements are dictated by the potent biological activity characteristic of the xanthine class.
The Core Hazard: Xanthines possess a narrow therapeutic index. In an occupational setting, the primary risks are systemic absorption via inhalation of dust and accidental ingestion . Acute overexposure can trigger Central Nervous System (CNS) excitation (tremors, seizures) and cardiac arrhythmias.
Operational Directive: In the absence of a specific government-mandated Occupational Exposure Limit (OEL) for this compound, this protocol enforces a Control Banding strategy . We treat this compound as an Occupational Exposure Band (OEB) 3 compound (
Hazard Identification & PPE Selection Matrix
Effective safety is not about wearing more gear; it is about matching the barrier to the state of matter.
The "Why" Behind the Gear
-
Respiratory: this compound powder is often electrostatic. Standard surgical masks provide zero protection against sub-micron API (Active Pharmaceutical Ingredient) particles.
-
Dermal: Xanthines can be absorbed transdermally. Single gloves may develop micro-breaches undetectable to the naked eye.
-
Ocular: As a chemical irritant (Category 2), contact with mucous membranes must be prevented to avoid rapid systemic uptake.
PPE Specification Table
| Protection Zone | Solid State (Powder Handling) | Liquid State (Solutions < 100mM) | Rationale |
| Respiratory | P100 / N99 Respirator (or PAPR if handling >10g). Surgical masks are prohibited. | N95 Mask (Optional if working in Fume Hood). | Prevents inhalation of airborne particulates during weighing/transfer. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 4-8 mil, Inner: 2-4 mil). Change outer pair every 60 mins. | Single Nitrile Gloves (4 mil minimum). | Double gloving provides a visual indicator of breach and increases breakthrough time. |
| Dermal (Body) | Tyvek® Lab Coat (Disposable, elastic cuffs) or closed-front gown. | Standard Cotton Lab Coat (Buttoned). | Disposable Tyvek prevents migration of powder outside the lab on fabric. |
| Ocular | Chemical Safety Goggles (Indirect vent).[1] | Safety Glasses with side shields.[2] | Goggles seal against airborne dust; glasses protect only against splashes. |
| Engineering | Vented Balance Safety Enclosure (VBSE) or Class II BSC. | Chemical Fume Hood . | VBSEs are designed for low-turbulence powder containment; Fume hoods are too turbulent for powders. |
Operational Decision Logic
Before initiating work, use this logic flow to determine the required containment level.
Figure 1: Risk Assessment Logic for determining containment and PPE levels based on physical state and quantity.
Detailed Operational Protocols
Protocol A: Handling Solid this compound (Weighing & Transfer)
Objective: Prevent "dusting" (aerosolization) during the transition from bulk container to mass balance.
-
Engineering Check: Verify the Vented Balance Safety Enclosure (VBSE) or Fume Hood is operating at 80–100 fpm (face velocity) .
-
Scientist's Note: Do not use a standard high-flow fume hood for fine powders; the turbulence will blow the powder off the spatula, creating a contamination hazard.
-
-
Static Management: Xanthine powders are often thixotropic and static-prone. Use an anti-static gun or ionizing bar inside the enclosure before opening the vial.
-
The "Wet Method" (Preferred):
-
Place the tared weighing boat inside the enclosure.
-
Add the solvent directly to the weighing boat or volumetric flask if possible, then add the powder.
-
Why? Wetting the powder immediately suppresses airborne dust.
-
-
Decontamination: Wipe the exterior of the stock container with a methanol-dampened Kimwipe before removing it from the hood.
Protocol B: Gowning & De-Gowning (Donning/Doffing)
Proper removal of PPE is critical to prevent secondary exposure.
Figure 2: Sequential workflow for donning and doffing PPE to minimize cross-contamination.
Emergency Response & Disposal
Spill Cleanup (Solid Powder)
-
Evacuate: If a spill >1g occurs outside a hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.
-
PPE Upgrade: Wear N95/P100 and double gloves.
-
Containment: Cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust dispersion. Do not dry sweep.
-
Removal: Wipe up the damp powder. Place all waste in a sealed hazardous waste bag.
-
Wash: Clean the surface with 1N NaOH (to degrade the xanthine ring structure) followed by water.
Waste Disposal[1][3][4][5][6]
-
Solids/Stock: Must be disposed of via High-Temperature Incineration . Do not landfill.
-
Liquids: Collect in "High Potency/Toxic" liquid waste streams.
-
Empty Containers: Triple rinse with solvent (methanol/ethanol). Discard rinsate into liquid waste. Deface label and dispose of glass as hazardous debris.
References & Authority
-
National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process.[3] CDC. Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[1] Available at: [Link]
Disclaimer: This guide is based on the chemical and toxicological properties of the xanthine class and standard industrial hygiene practices for potent compounds. It is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
